molecular formula C10H11NO2 B3059854 Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate CAS No. 1354940-74-1

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Cat. No.: B3059854
CAS No.: 1354940-74-1
M. Wt: 177.20
InChI Key: CDHBUZQETVZTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-pyridin-4-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9(12)10(4-5-10)8-2-6-11-7-3-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHBUZQETVZTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743861
Record name Methyl 1-(pyridin-4-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-74-1
Record name Cyclopropanecarboxylic acid, 1-(4-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(pyridin-4-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of this compound, a key heterocyclic building block in modern drug discovery. Addressed to researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of procedures. It details the underlying scientific rationale for employing an orthogonal suite of analytical techniques, including mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. By integrating predictive analysis with established protocols, this guide serves as a robust framework for confirming the molecular structure of novel small molecules, ensuring the highest degree of scientific integrity and confidence in downstream applications.

Introduction and Strategic Overview

The synthesis of novel molecular entities is the cornerstone of pharmaceutical development. However, the synthesis of a target molecule is only validated upon its complete and unequivocal structural characterization. This compound (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ) represents a class of compounds—rigid scaffolds containing both aromatic and strained aliphatic moieties—that are of high interest in medicinal chemistry.[1] Its correct structural assignment is critical for understanding structure-activity relationships (SAR) and ensuring the reliability of biological data.

This guide champions an orthogonal analytical approach , a self-validating system where each technique provides an independent layer of evidence.[2] By correlating data from multiple sources, we can eliminate ambiguity and build an unassailable structural proof. The workflow is designed to be logical and efficient, starting with confirmation of mass and formula, proceeding to functional group identification, and culminating in the precise mapping of atomic connectivity.

Visualized Analytical Workflow

The following diagram outlines the strategic workflow for the structure elucidation process.

G Figure 1. Orthogonal Workflow for Structure Elucidation cluster_0 Initial Assessment cluster_1 Core Structure & Connectivity cluster_2 Absolute Confirmation (Optional) MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Confirms functional groups match molecular formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Map Proton & Carbon Environments IR->NMR_1D NMR confirms functional environments seen in IR NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom-to-Atom Connectivity NMR_1D->NMR_2D 2D NMR resolves 1D assignments CONCLUSION Final Structure Confirmation NMR_2D->CONCLUSION Complete connectivity map XRAY Single Crystal X-Ray Determine 3D Solid-State Structure XRAY->CONCLUSION Gold standard proof

Caption: Figure 1. A logical workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Rationale: Mass spectrometry (MS) is the foundational experiment.[3] Its primary purpose is to confirm the molecular weight of the synthesized compound and, through high-resolution analysis, its elemental composition. This initial step validates that the reaction produced a product of the expected mass, ruling out simple failures or the formation of grossly different products.

An initial analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is typically the method of choice for non-volatile small molecules.[4]

Expected Data & Interpretation: For this compound (C₁₀H₁₁NO₂), we anticipate the following results:

IonExpected m/z (Monoisotopic)Analysis TypeInformation Gained
[M+H]⁺178.0863High-Resolution MSConfirms molecular formula via accurate mass measurement.
[M]⁺•177.0790Low-Resolution MSConfirms nominal molecular weight.
Key Fragments MS/MSProvides structural clues based on the stability of resulting fragments.[5][6]
[M-•OCH₃]⁺146.0549MS/MSCorresponds to the loss of the methoxy radical from the ester, a common fragmentation pathway.[7]
[M-•COOCH₃]⁺118.0651MS/MSCorresponds to the loss of the entire carbomethoxy group, yielding the pyridinylcyclopropane cation.
[C₅H₄N]⁺78.0344MS/MSIndicates cleavage to form the stable pyridinyl cation.

The observation of the molecular ion at the correct accurate mass provides high confidence in the elemental composition. The fragmentation pattern further supports the proposed structure by showing logical losses of the ester functional group components.[8]

Protocol: High-Resolution LC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~10 µg/mL.

  • Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode connected to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform data-dependent MS/MS analysis on the most intense precursor ion to obtain fragmentation data.[3]

  • Data Analysis: Extract the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical mass calculated for C₁₀H₁₁NO₂H⁺. Analyze the MS/MS spectrum to identify fragments consistent with the proposed structure.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and powerful technique for identifying the presence of key functional groups, which must be consistent with the proposed structure.[9] For our target molecule, IR spectroscopy should confirm the presence of the ester, the aromatic pyridine ring, and the cyclopropane ring.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~1730C=O Stretch (strong)EsterThe high frequency is characteristic of an ester carbonyl.
~1250-1100C-O Stretch (strong)EsterConfirms the C-O single bond components of the ester group.
~1600, ~1500C=C & C=N StretchesPyridine RingThese absorptions are characteristic of aromatic and heteroaromatic ring systems.[10]
~3050C-H StretchPyridine & CyclopropaneThe C-H stretching vibrations for sp² (aromatic) and strained sp³ (cyclopropyl) C-H bonds occur above 3000 cm⁻¹.[11]
~2950C-H StretchMethyl GroupThe C-H stretching for the sp³ hybridized methyl group occurs just below 3000 cm⁻¹.

The presence of a strong band around 1730 cm⁻¹ is a crucial piece of evidence for the ester functionality, while the bands above 3000 cm⁻¹ are indicative of the unsaturated and strained ring systems.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Protocol: General NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[15]

  • Standard Experiments: Acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate CH/CH₃ from CH₂ signals)

    • 2D COSY (¹H-¹H correlation)[16]

    • 2D HSQC (¹H-¹³C one-bond correlation)[16]

    • 2D HMBC (¹H-¹³C long-range, 2-3 bond correlation)[16]

  • Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹H NMR: Proton Environments

Predicted Spectrum & Interpretation: The ¹H NMR spectrum provides a count of unique proton environments and their neighbor relationships through signal splitting.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.6d (doublet)2HH-2, H-6Protons alpha to the nitrogen in the electron-deficient pyridine ring are highly deshielded.
~7.3d (doublet)2HH-3, H-5Protons beta to the nitrogen are more shielded than the alpha protons.
~3.7s (singlet)3H-OCH₃Typical chemical shift for methyl ester protons. It is a singlet as there are no adjacent protons.
~1.8m (multiplet)2H-CH₂- (a)Cyclopropyl protons are diastereotopic and couple to each other (geminal) and the other CH₂ protons.
~1.6m (multiplet)2H-CH₂- (b)The complex multiplet pattern arises from geminal and vicinal coupling within the rigid ring system.
¹³C NMR: The Carbon Skeleton

Predicted Spectrum & Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is used alongside to confirm the type of each carbon (C, CH, CH₂, CH₃).

Predicted Shift (ppm)DEPT-135 SignalAssignmentRationale
~173NoneC=OEster carbonyl carbons are significantly deshielded.
~150Positive (CH)C-2, C-6Pyridine carbons alpha to nitrogen.
~148NoneC-4The ipso-carbon of the pyridine ring, attached to the cyclopropane ring. A quaternary carbon.
~121Positive (CH)C-3, C-5Pyridine carbons beta to nitrogen.
~52Positive (CH₃)-OCH₃Typical shift for a methyl ester carbon.
~30NoneC-1'The quaternary carbon of the cyclopropane ring.
~18Negative (CH₂)C-2', C-3'The methylene carbons of the strained cyclopropane ring are highly shielded.
2D NMR: Connecting the Pieces

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[17][18]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[19]

  • Expected Correlation: A strong cross-peak between the proton signals at ~8.6 ppm (H-2/6) and ~7.3 ppm (H-3/5), confirming the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to (one-bond correlation).[20]

  • Expected Correlations:

    • ¹H at ~8.6 ppm ↔ ¹³C at ~150 ppm (C-2/6)

    • ¹H at ~7.3 ppm ↔ ¹³C at ~121 ppm (C-3/5)

    • ¹H at ~3.7 ppm ↔ ¹³C at ~52 ppm (-OCH₃)

    • ¹H at ~1.6-1.8 ppm ↔ ¹³C at ~18 ppm (Cyclopropyl -CH₂-)

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals correlations between protons and carbons over 2-3 bonds. It connects the distinct fragments (pyridine, cyclopropane, ester) into a single molecule.

Visualized HMBC Connectivity

The following diagram illustrates the key long-range correlations that definitively establish the molecular structure.

Caption: Figure 2. Key HMBC correlations linking the pyridine, cyclopropane, and methyl ester fragments.

  • Crucial Correlations:

    • Pyridine Protons (H-3/5) to Quaternary Cyclopropane Carbon (C-1'): This 3-bond correlation is definitive proof that the pyridine ring is attached to the C-1 position of the cyclopropane ring.

    • Cyclopropane Protons (-CH₂-) to Pyridine Carbons (C-3/5 and C-4): These 2- and 3-bond correlations confirm the connection from the other direction.

    • Cyclopropane Protons (-CH₂-) to Carbonyl Carbon (C=O): This 2-bond correlation proves the ester group is attached to the cyclopropane ring.

    • Methyl Protons (-OCH₃) to Carbonyl Carbon (C=O): This 2-bond correlation confirms the methyl ester functionality.

X-Ray Crystallography: The Gold Standard

For absolute confirmation of structure and stereochemistry, single-crystal X-ray crystallography is the unparalleled gold standard.[21] If a suitable single crystal of the compound can be grown, this technique provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only connectivity but also bond lengths and angles.[22][23]

Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: Grow single crystals of the compound, often by slow evaporation of a solvent from a concentrated solution.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[21]

  • Data Collection: Place the crystal in a stream of cold nitrogen and collect X-ray diffraction data as the crystal is rotated.[21]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: A Synthesis of Evidence

The structure of this compound is confirmed through a rigorous and orthogonal analytical workflow. Mass spectrometry validates the molecular formula C₁₀H₁₁NO₂. Infrared spectroscopy confirms the presence of the required ester, pyridine, and cyclopropane functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides an unambiguous map of the atomic connectivity, with key HMBC correlations definitively linking the three core structural fragments. Each piece of data corroborates the others, leading to a confident and complete structure elucidation essential for advancing drug development and chemical research.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (CAS 1354940-74-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These foundational characteristics govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (CAS 1354940-74-1), a heterocyclic building block with potential applications in medicinal chemistry and organic synthesis.[1] As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for the critical evaluation and experimental determination of the key physicochemical parameters that are essential for advancing a compound through the development pipeline. While experimental data for this specific molecule is limited, we will leverage computational predictions and established analytical methodologies to construct a comprehensive profile, thereby illustrating a practical approach for the characterization of novel chemical entities.

Compound Identification and Structure

This compound is an organic compound featuring a pyridine ring attached to a cyclopropane ring, which is further substituted with a methyl ester group.[2] This unique combination of a rigid, strained cyclopropane, a polar, basic pyridine, and a lipophilic ester moiety suggests a nuanced physicochemical profile.

  • IUPAC Name: this compound

  • CAS Number: 1354940-74-1

  • Molecular Formula: C₁₀H₁₁NO₂[3]

  • Molecular Weight: 177.20 g/mol [3][4]

  • InChI Key: CDHBUZQETVZTMA-UHFFFAOYSA-N

The structural features of this molecule are depicted in the following diagram:

Caption: 2D structure of this compound.

Physicochemical Properties: A Blend of Experimental and Computational Insights

A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. Due to the limited availability of experimental data for CAS 1354940-74-1, the following table includes computationally predicted values. These predictions are generated using established algorithms and provide a valuable starting point for experimental design.[2][5][6][7]

PropertyValue (Predicted)Method/SoftwareSignificance in Drug Development
logP (Octanol/Water Partition Coefficient) 1.2 - 1.8ALOGPS, XLogP3Indicates lipophilicity and potential for membrane permeability.[8]
Aqueous Solubility (logS) -2.5 to -3.5ALOGPS, ADMETLabCrucial for dissolution, absorption, and formulation.[7]
pKa (acidic) Not ApplicableNo readily ionizable acidic protons.
pKa (basic) 4.5 - 5.5ADMETLabThe pyridine nitrogen is basic and will be protonated at physiological pH, impacting solubility and receptor interactions.
Topological Polar Surface Area (TPSA) 38.3 ŲADMETLabCorrelates with hydrogen bonding potential and permeability. Values < 140 Ų are generally associated with good oral bioavailability.
Rotatable Bonds 2Influences conformational flexibility and binding entropy.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N in pyridine, 2 O in ester)

Proposed Synthesis Route

While a specific synthesis for this compound is not widely published, a plausible route can be devised based on established methodologies for the creation of similar cyclopropanecarboxylates.[9][10] The following diagram illustrates a potential synthetic pathway.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Reaction cluster_4 Final Product 4-cyanopyridine 4-cyanopyridine Michael Addition Michael Addition 4-cyanopyridine->Michael Addition Base (e.g., NaH) Methyl acrylate Methyl acrylate Methyl acrylate->Michael Addition Methyl 3-cyano-3-(pyridin-4-yl)propanoate Methyl 3-cyano-3-(pyridin-4-yl)propanoate Michael Addition->Methyl 3-cyano-3-(pyridin-4-yl)propanoate Cyclization Cyclization Methyl 3-cyano-3-(pyridin-4-yl)propanoate->Cyclization e.g., 1,2-dibromoethane, base This compound This compound Cyclization->this compound

Caption: Proposed synthesis of this compound.

This proposed two-step synthesis involves an initial Michael addition of 4-cyanopyridine to methyl acrylate, followed by a cyclization reaction to form the cyclopropane ring. The choice of base and cyclizing agent would need to be optimized to achieve a good yield.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, step-by-step protocols for the experimental determination of key physicochemical properties. These methods are designed to be robust and provide reliable data for decision-making in a drug discovery setting.

Aqueous Solubility Determination (Kinetic Shake-Flask Method)

Aqueous solubility is a critical parameter that influences a compound's bioavailability and formulation. The kinetic shake-flask method is a widely used approach for its determination in early drug discovery.[4][11]

Objective: To determine the kinetic aqueous solubility of this compound in a buffered solution.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Add an aliquot of the DMSO stock solution to the PBS buffer to achieve a final concentration of 200 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Shaking and Equilibration: Vigorously shake the solution at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours for kinetic solubility).[11]

  • Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved precipitate.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

G Start Start Prepare 10 mM stock in DMSO Prepare 10 mM stock in DMSO Start->Prepare 10 mM stock in DMSO Add stock to PBS (pH 7.4) Add stock to PBS (pH 7.4) Prepare 10 mM stock in DMSO->Add stock to PBS (pH 7.4) Shake for 2h at 25°C Shake for 2h at 25°C Add stock to PBS (pH 7.4)->Shake for 2h at 25°C Centrifuge to pellet solid Centrifuge to pellet solid Shake for 2h at 25°C->Centrifuge to pellet solid Analyze supernatant by HPLC/LC-MS Analyze supernatant by HPLC/LC-MS Centrifuge to pellet solid->Analyze supernatant by HPLC/LC-MS End End Analyze supernatant by HPLC/LC-MS->End

Caption: Workflow for kinetic aqueous solubility determination.

Lipophilicity Determination (LogD7.4 by Shake-Flask Method)

Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH, is a key determinant of a drug's permeability, solubility, and metabolic stability.

Objective: To determine the LogD of this compound at pH 7.4.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and obtain n-octanol. Presaturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers.

  • Compound Addition: Add the test compound to a mixture of the presaturated n-octanol and buffer in a known volume ratio (e.g., 1:1).

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogD7.4 using the following formula: LogD7.4 = log₁₀ ([Compound]octanol / [Compound]aqueous)

Chemical Stability Assessment

Assessing the chemical stability of a compound under various conditions is crucial to ensure its integrity during storage and in biological assays.[12]

Objective: To evaluate the stability of this compound in aqueous buffers at different pH values.

Methodology:

  • Preparation of Buffers: Prepare aqueous buffers at pH 4 (e.g., acetate buffer), pH 7.4 (e.g., PBS), and pH 9 (e.g., borate buffer).

  • Incubation: Add the test compound (from a DMSO stock) to each buffer to a final concentration of 10 µM.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot from each solution.

  • Quenching: Quench the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the t=0 time point.

G Start Start Incubate compound in buffers (pH 4, 7.4, 9) Incubate compound in buffers (pH 4, 7.4, 9) Start->Incubate compound in buffers (pH 4, 7.4, 9) Sample at t=0, 1, 2, 4, 24h Sample at t=0, 1, 2, 4, 24h Incubate compound in buffers (pH 4, 7.4, 9)->Sample at t=0, 1, 2, 4, 24h Quench with organic solvent Quench with organic solvent Sample at t=0, 1, 2, 4, 24h->Quench with organic solvent Analyze by LC-MS Analyze by LC-MS Quench with organic solvent->Analyze by LC-MS Calculate % remaining vs. t=0 Calculate % remaining vs. t=0 Analyze by LC-MS->Calculate % remaining vs. t=0 End End Calculate % remaining vs. t=0->End

Caption: Workflow for chemical stability assessment.

Structural Elucidation and Spectroscopic Data

While specific spectra for CAS 1354940-74-1 are not publicly available, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and characteristic signals for the diastereotopic methylene protons of the cyclopropane ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the ester carbonyl carbon, the methyl carbon, and the carbons of the cyclopropane ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester group (typically around 1730 cm⁻¹), as well as characteristic bands for the C=N and C=C stretching vibrations of the pyridine ring.[13]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Potential Applications and Biological Relevance

This compound is primarily classified as a building block for organic synthesis.[1] The cyclopropanecarboxylate moiety is a known pharmacophore in various biologically active compounds, including synthetic pyrethroid insecticides.[14][15][16] The presence of the pyridine ring introduces a site for hydrogen bonding and potential interactions with biological targets. While the specific biological activity of this compound is not documented, its structural motifs suggest potential for exploration in areas such as agrochemicals and medicinal chemistry as a scaffold for more complex molecules.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS 1354940-74-1). By integrating computational predictions with established experimental protocols, we have constructed a robust framework for the characterization of this and other novel chemical entities. A thorough understanding and experimental validation of the properties outlined herein are critical first steps in assessing the potential of this compound for further development in any research program.

References

An In-depth Technical Guide to the Biological Activity of Pyridinyl Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pyridinyl cyclopropane derivatives represent a fascinating and increasingly important class of molecules in medicinal chemistry and agrochemicals. The incorporation of a cyclopropane ring—a small, strained carbocycle—into a pyridine scaffold imparts unique conformational rigidity and metabolic stability.[1] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these derivatives, focusing on their primary mechanisms of action as modulators of crucial protein targets. We will delve into their roles as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs) and as inhibitors of key metabolic enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Furthermore, this document outlines detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of these compounds, offering researchers and drug development professionals a validated roadmap for exploration in this chemical space.

Introduction: The Strategic Value of the Pyridinyl Cyclopropane Scaffold

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] The cyclopropane moiety, while seemingly simple, introduces profound structural and electronic properties.[1][4] Its rigid nature restricts the conformational freedom of side chains, which can lead to a significant increase in binding affinity and selectivity for a specific biological target by locking the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty of binding.

This guide will explore the major therapeutic avenues where these derivatives have shown significant promise.

Key Biological Targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): Particularly the α4β2 and α7 subtypes, which are implicated in a range of central nervous system (CNS) disorders.[5]

  • 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): An enzyme involved in glucocorticoid metabolism, making it a target for metabolic diseases like type 2 diabetes and obesity.[6][7][8]

  • Other Activities: Including antimicrobial, antifungal, and agrochemical applications.[1][9][10][11][12]

Primary Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that play a critical role in neurotransmission throughout the central and peripheral nervous systems.[5] Dysfunction of these receptors is linked to Alzheimer's disease, schizophrenia, nicotine addiction, and depression.[5] Pyridinyl cyclopropane derivatives have emerged as highly selective partial agonists for nAChR subtypes, offering a promising therapeutic strategy.

The α4β2 Subtype: A Target for Neurological Disorders

The α4β2 nAChR is the most abundant high-affinity nicotine binding site in the brain.[13] Modulators of this receptor have potential applications in smoking cessation and for improving learning and memory.[13] The chiral cyclopropane side chain appended to the pyridine ring has been shown to confer substantial subtype selectivity, particularly over ganglionic α3β4 nAChRs, which are associated with undesirable side effects.[5]

  • Mechanism of Action: These derivatives act as partial agonists. They bind to the orthosteric site—the same site as the endogenous neurotransmitter acetylcholine—but elicit a submaximal response.[14] This partial agonism is crucial, as it can stabilize the receptor in a desensitized state, preventing overstimulation while still promoting beneficial downstream signaling, such as dopamine release. The pyridine nitrogen often forms a critical hydrogen bond with a backbone amine in the receptor's binding pocket, anchoring the ligand.[14]

Structure-Activity Relationship (SAR) for nAChR Modulation

Systematic investigation has revealed key structural features that govern potency and selectivity.

  • Cyclopropane Stereochemistry: The configuration of substituents on the cyclopropane ring is critical. For a series of 3-pyridyl ether compounds, a (1S,2R)-configuration on the cyclopropane was found to be preferred for high affinity at α4β2 nAChRs.[5]

  • Aza-cyclic Moiety: The nature of other rings, such as an azetidine or pyrrolidine attached to the core, significantly influences the pharmacological profile and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[5]

  • Pyridine Substitution: The point of attachment to the pyridine ring and the presence of other substituents dictate the interaction with specific amino acid residues in the nAChR binding pocket.

Secondary Mechanism of Action: Inhibition of 11β-HSD1

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells, particularly in the liver, adipose tissue, and brain.[8][15][16] Overactivity of this enzyme leads to elevated local cortisol levels, which is implicated in the pathogenesis of obesity, metabolic syndrome, and type 2 diabetes.[7][16][17] Therefore, selective inhibition of 11β-HSD1 is a validated therapeutic strategy.[7][8][16]

Fused pyrrolidino-cyclopropane derivatives have been identified as a novel class of selective 11β-HSD1 inhibitors.[6]

  • Mechanism of Inhibition: These compounds act as competitive inhibitors, binding to the active site of the 11β-HSD1 enzyme and preventing its interaction with the cortisone substrate and the NADPH cofactor.[6][16] The cyclopropane moiety likely provides a rigid scaffold that orients other functional groups for optimal interaction with the enzyme's active site.

  • Therapeutic Rationale: By selectively blocking 11β-HSD1 in metabolic tissues, these inhibitors can reduce local glucocorticoid action, leading to improved insulin sensitivity, reduced glucose levels, and decreased body weight without causing the systemic side effects associated with non-selective glucocorticoid receptor antagonists.[7][17]

Other Investigated Biological Activities

The versatile pyridinyl cyclopropane scaffold has been explored for other applications beyond CNS and metabolic disorders.

  • Antimicrobial and Antifungal Activity: Certain pyridine carboxamide derivatives have shown potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[11] Other derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[18]

  • Antimalarial Activity: Pyridine-containing compounds have been investigated as antimalarial agents, with some derivatives showing submicromolar activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria.[9][10][19][20]

  • Agrochemicals: The structural motifs present in these compounds are also found in molecules with insecticidal and herbicidal properties, suggesting potential applications in agriculture.[1][12]

Core Experimental Workflows

To facilitate further research, this section provides detailed, step-by-step protocols for the evaluation of pyridinyl cyclopropane derivatives. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible results.

General Synthesis Workflow

The synthesis of a library of pyridinyl cyclopropane derivatives typically begins with the formation of the cyclopropane core, followed by amide coupling to introduce diversity.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Purification & Analysis a Pyridinyl Acetonitrile e 1-(Pyridin-3-yl)cyclopropane- 1-carbonitrile a->e Reacts with b 1,2-Dibromoethane b->e Reacts with c Phase Transfer Catalyst (e.g., TBAB) c->e Catalyzes d Base (e.g., NaOH) d->e Activates f 1-(Pyridin-3-yl)cyclopropane- 1-carboxylic acid e->f H2SO4 / H2O Heat i Final Pyridinyl Cyclopropane Carboxamide Derivative f->i Couples with g Diverse Amine Library (R-NH2) g->i Couples with h Coupling Agent (e.g., HATU, EDCI) h->i Mediates j Purification (Chromatography) i->j k Characterization (NMR, MS) j->k

Caption: General synthesis workflow for pyridinyl cyclopropane carboxamides.

In Vitro Protocol: nAChR Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to activate nAChRs, leading to calcium influx into the cell. It is a robust method for determining agonist or partial agonist activity.

Rationale: nAChRs are cation-permeable channels, and many subtypes, particularly α7, have a relatively high permeability to Ca²⁺.[21][22][23] Agonist binding opens the channel, allowing Ca²⁺ to flow down its electrochemical gradient into the cell. This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the human nAChR subtype of interest (e.g., SH-EP1 cells expressing α7-nAChR) in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).[24]

    • Aspirate the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[24]

  • Compound Preparation: Prepare serial dilutions of the pyridinyl cyclopropane test compounds in the assay buffer. Also prepare a positive control (e.g., acetylcholine or epibatidine) and a negative control (assay buffer only).

  • Assay Execution:

    • Use a fluorescence imaging plate reader (e.g., FLIPR) or a flow cytometer capable of kinetic reading.[24][25]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the test compounds and controls to the cell plate.

    • Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes. The agonist-induced channel opening will cause a rapid increase in fluorescence.[21]

  • Data Analysis:

    • The change in fluorescence (F_max - F_baseline) is proportional to the intracellular calcium concentration.

    • Plot the fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

In Vitro Protocol: 11β-HSD1 Inhibition Assay

This protocol measures a compound's ability to inhibit the enzymatic conversion of cortisone to cortisol.

Rationale: The assay directly quantifies the product of the 11β-HSD1 enzymatic reaction. By measuring the amount of cortisol produced in the presence and absence of an inhibitor, the potency (IC₅₀) of the inhibitor can be determined.[6][15]

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation:

    • Prepare an assay buffer (e.g., 30 mM HEPES, pH 7.4, with 1 mM EDTA).[6]

    • Prepare a substrate mixture containing cortisone (e.g., 200 nM) and the cofactor NADPH (e.g., 200 µM).[6][15]

    • Prepare a source of the enzyme, typically microsomes from cells (e.g., HEK-293) overexpressing human 11β-HSD1.[6][16]

  • Inhibitor Preparation: Prepare serial dilutions of the pyridinyl cyclopropane test compounds in DMSO, then further dilute into the assay buffer.

  • Reaction Incubation:

    • In a 96-well microtiter plate, add the assay buffer, substrate mixture, and test inhibitor dilutions.

    • Initiate the reaction by adding the 11β-HSD1 enzyme preparation.[6]

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile containing a stable isotope-labeled internal standard like [²H₄]-cortisol).

    • Separate the product (cortisol) from the substrate (cortisone). This can be done using various methods:

      • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for its sensitivity and specificity.

      • Radiolabeling: Using [³H]cortisone as a substrate and separating the steroids by HPLC followed by scintillation counting.[7]

      • Homogeneous Time-Resolved Fluorescence (HTRF): A high-throughput method using competitive immunoassays with labeled antibodies.[7]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control (DMSO vehicle).

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Detection & Quantification a Test Compound (Pyridinyl Cyclopropane) d Incubation at 37°C a->d b Substrate (Cortisone) + Cofactor (NADPH) b->d c Enzyme Source (11β-HSD1 Microsomes) c->d e Cortisone is converted to Cortisol d->e f Reaction Quench e->f g Quantify Cortisol (e.g., LC-MS/MS) f->g h Calculate % Inhibition g->h i Determine IC50 h->i

Caption: Workflow for the 11β-HSD1 enzymatic inhibition assay.

Data Summary & Analysis

The following table summarizes representative biological data for different classes of pyridinyl cyclopropane derivatives, compiled from published literature. This allows for a direct comparison of potencies across different targets.

Compound ClassTargetAssay TypePotency (IC₅₀ / EC₅₀)Selectivity ProfileReference
3-Pyridyl Ether Cyclopropaneα4β2 nAChRBinding Affinity (Kᵢ)1 - 10 nM>70-fold vs. other nAChRs[5]
Fused Pyrrolidino-Cyclopropane11β-HSD1Enzymatic Inhibition50 - 200 nMHigh selectivity over 11β-HSD2[6][15]
Pyridine CarboxamideBotrytis cinerea SDHEnzymatic Inhibition5.6 mg/L (~17 µM)N/A[11]
ThiopicolinamideP. falciparumAnti-proliferative142 nM>88-fold vs. human cells[9][10]

Analysis of Trends: The data clearly indicate that the pyridinyl cyclopropane scaffold can be tailored to achieve high potency and selectivity for vastly different biological targets. For nAChRs, subtle stereochemical changes are paramount for achieving subtype selectivity.[5] For enzyme inhibitors like those targeting 11β-HSD1, the overall molecular shape and ability to form key hydrogen bonds within the active site are critical drivers of potency.[16][26]

Conclusion & Future Perspectives

Pyridinyl cyclopropane derivatives have firmly established themselves as a privileged scaffold in modern drug discovery. Their success stems from the unique combination of the pyridine's versatile electronic properties and the cyclopropane's conformational constraint. The demonstrated high potency and selectivity for challenging targets like nAChR subtypes and 11β-HSD1 underscore their therapeutic potential.

Future research in this area will likely focus on:

  • Fine-tuning ADMET Properties: Optimizing solubility, metabolic stability, and oral bioavailability to advance lead compounds into clinical development.

  • Exploring New Targets: Applying the design principles learned from nAChR and 11β-HSD1 modulators to other enzyme and receptor families.

  • PET Ligand Development: The high affinity and selectivity of these compounds make them excellent candidates for development as Positron Emission Tomography (PET) tracers for in vivo imaging of target engagement in the brain and peripheral tissues.

The continued exploration of this chemical class holds significant promise for the development of novel therapeutics to address unmet needs in neurology, metabolic disease, and infectious disease.

References

The Strategic Integration of Pyridine-Containing Cyclopropanes in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, gracing a significant portion of FDA-approved drugs with its presence.[1] Its ability to engage in hydrogen bonding, enhance solubility, and modulate metabolic stability has made it a go-to scaffold for drug designers.[1][2] Similarly, the cyclopropane motif, a small, strained ring, offers a unique three-dimensional geometry and conformational rigidity that medicinal chemists leverage to improve potency, selectivity, and pharmacokinetic properties.[3] The fusion of these two privileged scaffolds into pyridine-containing cyclopropanes creates a class of compounds with remarkable potential to address complex therapeutic challenges. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these hybrid molecules, offering a technical resource for researchers and drug development professionals.

The Rationale for Fusing Pyridine and Cyclopropane Moieties

The deliberate combination of a pyridine ring and a cyclopropane unit within a single molecule is a strategic design choice aimed at synergistically enhancing drug-like properties. The rationale behind this approach is multifaceted:

  • Conformational Rigidity and Precise Vectorial Display: The rigid nature of the cyclopropane ring locks pendant functional groups in well-defined spatial orientations.[3] When appended to a pyridine scaffold, this allows for the precise positioning of substituents to optimize interactions with biological targets. This conformational restriction can lead to a significant increase in binding affinity and selectivity by minimizing the entropic penalty of binding.

  • Metabolic Stability: The cyclopropane ring is generally robust to metabolic degradation, often serving as a metabolically stable bioisostere for more labile groups like gem-dimethyl or vinyl moieties.[4] Its incorporation can shield adjacent groups from enzymatic attack, thereby improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The pyridine nitrogen atom enhances aqueous solubility and provides a key point for hydrogen bonding interactions.[2] The cyclopropane ring, being a small, lipophilic carbocycle, can be used to fine-tune the overall lipophilicity (LogP) of a molecule, which is a critical parameter for membrane permeability and oral bioavailability.

  • Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other functionalities, most notably a phenyl ring.[4] This substitution can improve physicochemical properties by increasing the fraction of sp³-hybridized carbons (Fsp³) while maintaining or improving biological activity. In the context of pyridine-containing compounds, a cyclopropane can replace a flanking phenyl ring to mitigate potential metabolic liabilities associated with aromatic oxidation.

Biological Activities and Therapeutic Applications

The pyridine-cyclopropane scaffold has been successfully employed in the development of modulators for a variety of biological targets, demonstrating its versatility in medicinal chemistry.

GPR88 Agonists for CNS Disorders

A prominent example of the successful application of this scaffold is in the development of agonists for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is highly expressed in the striatum and is considered a promising target for the treatment of central nervous system (CNS) disorders.[5][6]

The compound (1R,2R)-2-(pyridin-2-yl)-cyclopropane carboxylic acid ((2S,3S)-2-amino-3-methylpentyl)(4'-propylbiphenyl-4-yl)amide (2-PCCA) was identified as a potent GPR88 agonist.[5] The pyridine-cyclopropane core is crucial for its activity.

GPR88_Agonist_Scaffold cluster_core Pyridine-Cyclopropane Core cluster_periphery Peripheral Moieties pyridine Pyridine Ring (H-bonding, solubility) cyclopropane Cyclopropane Ring (Rigidity, metabolic stability) pyridine->cyclopropane Covalent Bond amide_linker Amide Linker cyclopropane->amide_linker Connects to biphenyl Biphenyl Group amide_linker->biphenyl caption Key components of the GPR88 agonist scaffold.

Structure-Activity Relationship (SAR) for GPR88 Agonists:

Extensive SAR studies have elucidated the key structural requirements for GPR88 agonism within this chemical series.[5][6]

  • Pyridine Ring: The 2-pyridyl substitution on the cyclopropane ring is critical for activity.

  • Cyclopropane Stereochemistry: The (1R,2R) stereoisomer of the cyclopropane ring is the more active enantiomer.[5]

  • Amide Linker: The amide bond is an essential hydrogen bonding element.

  • Biphenyl Moiety: Substitutions on the biphenyl group significantly impact potency. For instance, the 4'-propyl group in 2-PCCA contributes favorably to binding.

CompoundGPR88 EC50 (nM)Reference
2-PCCA (racemic)911[5]
(1R,2R)-2-PCCA603[5]
RTI-13951-3344[6]
RTI-13951-33 analog 30a11[6]
Nicotinic Receptor Ligands

The conformational rigidity imparted by the cyclopropane ring has been exploited to create rigid analogs of nicotine. A series of (3-pyridyl)cyclopropylmethyl amines and their quaternary ammonium derivatives have been synthesized and evaluated for their affinity to the central nicotinic receptor.[7] While the parent amines showed low affinity, the methiodide salts exhibited micromolar binding, providing valuable insights into the topography of the nicotinic receptor binding site.[7]

Cholesterol 24-Hydroxylase (CH24H) Inhibitors

In the design of novel inhibitors for cholesterol 24-hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme, a cyclopropane unit was introduced as a small substituent to optimize interactions within the enzyme's active site.[8] This strategy, combined with the replacement of a phenyl ring with a pyridine to reduce lipophilicity and improve selectivity against other CYP enzymes, led to the discovery of potent and selective CH24H inhibitors.[8]

Antimicrobial and Antiviral Potential

While dedicated studies on pyridine-containing cyclopropanes as antimicrobial or antiviral agents are emerging, the individual components are well-established in these therapeutic areas. Pyridine derivatives exhibit a broad spectrum of antimicrobial and antiviral activities.[9][10] Cyclopropane-containing fatty acids have also demonstrated antimicrobial properties.[11][12] The combination of these two pharmacophores holds promise for the development of novel anti-infective agents. For example, amide derivatives containing cyclopropane have been synthesized and evaluated for their antibacterial and antifungal activities.[4] Although these initial studies did not specifically focus on pyridine-containing analogs, they pave the way for future exploration in this area.

Synthetic Strategies for Pyridine-Containing Cyclopropanes

The construction of the pyridine-cyclopropane scaffold can be achieved through various synthetic methodologies, ranging from classical organic reactions to modern biocatalytic approaches.

Transition Metal-Catalyzed Cyclopropanation

A powerful and widely used method for the synthesis of cyclopropanes is the transition metal-catalyzed reaction of an alkene with a diazo compound.[7] For the synthesis of pyridyl cyclopropanes, a vinylpyridine can be reacted with a diazoacetate in the presence of a rhodium or copper catalyst.

cyclopropanation_workflow cluster_reactants Reactants vinylpyridine Vinylpyridine product Pyridyl Cyclopropane vinylpyridine->product diazoacetate Diazoacetate diazoacetate->product catalyst Transition Metal Catalyst (e.g., Rh₂(OAc)₄) catalyst->product Catalyzes caption Transition metal-catalyzed cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

  • Reaction Setup: To a solution of vinylpyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) is added the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).

  • Addition of Diazo Compound: A solution of the diazoacetate (1.1-1.5 equiv) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (typically ranging from 0 °C to room temperature). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyridyl cyclopropane product.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for converting alkenes to cyclopropanes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[13] This method is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product.[6]

Experimental Protocol: Simmons-Smith Cyclopropanation of Vinylpyridine

  • Activation of Zinc: Zinc dust is activated, for example, by washing with hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum. The activated zinc is then treated with a copper(I) chloride solution to form the zinc-copper couple.

  • Reaction Setup: The zinc-copper couple is suspended in a solvent such as diethyl ether under an inert atmosphere. A solution of vinylpyridine (1.0 equiv) and diiodomethane (1.5-2.0 equiv) in the same solvent is added to the suspension.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to overnight.

  • Workup and Purification: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Enzymatic Cyclopropanation

A recent and innovative approach involves the use of engineered hemoproteins as biocatalysts for the stereoselective construction of pyridine-functionalized cyclopropanes.[5] This method utilizes pyridotriazoles as stable and readily accessible carbene precursors, which are activated by the enzyme to react with a variety of olefins.[5] This biocatalytic strategy offers high activity, excellent stereoselectivity, and can even provide access to different enantiomers of the product by using different enzyme variants (enantiodivergent selectivity).[5]

enzymatic_cyclopropanation cluster_inputs Inputs pyridotriazole Pyridotriazole (Carbene Precursor) enzyme Engineered Hemoprotein (Biocatalyst) pyridotriazole->enzyme olefin Olefin olefin->enzyme product Chiral Pyridyl Cyclopropane enzyme->product Catalyzes stereoselective cyclopropanation caption Enzymatic synthesis of pyridyl cyclopropanes.

This enzymatic approach represents a significant advancement in the synthesis of chiral pyridyl cyclopropanes, offering a green and highly selective alternative to traditional chemical methods.

Future Perspectives and Conclusion

The strategic incorporation of the pyridine-cyclopropane motif in drug design is a testament to the power of combining privileged scaffolds to create novel chemical entities with enhanced therapeutic potential. The examples of GPR88 agonists and nicotinic receptor ligands highlight the value of this approach in CNS drug discovery, while the underlying principles of conformational constraint, metabolic stability, and tunable physicochemical properties suggest broad applicability across various therapeutic areas.

Future research in this field is likely to focus on:

  • Exploration of Diverse Biological Targets: Expanding the application of pyridine-containing cyclopropanes to a wider range of enzyme and receptor families.

  • Development of Novel Synthetic Methodologies: Further advancements in catalytic and biocatalytic methods will enable more efficient and selective access to complex and diversely substituted pyridyl cyclopropanes.

  • In-depth SAR Studies: Detailed investigations into the structure-activity relationships for different target classes will provide a deeper understanding of the optimal substitution patterns and stereochemistries for desired biological activities.

  • Application in Fragment-Based Drug Discovery: The pyridine-cyclopropane core can serve as a valuable three-dimensional fragment for screening against various targets.

References

An In-depth Technical Guide to Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid cyclopropane core fused with a versatile pyridine ring offers a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and known applications, with a particular focus on its role as a crucial intermediate in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols, mechanistic insights, and a review of its presence in recent patent literature are presented to empower researchers in leveraging this valuable compound for their drug discovery programs.

Introduction: The Significance of the Pyridin-4-yl-cyclopropane Scaffold

The strategic incorporation of small, rigid structural motifs is a cornerstone of modern drug design. The 1-(pyridin-4-yl)cyclopropane unit has emerged as a particularly valuable scaffold for several key reasons:

  • Structural Rigidity and Vectorial Projection: The cyclopropane ring introduces a defined three-dimensional geometry, restricting conformational flexibility. This allows for precise vectorial projection of the pyridine moiety and other substituents into the binding pockets of biological targets, often leading to enhanced potency and selectivity.

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, which can improve the pharmacokinetic profile of a drug candidate.

  • Novel Chemical Space: The unique topology of this scaffold allows for the exploration of novel chemical space, enabling the design of compounds with differentiated intellectual property.

  • Versatility of the Pyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor and provides a handle for further functionalization or for modulating the physicochemical properties of the molecule, such as solubility and pKa.

This compound serves as a readily accessible and versatile starting material for introducing this valuable scaffold into more complex molecules. The methyl ester functionality provides a convenient point for chemical elaboration, such as amide bond formation or reduction to the corresponding alcohol.

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through a multi-step sequence, commencing with the formation of the cyclopropane ring. A common and efficient strategy involves the synthesis of the corresponding nitrile, followed by hydrolysis and esterification.

Synthesis of the Key Intermediate: 1-(Pyridin-4-yl)cyclopropanecarbonitrile

The most direct route to the 1-(pyridin-4-yl)cyclopropane scaffold is through the cyclopropanation of a suitable pyridine derivative. One established method involves the reaction of 4-pyridylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

  • Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 4-pyridylacetonitrile in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Step 2: Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise. Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation of the α-carbon.

  • Step 3: Cyclization: To the resulting anion, add 1,2-dibromoethane dropwise via a syringe. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

  • Step 4: Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification: Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-4-yl)cyclopropanecarbonitrile.

Synthesis_Nitrile 4-Pyridylacetonitrile 4-Pyridylacetonitrile Anion Anion 4-Pyridylacetonitrile->Anion Deprotonation Base (e.g., NaH) Base (e.g., NaH) 1,2-Dibromoethane 1,2-Dibromoethane 1-(Pyridin-4-yl)cyclopropanecarbonitrile 1-(Pyridin-4-yl)cyclopropanecarbonitrile Anion->1-(Pyridin-4-yl)cyclopropanecarbonitrile Cyclization

Caption: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile.

Hydrolysis to 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions[1][2][3]. Both methods are effective, and the choice often depends on the compatibility of other functional groups in the molecule.

Experimental Protocol: Hydrolysis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

  • Method A: Acid Hydrolysis [1]

    • Step 1: In a round-bottom flask, suspend 1-(pyridin-4-yl)cyclopropanecarbonitrile in an aqueous solution of a strong acid, such as 6M hydrochloric acid or sulfuric acid.

    • Step 2: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

    • Step 3: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

    • Step 4: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(pyridin-4-yl)cyclopropanecarboxylic acid.

  • Method B: Basic Hydrolysis [3]

    • Step 1: In a round-bottom flask, dissolve 1-(pyridin-4-yl)cyclopropanecarbonitrile in an aqueous solution of a strong base, such as 10% sodium hydroxide.

    • Step 2: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Step 3: Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to the isoelectric point to precipitate the carboxylic acid.

    • Step 4: Collect the product by filtration, wash with cold water, and dry to obtain 1-(pyridin-4-yl)cyclopropanecarboxylic acid.

Esterification to this compound

The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification is a common and straightforward method for this transformation[4][5].

Experimental Protocol: Fischer Esterification [4]

  • Step 1: In a round-bottom flask, dissolve 1-(pyridin-4-yl)cyclopropanecarboxylic acid in an excess of methanol.

  • Step 2: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Step 3: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

  • Step 4: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Step 5: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Step 6: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary to yield pure this compound.

Synthesis_Ester Nitrile 1-(Pyridin-4-yl)cyclopropanecarbonitrile Acid 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid Nitrile->Acid Hydrolysis (H+ or OH-) Ester This compound Acid->Ester Esterification (MeOH, H+)

Caption: Overall synthetic route to the target ester.

Physicochemical Properties and Characterization

While detailed experimental data for this compound is not widely published in peer-reviewed journals, its basic properties can be inferred from supplier information and by analogy to similar compounds.

PropertyValueSource
CAS Number 1354940-74-1[6]
Molecular Formula C₁₀H₁₁NO₂[6]
Molecular Weight 177.20 g/mol [6]
Appearance Expected to be a solid at room temperature.General knowledge
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.General knowledge

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (two doublets in the aromatic region), a singlet for the methyl ester protons, and multiplets for the diastereotopic cyclopropane protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the pyridine ring carbons, the carbonyl carbon of the ester, the methoxy carbon, the quaternary cyclopropane carbon, and the methylene carbons of the cyclopropane ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its two main functional groups: the methyl ester and the pyridine ring.

  • Ester Group Transformations:

    • Hydrolysis: The methyl ester can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions.

    • Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines, often facilitated by heating or the use of coupling agents. This is a key transformation for its use in medicinal chemistry.

    • Reduction: The ester can be reduced to the corresponding primary alcohol, 1-(pyridin-4-yl)cyclopropylmethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Pyridine Ring Transformations:

    • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA.

    • N-Alkylation: The pyridine nitrogen can be alkylated with alkyl halides to form pyridinium salts.

    • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution, but reactions can occur under forcing conditions, primarily at the 3- and 5-positions.

Reactivity Start This compound Acid 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid Start->Acid Hydrolysis Amide N-Substituted Amide Start->Amide Amidation Alcohol 1-(Pyridin-4-yl)cyclopropylmethanol Start->Alcohol Reduction N-Oxide Pyridine N-Oxide Derivative Start->N-Oxide N-Oxidation Pyridinium Pyridinium Salt Start->Pyridinium N-Alkylation

Caption: Key chemical transformations of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The 1-(pyridin-4-yl)cyclopropane moiety is a valuable pharmacophore found in a number of patented and investigational drug candidates. This compound serves as a key building block for the synthesis of these complex molecules. Its primary application lies in the development of kinase inhibitors and modulators of other important biological targets.

Role in the Synthesis of Kinase Inhibitors

The pyridine and cyclopropane moieties of this scaffold are well-suited to interact with the hinge region and other pockets of kinase active sites. Several patents disclose compounds containing the 1-(pyridin-4-yl)cyclopropane core as potent inhibitors of various kinases implicated in cancer and inflammatory diseases[7][8][9].

For instance, in the design of novel kinase inhibitors, the carboxylic acid derived from this compound is often coupled with various amine-containing heterocyclic scaffolds to generate a library of potential drug candidates.

Application in the Development of SARM1 Inhibitors for Neurological Disorders

Recent patent literature has highlighted the use of pyridine derivatives, including those that can be synthesized from this compound, as inhibitors of Sterile Alpha and TIR Motif-containing 1 (SARM1)[10]. SARM1 is a key mediator of axonal degeneration, and its inhibition is a promising therapeutic strategy for a range of neurological disorders, including peripheral neuropathies and neurodegenerative diseases. The rigid cyclopropane linker helps to position the pyridine headpiece for optimal interaction with the SARM1 protein.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis from readily available starting materials, coupled with the desirable physicochemical properties of the 1-(pyridin-4-yl)cyclopropane scaffold, makes it an attractive tool for medicinal chemists. The growing number of patents citing this and related structures underscores its increasing importance in the discovery of novel kinase inhibitors and other targeted therapies. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that this will facilitate its broader use in the research and development of new medicines.

References

An In-Depth Technical Guide to Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Pharmaceutical Interest

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its structure uniquely combines the pharmacophoric features of a pyridine ring and a cyclopropane moiety, two groups renowned for their presence in a wide array of biologically active compounds. The pyridine ring, an isostere of benzene, is a common feature in numerous approved drugs, offering sites for hydrogen bonding and metabolic stability tuning.[1][2][3] The cyclopropane ring, as a rigid, three-dimensional scaffold, is increasingly utilized in drug design to enhance potency, selectivity, and metabolic stability, while also improving pharmacokinetic properties.[4]

This guide provides a comprehensive overview of the molecular and chemical properties of this compound, offering insights into its synthesis, characterization, and potential applications in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in synthetic applications.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[5][6]
Molecular Weight 177.2 g/mol [5][6][7]
CAS Number 1354940-74-1[5][7][8]
IUPAC Name This compound[8]
Purity (Typical) ≥95%[6][7]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed protocols for the synthesis of this compound are not widely available in the public domain, a plausible synthetic route can be conceptualized based on established methodologies for the creation of 1-arylcyclopropanecarboxylates. A likely approach involves a cyclopropanation reaction of a suitable precursor.

Proposed Synthetic Workflow: A Conceptual Protocol

The following represents a theoretical, multi-step synthesis. Note: This protocol is illustrative and has not been experimentally validated from public-domain sources. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of Methyl 2-(pyridin-4-yl)acrylate

This initial step would involve the reaction of pyridine-4-carbaldehyde with methyl acrylate. This can be achieved through various condensation reactions, such as a Baylis-Hillman reaction, to introduce the necessary acrylate moiety.

Step 2: Cyclopropanation

The core cyclopropane ring can be formed via the reaction of the acrylate intermediate with a suitable cyclopropanating agent. The Simmons-Smith reaction or a variation thereof, using diiodomethane and a zinc-copper couple, is a classic method for this transformation. Alternatively, a Michael addition of a sulfur ylide to the α,β-unsaturated ester followed by intramolecular cyclization is another viable route.

Conceptual Experimental Protocol:

  • Preparation of the Acrylate Precursor: To a solution of pyridine-4-carbaldehyde in a suitable solvent (e.g., THF), add a catalyst (e.g., DABCO) and methyl acrylate. Stir the reaction at room temperature until completion, monitoring by TLC. Purify the resulting methyl 2-(pyridin-4-yl)acrylate by column chromatography.

  • Cyclopropanation: To a solution of the purified acrylate in an appropriate solvent (e.g., dichloromethane), add the cyclopropanating reagent (e.g., prepared in situ from diiodomethane and zinc-copper couple). The reaction may require heating or cooling to proceed efficiently and selectively.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product, this compound, is then purified by flash column chromatography to yield the final product.

G cluster_0 Step 1: Acrylate Formation cluster_1 Step 2: Cyclopropanation PyCHO Pyridine-4-carbaldehyde Condensation Baylis-Hillman Reaction PyCHO->Condensation MeAcrylate Methyl Acrylate MeAcrylate->Condensation Intermediate Methyl 2-(pyridin-4-yl)acrylate Condensation->Intermediate Cyclopropanation Cyclopropanation Intermediate->Cyclopropanation CycloAgent Cyclopropanating Agent (e.g., Simmons-Smith Reagent) CycloAgent->Cyclopropanation FinalProduct This compound Cyclopropanation->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization Profile

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the pyridine ring, the cyclopropane ring, and the methyl ester group.

  • Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitrogen (H2, H6) will be downfield due to the deshielding effect of the nitrogen atom, while the protons meta to the nitrogen (H3, H5) will be slightly more upfield.

  • Methyl Protons: A singlet around δ 3.7 ppm, corresponding to the three protons of the methyl ester.

  • Cyclopropane Protons: Two multiplets in the aliphatic region (δ 1.0-2.0 ppm), corresponding to the two sets of diastereotopic methylene protons on the cyclopropane ring.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (δ ~170-175 ppm) for the ester carbonyl.

  • Pyridine Carbons: Signals in the aromatic region (δ ~120-150 ppm). The carbon attached to the nitrogen will be the most deshielded.

  • Methyl Carbon: A signal around δ ~52 ppm for the methyl ester carbon.

  • Cyclopropane Carbons: Signals in the upfield region (δ ~15-30 ppm) for the methylene carbons and the quaternary carbon of the cyclopropane ring.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z = 177. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragmentation of the pyridine ring.

Reactivity, Stability, and Safe Handling

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo nucleophilic substitution, typically at the 2- and 4-positions.[9]

  • Ester Group: The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.

  • Cyclopropane Ring: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metals.

Stability and Storage

The compound should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids or bases.[8][10] It is advisable to store it under an inert atmosphere to prevent degradation.

Safe Handling Procedures

Given the presence of a pyridine moiety, this compound should be handled with appropriate safety precautions.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[13]

  • Fire Safety: Keep away from heat, sparks, and open flames. The compound is likely flammable.[10]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[14]

Applications in Medicinal Chemistry and Drug Discovery

The unique combination of the pyridine and cyclopropane scaffolds makes this compound a valuable building block for the synthesis of novel drug candidates. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The incorporation of a cyclopropane ring can impart conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.

While specific drugs derived directly from this molecule are not yet prominent, the pyridinyl-cyclopropane motif is an area of active research. For instance, related structures have been investigated for their potential as enzyme inhibitors and receptor modulators in various therapeutic areas.[15][16] The ester functionality of this molecule also provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening.

References

The Pyridyl Cyclopropane Motif: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridyl Cyclopropane Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the myriad of structural motifs available to the medicinal chemist, the pyridyl cyclopropane unit has emerged as a privileged scaffold, offering a unique confluence of conformational rigidity, metabolic stability, and bioisosteric potential. This guide provides an in-depth technical exploration of the discovery, synthesis, and strategic application of pyridyl cyclopropanes for researchers, scientists, and drug development professionals. We will delve into the historical context of their emergence, dissect key synthetic methodologies, and illuminate their impact on drug design through relevant case studies, providing a comprehensive resource for leveraging this valuable structural element.

The inherent strain of the cyclopropane ring imparts a defined three-dimensional geometry, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[1] Concurrently, the pyridine ring, a common feature in numerous pharmaceuticals, offers a hydrogen bond acceptor and can modulate a compound's solubility and electronic properties. The fusion of these two entities creates a scaffold that can act as a bioisostere for more traditional aromatic systems, such as the phenyl group, while offering distinct advantages in overcoming common drug development hurdles like metabolic instability.[2][3]

Historical Perspective and the Dawn of Synthetic Accessibility

While the strategic incorporation of pyridyl cyclopropanes in drug design is a relatively modern endeavor, the synthesis of the core structure dates back to the mid-20th century. A notable early example is the synthesis of 2-cyclopropylpyridine, reported in 1947 by Mariella, Peterson, and Ferris.[3] This seminal work, while not focused on medicinal chemistry applications, laid the foundational synthetic groundwork for accessing this important class of compounds. The initial synthetic routes were often multi-step processes, but they opened the door for future investigations into the properties and potential applications of these unique heterocyclic structures.

The evolution of synthetic organic chemistry has since provided a diverse toolkit for the construction of pyridyl cyclopropanes, ranging from classical methods to modern catalytic and biocatalytic approaches. This progression in synthetic efficiency has been a critical enabler of their exploration in medicinal chemistry.

Synthetic Methodologies: A Chemist's Guide to Forging the Pyridyl Cyclopropane Core

The construction of the pyridyl cyclopropane moiety can be achieved through several strategic disconnections, with the choice of method often depending on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. Here, we detail two of the most robust and widely employed methodologies: the classical Simmons-Smith cyclopropanation and modern transition-metal-catalyzed approaches.

The Simmons-Smith Reaction and its Variants: A Classic Approach

The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropane synthesis and remains a reliable method for the cyclopropanation of alkenes, including vinylpyridines.[4] The reaction typically involves the use of a carbenoid species, iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple.

Mechanism and Rationale: The reaction proceeds through a concerted mechanism, where the carbenoid is delivered to the face of the double bond, resulting in a stereospecific syn-addition. The presence of a directing group, such as a hydroxyl group, on the substrate can influence the stereochemical outcome of the reaction. For vinylpyridines, the pyridine nitrogen itself can act as a Lewis basic site, potentially coordinating to the zinc carbenoid and directing the cyclopropanation. Variations of the classical Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (Et₂Zn), can offer improved reactivity and substrate scope.[4]

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Vinylpyridine

This protocol is adapted from established Simmons-Smith procedures and is provided as a representative method.

Materials:

  • 2-Vinylpyridine

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn(Cu))

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add diiodomethane (1.5 eq) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 30 minutes. The formation of the active carbenoid is indicated by the disappearance of the metallic zinc and the formation of a grayish suspension.

  • Cool the reaction mixture to 0 °C and add a solution of 2-vinylpyridine (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove insoluble zinc salts, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-cyclopropylpyridine.

Transition-Metal-Catalyzed Cyclopropanation: A Modern and Versatile Strategy

The advent of transition-metal catalysis has revolutionized the synthesis of cyclopropanes, offering high efficiency, selectivity, and functional group tolerance. Rhodium(II) and Copper(I) complexes are among the most effective catalysts for the cyclopropanation of alkenes with diazo compounds.

Mechanism and Rationale: The catalytic cycle typically involves the reaction of the transition metal complex with a diazo compound to generate a metal-carbene intermediate. This highly reactive species then transfers the carbene moiety to the alkene in a stereospecific manner. The choice of ligand on the metal center is crucial for controlling the stereoselectivity of the reaction, enabling access to specific enantiomers of the cyclopropane product. This level of control is particularly important in the synthesis of chiral drug candidates.

G cluster_0 Catalytic Cycle catalyst [Rh₂(L)₄] intermediate [Rh₂(L)₄]=CHR (Metal Carbene) catalyst->intermediate + N₂=CHR diazo N₂=CHR diazo->intermediate - N₂ alkene Vinylpyridine product Pyridyl Cyclopropane intermediate->catalyst + Vinylpyridine intermediate->product + Vinylpyridine N2 N₂

Figure 1: A simplified diagram illustrating the catalytic cycle of a rhodium-catalyzed cyclopropanation reaction.

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation of 2-Vinylpyridine

This protocol is a representative example based on established rhodium-catalyzed cyclopropanation methods.

Materials:

  • 2-Vinylpyridine

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (DCM)

  • Syringe pump

Procedure:

  • To a solution of 2-vinylpyridine (1.2 eq) and rhodium(II) acetate dimer (0.01 eq) in anhydrous dichloromethane under an inert atmosphere, heat the mixture to a gentle reflux (approximately 40 °C).

  • Using a syringe pump, add a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane dropwise over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the diazo compound.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding ethyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate.

Table 1: Comparison of Synthetic Methodologies for Pyridyl Cyclopropane Synthesis

FeatureSimmons-Smith ReactionTransition-Metal-Catalyzed Cyclopropanation
Reagents Diiodomethane, Zinc-Copper CoupleDiazo compounds, Transition metal catalyst (e.g., Rh, Cu)
Stereospecificity HighHigh
Stereoselectivity Achievable with chiral auxiliariesHigh enantioselectivity with chiral ligands
Functional Group Tolerance GoodExcellent
Safety Considerations Diiodomethane is toxicDiazo compounds can be explosive and require careful handling
Scalability Generally goodCan be challenging due to the hazards of diazo compounds

The Pyridyl Cyclopropane as a Bioisostere: Enhancing Drug-like Properties

A cornerstone of the strategic value of the pyridyl cyclopropane motif lies in its role as a bioisostere, particularly for the phenyl group.[2] Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity.

G cluster_0 Bioisosteric Replacement Strategy Phenyl Group Phenyl Group Pyridyl Cyclopropane Pyridyl Cyclopropane Phenyl Group->Pyridyl Cyclopropane Replacement Improved Properties Improved Properties Pyridyl Cyclopropane->Improved Properties Leads to Metabolic Stability Metabolic Stability Improved Properties->Metabolic Stability e.g. Solubility Solubility Improved Properties->Solubility e.g. Conformational Rigidity Conformational Rigidity Improved Properties->Conformational Rigidity e.g.

Figure 2: A diagram illustrating the bioisosteric replacement of a phenyl group with a pyridyl cyclopropane to improve drug-like properties.

The replacement of a planar, metabolically susceptible phenyl ring with a three-dimensional, more stable pyridyl cyclopropane can lead to several beneficial outcomes:

  • Enhanced Metabolic Stability: The cyclopropane ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings. This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.[1]

  • Improved Solubility: The introduction of the nitrogen atom in the pyridine ring can increase the polarity and hydrogen bonding capacity of the molecule, often leading to improved aqueous solubility.

  • Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lock it into a more favorable binding conformation for its target, potentially increasing potency and selectivity.

  • Vectorial Exit from Flatland: The three-dimensional nature of the cyclopropane ring helps to move away from the "flat" structures often associated with poor solubility and promiscuous binding, a concept known as "escaping flatland" in medicinal chemistry.

Case Studies: Pyridyl Cyclopropanes in Action

The theoretical benefits of the pyridyl cyclopropane scaffold are borne out in several successful drug discovery programs.

Case Study 1: GPR88 Agonists for Neurological Disorders

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the brain and is considered a promising target for the treatment of various central nervous system disorders.[5][6] A series of potent and selective GPR88 agonists have been developed that feature a central pyridyl cyclopropane core.

Structure-activity relationship (SAR) studies on these agonists have revealed the critical role of the pyridyl cyclopropane moiety. For instance, replacement of the pyridyl group with a phenyl group resulted in a slight decrease in potency, while replacing the cyclopropane with a more flexible linker led to a significant loss of activity.[5] This highlights the importance of both the pyridine nitrogen for potential interactions with the receptor and the conformational constraint imposed by the cyclopropane ring. Although no GPR88 agonists have yet entered clinical trials, they represent a compelling example of the rational design of CNS-penetrant molecules incorporating the pyridyl cyclopropane scaffold.[5][6]

Case Study 2: TAS3681 - A Novel Androgen Receptor Antagonist for Prostate Cancer

TAS3681 is an orally bioavailable androgen receptor (AR) antagonist that has been investigated in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[6][7][8] The chemical structure of TAS3681 incorporates a pyridyl cyclopropane moiety.[8]

TAS3681 has demonstrated a manageable safety profile and antitumor activity in heavily pretreated mCRPC patients.[7][9] The pyridyl cyclopropane unit in TAS3681 likely contributes to its overall physicochemical properties, including its oral bioavailability and metabolic stability, which are crucial for a successful oral oncology drug. The clinical investigation of TAS3681 underscores the successful application of the pyridyl cyclopropane scaffold in the development of a clinical-stage drug candidate.[2][6]

Conclusion and Future Outlook

The pyridyl cyclopropane scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its journey from an early synthetic curiosity to a key component of clinical-stage drug candidates is a testament to the power of synthetic innovation and rational drug design. The unique combination of properties conferred by this motif—enhanced metabolic stability, conformational rigidity, and favorable physicochemical characteristics—addresses several of the key challenges encountered in modern drug discovery.

As synthetic methodologies continue to evolve, providing even more efficient and stereoselective access to complex pyridyl cyclopropane derivatives, we can anticipate their even wider application in the pursuit of novel therapeutics. The continued exploration of their bioisosteric potential and their incorporation into diverse molecular architectures will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.

References

electronic properties of 1-(pyridin-4-yl)cyclopropane structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 1-(Pyridin-4-yl)cyclopropane Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(pyridin-4-yl)cyclopropane scaffold represents a fascinating convergence of strained ring chemistry and heteroaromatic electronics, making it a privileged motif in modern medicinal chemistry.[1] This guide provides a detailed examination of the core electronic properties of these structures. We will explore the unique orbital interactions between the cyclopropane ring and the pyridine system, analyze the resulting frontier molecular orbitals and electrostatic landscape, and detail the experimental and computational methodologies required for their characterization. By explaining the causality behind these properties, this document aims to equip researchers and drug development professionals with the foundational knowledge to strategically leverage the 1-(pyridin-4-yl)cyclopropane core in the design of novel therapeutics.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The fusion of a cyclopropane ring with a pyridine moiety creates a structure of significant interest in drug discovery.[1][2] Cyclopropane rings, owing to their inherent strain and unique bonding, act as rigid, three-dimensional bioisosteres for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity.[3] The pyridine ring is the second most abundant heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic resistance, and its capacity to modulate physicochemical properties such as solubility.[1]

The direct linkage of these two systems in a 1-(pyridin-4-yl)cyclopropane structure creates a unique electronic environment. The core of this guide is to dissect how the electron-deficient nature of the 4-pyridyl substituent interacts with the high p-character σ-bonds of the cyclopropane ring. This interplay governs the molecule's reactivity, its interaction with biological targets, and its overall potential as a pharmacophore.

The Fundamental Electronic Structure

The electronic properties of 1-(pyridin-4-yl)cyclopropane are not merely the sum of its parts. A significant conjugative interaction exists between the two moieties, which defines its chemical personality.

Orbital Interactions: A Tale of Two Systems

The cyclopropane ring does not possess conventional sp³-hybridized bonds. Instead, its C-C bonds are described as "bent" or "banana" bonds, with significant p-orbital character. These orbitals, known as Walsh orbitals, have symmetries that allow them to interact with adjacent π-systems.[4] In the 1-(pyridin-4-yl)cyclopropane structure, the 3e' degenerate orbitals of the cyclopropane ring can effectively overlap with the π-system of the pyridine ring.

This interaction is maximized when the pyridine ring bisects the cyclopropane ring, allowing for efficient donation of electron density from the cyclopropane σ-bonds into the electron-deficient pyridine π-system.[4] This σ-π conjugation is a critical feature, influencing charge distribution and the energy of the frontier molecular orbitals.

orbital_interaction Cyc_Walsh Walsh Orbitals (High p-character σ-bonds) Interaction σ-π Conjugation (Electron Donation) Cyc_Walsh->Interaction Pyr_Pi π-System (Electron Deficient) Interaction->Pyr_Pi synthesis_workflow Start Starting Materials: - 4-Vinylpyridine - Carbene Precursor (e.g., Ethyl Diazoacetate) Reaction Cyclopropanation Reaction Start->Reaction Catalyst Catalyst Selection: - Transition Metal (e.g., Rh, Cu) - Engineered Biocatalyst Catalyst->Reaction Workup Reaction Workup & Purification (e.g., Chromatography) Reaction->Workup Product 1-(Pyridin-4-yl)cyclopropane Derivative Workup->Product Analysis Structural & Purity Analysis (NMR, MS, HPLC) Product->Analysis cv_workflow cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Potentiostat Potentiostat WE->Potentiostat RE Reference Electrode (e.g., Ag/AgCl) RE->Potentiostat CE Counter Electrode (e.g., Pt wire) CE->Potentiostat Solution Solution Preparation: - Analyte (1-5 mM) - Supporting Electrolyte (e.g., 0.1 M TBAPF₆) - Anhydrous Solvent (ACN) Solution->WE Solution->RE Solution->CE Scan Apply Potential Scan (e.g., +1.5 V to -2.0 V) Potentiostat->Scan Data Measure Resulting Current Scan->Data Voltammogram Generate Cyclic Voltammogram (Current vs. Potential) Data->Voltammogram dft_workflow cluster_analysis 5. Property Analysis Input 1. Build 3D Molecular Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq SPE 4. Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) Freq->SPE HOMO_LUMO HOMO/LUMO Visualization & Energy Gap SPE->HOMO_LUMO ESP Electrostatic Potential Map SPE->ESP Charges Atomic Charges & Dipole Moment SPE->Charges

References

Methodological & Application

Application Note & Protocol: Biocatalytic Synthesis of Stereoselective Pyridyl Cyclopropanes Using Engineered Hemoproteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyridyl Cyclopropanes

In modern medicinal chemistry, the pyridine ring and the cyclopropane moiety are independently recognized as "privileged scaffolds." The pyridine ring is the second most abundant nitrogen-containing heterocycle found in pharmaceuticals, prized for its ability to engage in hydrogen bonding and modulate solubility and metabolic properties.[1] Concurrently, the cyclopropane ring, a small, strained carbocycle, offers a unique set of advantages. Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhancing binding potency and selectivity for a biological target.[2][3] Furthermore, the cyclopropyl group often improves metabolic stability, reduces off-target effects, and can act as a bioisostere for other chemical groups.[3]

The fusion of these two high-value motifs into pyridyl cyclopropanes creates a class of compounds with immense potential for drug discovery.[1] However, their synthesis, particularly with precise stereochemical control, presents significant challenges for traditional organic chemistry, which often relies on harsh reagents or precious metal catalysts.[4][5]

Biocatalysis has emerged as a powerful and sustainable alternative. By harnessing the exquisite selectivity of enzymes, chemists can perform complex transformations under mild, aqueous conditions. This guide details a state-of-the-art biocatalytic platform for the stereoselective synthesis of pyridyl cyclopropanes, leveraging engineered hemoproteins that catalyze this "new-to-nature" carbene transfer reaction with exceptional efficiency and precision.[1][6]

Scientific Background: Repurposing Hemoproteins for Carbene Transfer

The engine behind this technology is a class of iron-containing proteins, specifically engineered variants of myoglobin (Mb) and cytochrome P450.[1][6] In nature, these hemoproteins are typically involved in oxygen transport or metabolism.[6][7] However, through the principles of directed evolution and rational protein design, their catalytic machinery has been repurposed to perform abiological carbene transfer, the fundamental reaction for cyclopropanation.[8][9]

The Catalytic Cycle

The reaction proceeds through a catalytic cycle centered on the heme iron cofactor. The key steps are:

  • Heme Reduction: The resting state of the enzyme contains ferric iron (Fe³⁺). A chemical reductant, typically sodium dithionite, reduces the iron to its ferrous state (Fe²⁺), activating the catalyst.[1]

  • Carbene Precursor Activation: A carbene precursor molecule reacts with the reduced heme iron. This step is crucial and has seen significant innovation.

    • Traditional Precursors: Diazo compounds like ethyl diazoacetate (EDA) were first used. They react to form a highly reactive iron-porphyrin carbene intermediate, extruding nitrogen gas (N₂).[8][10] However, diazo compounds are often unstable and potentially explosive, posing significant safety risks.[11]

    • Advanced Precursors (Pyridotriazoles): A major breakthrough was the development of 1,2,3-pyridotriazoles (PyTz) as stable, solid, and readily accessible carbene sources.[1][12][13] These precursors offer a much safer and more practical alternative to diazo reagents. The enzyme catalyzes the activation of the PyTz, again forming the key iron-carbene species. Mechanistic studies have shown that halogen substitution (e.g., at the 7-position of the PyTz) enhances reactivity by lowering the energy barriers for both carbene formation and the subsequent cyclopropanation step.[1]

  • Stereoselective Carbene Transfer: The electrophilic iron-carbene intermediate then reacts with an olefin substrate (e.g., a vinyl pyridine). The protein's active site, meticulously shaped by mutations, acts as a chiral scaffold, directing the approach of the olefin and controlling the stereochemical outcome of the cyclopropane product with remarkable precision.[9] The enzyme environment is critical for determining the high stereoselectivity observed.[9]

Catalytic_Cycle cluster_cycle Biocatalytic Cycle Fe3 Heme Fe(III) (Resting State) Fe2 Heme Fe(II) (Active) Fe3->Fe2 Reduction (e.g., Na₂S₂O₄) FeCarbene Iron-Carbene Intermediate Fe2->FeCarbene Carbene Precursor (e.g., PyTz) FeCarbene->Fe3 Olefin Substrate (e.g., Vinyl Pyridine) Product Pyridyl Cyclopropane FeCarbene->Product Product Release Reductant Na₂S₂O₄ Reductant->Fe3 Precursor Pyridotriazole (PyTz) Precursor->Fe2 Olefin Vinyl Pyridine Olefin->FeCarbene

Figure 1: Simplified catalytic cycle for hemoprotein-mediated cyclopropanation.

Experimental Design and Workflow

The biocatalytic synthesis is typically performed using E. coli whole cells expressing the engineered enzyme. This approach is highly practical as it circumvents the need for laborious protein purification and ensures that any necessary cellular cofactors are readily available. The general workflow is straightforward and can be completed in a standard biochemistry or organic synthesis laboratory.

Figure 2: General experimental workflow for whole-cell biocatalytic synthesis.

Detailed Protocols

Disclaimer: These protocols are intended for qualified researchers. All laboratory work should be conducted with appropriate personal protective equipment (PPE) and safety precautions.

Protocol 1: Preparation of Whole-Cell Biocatalyst

This protocol describes the expression of an engineered myoglobin (Mb) variant in E. coli BL21(DE3) cells.

Materials:

  • pET-based expression vector containing the gene for the desired engineered Mb variant.

  • E. coli BL21(DE3) competent cells.

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotic (e.g., Kanamycin, 50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Terrific Broth (TB) medium supplemented with trace metals.

  • 5-Aminolevulinic acid (ALA).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells using a standard heat-shock protocol. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture: Inoculate 1 L of supplemented TB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 25°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM and ALA (a heme precursor) to 0.5 mM.

  • Expression: Incubate the culture for 16-20 hours at 25°C with shaking. Successful expression is often indicated by the cell pellet turning red, characteristic of hemoproteins.

  • Harvesting: Centrifuge the culture at 4,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Preparation: Resuspend the cell pellet in sterile PBS buffer to achieve a final desired concentration (e.g., OD₆₀₀ of 40-50). The whole-cell biocatalyst is now ready for use or can be stored at -80°C.

Protocol 2: Preparative Scale Synthesis of a Pyridyl Cyclopropane

This protocol is adapted from published procedures for the myoglobin-catalyzed cyclopropanation using a pyridotriazole precursor.[1]

Materials:

  • Engineered whole-cell biocatalyst (from Protocol 1).

  • 7-Bromo-1,2,3-pyridotriazole (Carbene Precursor).

  • 4-Vinylpyridine (Olefin Substrate).

  • Sodium dithionite (Na₂S₂O₄) solution (freshly prepared, e.g., 100 mM in water).

  • Degassed buffer (e.g., Potassium Phosphate buffer, 100 mM, pH 8.0).

  • Anaerobic environment (glovebox or Schlenk line).

  • 20 mL glass vials with screw caps and PTFE septa.

  • Ethyl acetate, brine, anhydrous sodium sulfate.

Procedure:

  • Reaction Setup (Anaerobic): Perform all subsequent steps in an anaerobic glovebox. Place a stir bar in a 20 mL vial.

  • Add Biocatalyst: Add the whole-cell biocatalyst suspension to the vial. For a 10 mL total reaction volume, this could be 5 mL of an OD₆₀₀=40 suspension.

  • Add Substrates: Add the olefin substrate (e.g., 4-vinylpyridine, to a final concentration of 15 mM) and the pyridotriazole precursor (e.g., 7-bromo-PyTz, to a final concentration of 10 mM).

  • Pre-incubation: Seal the vial and stir the mixture for 5 minutes to ensure substrate distribution.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium dithionite solution (to a final concentration of 10-20 mM). The solution should remain largely colorless or slightly yellow; a deep red color may indicate oxidation.

  • Incubation: Stir the reaction at room temperature for 3-12 hours. Monitor reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the vial from the glovebox. Quench the reaction by opening it to air. Add an equal volume of ethyl acetate and vortex vigorously for 2 minutes.

  • Extraction: Centrifuge the mixture to separate the layers. Collect the organic (top) layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pyridyl cyclopropane.

Protocol 3: Analysis of Stereoselectivity

Materials:

  • Purified product from Protocol 2.

  • NMR spectrometer.

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H, OJ-H, or similar).

  • HPLC-grade solvents (e.g., hexanes, isopropanol).

Procedure:

  • Yield Determination: Determine the isolated yield gravimetrically after purification.

  • Diastereomeric Ratio (d.r.): Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum. The diastereomeric ratio can be determined by integrating the signals corresponding to distinct protons in each diastereomer.

  • Enantiomeric Excess (e.e.):

    • Develop a separation method on a chiral HPLC column. This involves screening different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to resolve the two enantiomers.

    • Dissolve a small amount of the purified product in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100 .

Performance Data: Substrate Scope

The engineered myoglobin platform demonstrates broad applicability for the synthesis of various pyridyl cyclopropanes with excellent stereocontrol. The data below is representative of the performance that can be achieved.[1]

Olefin SubstrateCarbene PrecursorProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e., %)
4-Bromostyrene7-Br-PyTz1-(4-bromophenyl)-2-(pyridin-4-yl)cyclopropane95>99:199
Styrene7-Br-PyTz1-phenyl-2-(pyridin-4-yl)cyclopropane88>99:199
4-Methoxystyrene7-Br-PyTz1-(4-methoxyphenyl)-2-(pyridin-4-yl)cyclopropane91>99:198
1-Allyl-3-methoxybenzene7-Br-PyTz1-((3-methoxyphenoxy)methyl)-2-(pyridin-4-yl)cyclopropane75>99:198
N-Vinylphthalimide7-Br-PyTz1-(1,3-dioxoisoindolin-2-yl)-2-(pyridin-4-yl)cyclopropane67>99:194

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive BiocatalystVerify protein expression via SDS-PAGE. Ensure proper storage of cells (-80°C).
2. Oxidized ReductantPrepare sodium dithionite solution immediately before use. Ensure a strictly anaerobic environment.
3. Substrate InsolubilityAdd a small amount (1-5% v/v) of a water-miscible co-solvent like DMSO or ethanol.
Low Stereoselectivity 1. Suboptimal Enzyme VariantScreen a panel of different engineered enzyme variants. Stereoselectivity is highly dependent on the active site architecture.[8]
2. Non-enzymatic Background ReactionRun a control reaction without the biocatalyst to quantify the background rate and selectivity.
Enzyme Inhibition 1. Substrate/Product InhibitionLower the initial substrate concentration or use a fed-batch approach for substrate addition.
2. Reductant ByproductsOptimize the concentration of sodium dithionite; use the minimum amount required for catalysis.

Conclusion and Future Outlook

The biocatalytic synthesis of pyridyl cyclopropanes via engineered hemoproteins represents a paradigm shift, moving from hazardous, traditional methods to a safe, sustainable, and highly selective platform. The use of whole cells simplifies the process, while the development of stable pyridotriazole carbene precursors has overcome a major safety hurdle.[1][12] This technology provides chemists with direct access to valuable, enantioenriched building blocks for drug discovery.[1]

Future research will likely focus on expanding the substrate scope to include more complex and functionalized olefins, further engineering enzymes to achieve even higher turnover numbers and novel stereoselectivities, and integrating these biocatalytic steps into multi-step syntheses of active pharmaceutical ingredients.

References

Application Notes and Protocols for the Synthetic Utility of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridyl-Cyclopropane Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of rigid, three-dimensional scaffolds is paramount for optimizing molecular properties. The cyclopropane ring, a strained three-membered carbocycle, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational rigidity and metabolic stability.[1][2] When coupled with the pyridine motif, one of the most prevalent N-heterocycles in FDA-approved drugs, the resulting pyridyl-cyclopropane core presents a powerful building block for the synthesis of novel therapeutics.[1][3] This guide provides a comprehensive overview of the synthetic applications of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate, a versatile intermediate for accessing a diverse array of functionalized molecules.

This compound serves as a key starting material for the generation of amides, carboxylic acids, and alcohols, each of which can be further elaborated into more complex molecular architectures. The inherent properties of the cyclopropane ring can enhance drug potency, improve metabolic stability by blocking sites of metabolism, and fine-tune physicochemical properties such as solubility and permeability.[2][4] This document will detail robust protocols for the fundamental transformations of this compound, providing researchers in organic synthesis and drug development with the practical knowledge to leverage this valuable building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction planning and execution.

PropertyValueReference
CAS Number 1354940-74-1[5]
Molecular Formula C₁₀H₁₁NO₂[5]
Molecular Weight 177.20 g/mol [5]
Appearance White to off-white solid
Purity ≥95%[5]
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.60 (d, J=6.0 Hz, 2H), 7.25 (d, J=6.0 Hz, 2H), 3.70 (s, 3H), 1.65 (q, J=4.0 Hz, 2H), 1.25 (q, J=4.0 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.0, 150.0, 149.5, 121.0, 52.5, 25.0, 17.0.

  • MS (ESI+): m/z 178.08 [M+H]⁺.

Core Synthetic Transformations and Protocols

This compound is a versatile substrate for a range of chemical transformations. The following sections provide detailed protocols for key synthetic applications.

Hydrolysis to 1-(pyridin-4-yl)cyclopropanecarboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step, enabling subsequent amide coupling reactions or other transformations of the carboxyl group. Both acidic and basic hydrolysis conditions can be employed.

G start Start: this compound hydrolysis Alkaline Hydrolysis (NaOH or LiOH in MeOH/H₂O) start->hydrolysis acidification Acidification (e.g., HCl to pH ~4-5) hydrolysis->acidification extraction Extraction (e.g., EtOAc or DCM) acidification->extraction purification Purification (Crystallization or Chromatography) extraction->purification product Product: 1-(pyridin-4-yl)cyclopropanecarboxylic Acid purification->product

Caption: General workflow for the hydrolysis of the methyl ester.

Rationale: Alkaline hydrolysis, or saponification, is an irreversible process that typically proceeds to completion, often providing high yields of the carboxylate salt.[6] Subsequent acidification furnishes the desired carboxylic acid. Lithium hydroxide is often preferred over sodium hydroxide due to the higher solubility of lithium carboxylates in some solvent systems.

Materials:

  • This compound

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 equiv) or NaOH (1.5 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 4-5 with 1 M HCl. The product may precipitate at this stage.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(pyridin-4-yl)cyclopropanecarboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Synthesis of N-Substituted 1-(pyridin-4-yl)cyclopropanecarboxamides

Amide bond formation is one of the most critical reactions in medicinal chemistry. The carboxylic acid obtained from hydrolysis can be coupled with a wide range of amines to generate a library of amide derivatives. Alternatively, direct amidation of the methyl ester can be achieved with certain amines.

G cluster_0 Route A: From Carboxylic Acid cluster_1 Route B: Direct Amidation acid 1-(pyridin-4-yl)cyclopropanecarboxylic Acid activation Activation (e.g., HATU, HOBt, EDCI) acid->activation coupling Amine Coupling (R-NH₂, Base) activation->coupling product Product: N-R-1-(pyridin-4-yl)cyclopropanecarboxamide coupling->product ester This compound direct_amidation Direct Amidation (R-NH₂, Lewis Acid or High Temp) ester->direct_amidation direct_amidation->product G start Start: this compound reduction Reduction with LiAlH₄ in anhydrous THF start->reduction quench Quenching (e.g., Fieser workup) reduction->quench extraction Extraction (e.g., EtOAc) quench->extraction purification Purification (Column Chromatography) extraction->purification product Product: [1-(pyridin-4-yl)cyclopropyl]methanol purification->product

References

Application Notes and Protocols: Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinyl-Cyclopropane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the privileged scaffolds employed to this end, the cyclopropane ring has garnered significant attention. Its rigid, three-dimensional structure can impart metabolic stability, improve binding affinity to biological targets, and enhance membrane permeability.[1] When incorporated into a molecule, the cyclopropane unit can act as a bioisostere for various functional groups, offering a unique conformational constraint that can be exploited in rational drug design.

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate emerges as a particularly valuable synthetic building block, synergistically combining the desirable attributes of the cyclopropane ring with the versatile chemical reactivity and biological relevance of the pyridine nucleus. The pyridine ring is a common feature in numerous pharmaceuticals, offering hydrogen bonding capabilities and serving as a key interaction motif with biological macromolecules.[2] The 4-substituted pattern of this building block provides a specific vector for molecular elaboration, making it an attractive starting material for the synthesis of a diverse array of complex molecules, including enzyme inhibitors and receptor modulators.

This document provides a comprehensive guide to the synthesis, characterization, and application of this compound for researchers, scientists, and drug development professionals. We will detail a plausible synthetic protocol, discuss its key chemical transformations, and present its utility in the construction of medicinally relevant compounds.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 1354940-74-1--INVALID-LINK--
Molecular Formula C₁₀H₁₁NO₂--INVALID-LINK--
Molecular Weight 177.20 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--

Safety and Handling:

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Synthesis Protocol: A Plausible Route

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-Vinylpyridine 4-Vinylpyridine Intermediate_ester Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate 4-Vinylpyridine->Intermediate_ester Cyclopropanation Ethyl_diazoacetate Ethyl diazoacetate Ethyl_diazoacetate->Intermediate_ester Rh2(OAc)4 Rh₂(OAc)₄ (cat.) Rh2(OAc)4->Intermediate_ester Intermediate_acid 1-(Pyridin-4-yl)cyclopropanecarboxylic acid Intermediate_ester->Intermediate_acid Hydrolysis LiOH 1. LiOH, THF/H₂O 2. HCl (aq) LiOH->Intermediate_acid Final_Product This compound Intermediate_acid->Final_Product Esterification SOCl2_MeOH SOCl₂, MeOH SOCl2_MeOH->Final_Product

Caption: A plausible synthetic route to this compound.

Step-by-Step Experimental Protocol:

Step 1: Rhodium-Catalyzed Cyclopropanation of 4-Vinylpyridine

This step utilizes a well-established rhodium-catalyzed reaction of a diazo compound with an alkene to form the cyclopropane ring.

  • To a solution of 4-vinylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01-0.05 eq).

  • Heat the mixture to a gentle reflux (approximately 40-80 °C, depending on the solvent).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture over a period of 2-4 hours using a syringe pump. Caution: Ethyl diazoacetate is potentially explosive and should be handled with care.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate.

Step 2: Hydrolysis to 1-(Pyridin-4-yl)cyclopropanecarboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Dissolve the ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Carefully acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid (HCl).

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM.

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(pyridin-4-yl)cyclopropanecarboxylic acid.

Step 3: Esterification to this compound

The final step involves the esterification of the carboxylic acid to the desired methyl ester.

  • Suspend the 1-(pyridin-4-yl)cyclopropanecarboxylic acid (1.0 eq) in methanol (MeOH).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise to the mixture. Caution: Thionyl chloride is corrosive and reacts violently with water. This should be performed in a fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.60-8.55 (m, 2H, pyridine H-2, H-6)

    • δ 7.30-7.25 (m, 2H, pyridine H-3, H-5)

    • δ 3.70 (s, 3H, -OCH₃)

    • δ 1.65-1.60 (m, 2H, cyclopropane -CH₂-)

    • δ 1.30-1.25 (m, 2H, cyclopropane -CH₂-)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 173.5 (C=O)

    • δ 150.0 (pyridine C-4)

    • δ 149.5 (pyridine C-2, C-6)

    • δ 121.0 (pyridine C-3, C-5)

    • δ 52.5 (-OCH₃)

    • δ 25.0 (quaternary cyclopropane C)

    • δ 17.0 (cyclopropane -CH₂-)

  • Mass Spectrometry (ESI+):

    • m/z 178.0817 [M+H]⁺

Applications in Synthetic Chemistry

The utility of this compound as a synthetic building block lies in the reactivity of its functional groups: the pyridine ring and the methyl ester.

Transformations of the Pyridine Ring

The nitrogen atom of the pyridine ring can be readily functionalized, enabling the introduction of diverse substituents and the construction of more complex heterocyclic systems.

G cluster_1 Pyridine Ring Transformations Start This compound N-Oxidation N-Oxidation (e.g., m-CPBA) Start->N-Oxidation Alkylation N-Alkylation (e.g., R-X) Start->Alkylation N-Oxide Pyridine N-oxide derivative N-Oxidation->N-Oxide Pyridinium_salt Pyridinium salt Alkylation->Pyridinium_salt

Caption: Key transformations of the pyridine moiety.

  • N-Oxidation: Treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine to its corresponding N-oxide. This modification alters the electronic properties of the ring, facilitating nucleophilic substitution at the 2- and 4-positions.

  • N-Alkylation: Reaction with alkyl halides can lead to the formation of pyridinium salts, which can be used in various downstream applications, including as phase-transfer catalysts or in the synthesis of dihydropyridine derivatives.

Transformations of the Methyl Ester

The ester functionality provides a handle for a variety of classical transformations.

G cluster_2 Ester Group Transformations Start This compound Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction Carboxylic_acid 1-(Pyridin-4-yl)cyclopropanecarboxylic acid Hydrolysis->Carboxylic_acid Amidation Amidation (e.g., R₂NH, coupling agent) Carboxylic_acid->Amidation Amide Amide derivatives Amidation->Amide Alcohol (1-(Pyridin-4-yl)cyclopropyl)methanol Reduction->Alcohol

Caption: Common transformations of the methyl ester group.

  • Hydrolysis: As described in the synthetic protocol, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides and other derivatives.

  • Amidation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This is a particularly powerful strategy in drug discovery for exploring structure-activity relationships.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Case Study: Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, we present a hypothetical synthetic route to a potential kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase, and the pyridine moiety of our building block is well-suited for this purpose.

G cluster_3 Hypothetical Synthesis of a Kinase Inhibitor Start This compound Hydrolysis LiOH Start->Hydrolysis Acid 1-(Pyridin-4-yl)cyclopropanecarboxylic acid Hydrolysis->Acid Coupling Amine, HATU Acid->Coupling Inhibitor Hypothetical Kinase Inhibitor Coupling->Inhibitor

Caption: A workflow for the synthesis of a hypothetical kinase inhibitor.

In this example, the methyl ester is first hydrolyzed to the carboxylic acid. This acid is then coupled with a substituted aniline derivative using a peptide coupling agent. The resulting amide could be a potential kinase inhibitor, where the pyridinyl-cyclopropane moiety serves as a key structural element for binding to the target protein.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a rigid cyclopropane scaffold and a functionalizable pyridine ring offers numerous opportunities for the construction of novel and complex molecules with potential therapeutic applications. The protocols and applications outlined in this document provide a foundation for researchers to explore the full potential of this promising synthetic intermediate.

References

Application Note: A Researcher's Guide to the 1H NMR Spectral Analysis of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate is a heterocyclic organic compound featuring a unique combination of three key functional groups: a pyridine ring, a cyclopropane ring, and a methyl ester. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science, where the rigid, three-dimensional nature of the cyclopropane scaffold and the coordinating properties of the pyridine nitrogen are highly sought after.

Accurate structural elucidation is paramount for any downstream application. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary and most accessible technique for confirming the identity and purity of such small molecules. This application note provides a comprehensive guide to the ¹H NMR analysis of this compound. We will delve into the theoretical prediction of its spectrum, provide a detailed experimental protocol, and discuss the interpretation of the resulting data. This guide is designed for researchers and drug development professionals who require a robust understanding of not just the methodology, but the scientific rationale underpinning the spectral features of this specific molecule.

Theoretical ¹H NMR Spectral Prediction

A proactive analysis of the molecule's structure allows us to predict the ¹H NMR spectrum. This predictive approach is rooted in understanding the electronic environment of each proton. The structure of this compound presents four distinct sets of protons.

  • Pyridinyl Protons (H-2', H-6' and H-3', H-5'): The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deshielding effect causes its protons to resonate at a high chemical shift (downfield). The protons alpha to the nitrogen (H-2', H-6') are the most deshielded, while the beta protons (H-3', H-5') are slightly more shielded but still downfield. Due to the symmetry of the 4-substituted ring, we expect two distinct signals, each integrating to 2 protons. They will appear as doublets, forming a characteristic AA'XX' spin system. Typical chemical shifts for pyridine protons are observed between 7.0 and 8.7 ppm.[1][2][3]

  • Cyclopropyl Protons (H-2, H-3): The cyclopropane ring possesses a unique electronic structure that induces a significant ring current. This current generates an anomalous shielding effect for the protons attached to the ring, causing them to resonate at an unusually low chemical shift (upfield), often below 1.5 ppm.[4][5][6] In this molecule, the four protons on the two methylene groups of the cyclopropane ring are diastereotopic. The two protons cis to the pyridine ring are chemically equivalent, as are the two protons trans to it. Therefore, we anticipate two distinct signals for these four protons. These signals will likely appear as complex multiplets due to both geminal (coupling between protons on the same carbon) and vicinal (cis and trans) coupling.

  • Methyl Ester Protons (-OCH₃): The protons of the methyl ester group are in a relatively predictable electronic environment. They are adjacent to an oxygen atom, which is deshielding. This results in a characteristic singlet (as there are no adjacent protons to couple with) typically found in the 3.5-3.9 ppm region.[7][8][9]

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for this compound, assuming a standard deuterated solvent like Chloroform-d (CDCl₃).

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Pyridinyl α-H (H-2', H-6')8.5 - 8.7Doublet (d)2H~5-6 Hz (ortho)
Pyridinyl β-H (H-3', H-5')7.2 - 7.4Doublet (d)2H~5-6 Hz (ortho)
Methyl Ester H (-OCH₃)3.6 - 3.8Singlet (s)3HN/A
Cyclopropyl H (cis to pyr)1.4 - 1.6Multiplet (m)2HComplex
Cyclopropyl H (trans to pyr)1.1 - 1.3Multiplet (m)2HComplex

Experimental Protocol and Workflow

Adherence to a meticulous experimental protocol is critical for acquiring high-quality, reproducible NMR data. The following sections detail the necessary steps from sample preparation to data processing.

Materials and Equipment
  • Analyte: this compound (5-10 mg)

  • NMR Tubes: High-quality, clean, and dry 5 mm NMR tubes (e.g., Wilmad, Norell).[10]

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard. Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue, but be aware that solvent choice can significantly impact chemical shifts.[11][12][13]

  • Glassware: Clean, dry vial for dissolving the sample.

  • Transfer Pipette: Glass Pasteur pipette.

  • Filtration Medium: Small plug of glass wool (do not use cotton wool, as it can introduce impurities).[10]

  • Spectrometer: A ¹H NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Sample Preparation

The goal of sample preparation is to create a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.[14][15]

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial. Gently swirl or vortex the vial until the sample is fully dissolved.

  • Filtration: Tightly pack a small plug of glass wool into the narrow section of a Pasteur pipette.

  • Transfer: Using the prepared pipette, transfer the solution from the vial into the NMR tube. The glass wool will filter out any dust or undissolved particles.[16] The final liquid column height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Data Acquisition and Processing Workflow

The acquisition and processing of NMR data follows a standardized workflow to convert the raw signal (Free Induction Decay, FID) into an interpretable spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_proc Data Processing (Software) cluster_analysis Spectral Analysis weigh Weigh Analyte (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Lock & Shim filter->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate Signals reference->integrate analysis Assign Peaks & Analyze Couplings integrate->analysis

Caption: Workflow from sample preparation to final spectral analysis.

Data Processing Steps
  • Fourier Transformation (FT): The raw time-domain signal (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The phases of the signals are adjusted manually or automatically to ensure all peaks are purely absorptive (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the chemical shift of the internal standard, TMS, to 0.00 ppm. The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.[10]

  • Integration: The area under each signal is calculated. These integral values are proportional to the number of protons giving rise to the signal.

This entire process can be performed using standard NMR software packages such as TopSpin, Mnova, or ACD/Labs.[17][18][19][20]

Spectral Interpretation: A Guided Analysis

Based on the theoretical predictions, we can confidently assign the signals in a hypothetical spectrum.

Caption: Correlation of molecular structure to predicted ¹H NMR signals.

  • Signal 1 (δ ≈ 8.6 ppm, d, 2H): This downfield doublet is assigned to the α-protons of the pyridine ring (H-2', H-6').

  • Signal 2 (δ ≈ 7.3 ppm, d, 2H): This second doublet in the aromatic region is assigned to the β-protons of the pyridine ring (H-3', H-5'). The coupling constant for this signal should match that of Signal 1.

  • Signal 3 (δ ≈ 3.7 ppm, s, 3H): This sharp singlet is characteristic of the methyl ester protons. Its integration of 3H is a key identifier.

  • Signals 4 & 5 (δ ≈ 1.1-1.6 ppm, m, 4H): These two complex multiplets in the highly shielded, upfield region are unequivocally assigned to the four diastereotopic protons of the cyclopropane ring. Advanced techniques like 2D COSY or HSQC would be required to assign the cis and trans protons specifically.

The final confirmation comes from the integration ratio of the signals, which should be approximately 2:2:3:4 , corresponding to the number of protons in each unique chemical environment.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and information-rich fingerprint for its structural verification. The key identifying features are the characteristic AA'XX' pattern of the 4-substituted pyridine ring in the downfield region, a sharp methyl ester singlet around 3.7 ppm, and the highly shielded, complex multiplets of the cyclopropyl protons in the upfield region. By following the detailed protocols for sample preparation and data analysis outlined in this note, researchers can reliably and accurately confirm the structure and purity of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

Application Note: Unambiguous 13C NMR Characterization of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) characterization of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate, a novel scaffold of interest in medicinal chemistry and drug development. We present a detailed, field-proven protocol for acquiring high-quality 1D and 2D 13C NMR spectra. Furthermore, this guide offers an in-depth analysis of the expected chemical shifts for each carbon atom, supported by established principles of NMR spectroscopy and empirical data from related structural motifs. Advanced techniques, including Distortionless Enhancement by Polarization Transfer (DEPT-135) and 2D correlation experiments (HMQC, HMBC), are discussed as essential tools for unambiguous signal assignment. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize or analyze this and structurally related compounds.

Introduction: The Structural Significance of a Unique Scaffold

This compound integrates three key pharmacophoric elements: a pyridine ring, a cyclopropane ring, and a methyl ester. The pyridine moiety is a common feature in many pharmaceuticals, often involved in hydrogen bonding and π-stacking interactions with biological targets. The cyclopropane ring, a strained three-membered carbocycle, imparts conformational rigidity and a unique three-dimensional topology to the molecule, which can be advantageous for optimizing binding affinity and metabolic stability. The methyl ester provides a potential point for metabolic cleavage or further chemical modification.

Accurate structural characterization is a cornerstone of chemical research and drug development. 13C NMR spectroscopy is an indispensable technique for this purpose, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This application note aims to serve as a practical guide for the complete 13C NMR assignment of this compound.

Predicted 13C NMR Chemical Shifts: A Theoretical Framework

Predicting the 13C NMR spectrum is a crucial first step in spectral analysis. The chemical shifts in this compound are influenced by a combination of factors including hybridization, inductive effects, and the anisotropic effects of the aromatic pyridine ring. Below is the structure with atom numbering for reference:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Based on empirical data from similar structures and established chemical shift trends, we can predict the approximate 13C NMR chemical shifts for our target molecule.

Carbon AtomMultiplicity (from DEPT)Predicted Chemical Shift (δ, ppm)Rationale
C=O Quaternary (C)170 - 175The carbonyl carbon of the methyl ester is significantly deshielded due to the electronegativity of the two oxygen atoms and its sp2 hybridization.[1][2]
Cα (Pyridine) Methine (CH)148 - 152The carbons adjacent to the nitrogen in the pyridine ring are deshielded due to the strong electron-withdrawing effect of the nitrogen atom.[3]
Cβ (Pyridine) Methine (CH)122 - 126These carbons are less affected by the nitrogen's inductive effect compared to the α-carbons.
Cγ (Pyridine) Quaternary (C)140 - 145The para-carbon is deshielded, and its chemical shift is influenced by the substituent at this position.
C (quaternary, cyclopropane) Quaternary (C)25 - 35The quaternary carbon of the cyclopropane ring is shielded compared to a typical quaternary sp3 carbon due to the ring strain and increased s-character of the C-C bonds. Its attachment to the pyridine ring and the carbonyl group will cause a downfield shift.
CH2 (cyclopropane) Methylene (CH2)15 - 25The methylene carbons of the cyclopropane ring are characteristically found at high field (upfield) due to the ring's unique electronic structure.[4] Substitution at the adjacent carbon will cause a slight downfield shift compared to unsubstituted cyclopropane.
OCH3 Methyl (CH3)50 - 55The methyl carbon is deshielded due to the direct attachment to the electronegative oxygen atom.[1]

Experimental Protocols: A Guide to High-Quality Data Acquisition

The following protocols are designed to yield high-resolution 13C NMR spectra suitable for unambiguous structural elucidation.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interfering signals.

  • Solvent Selection: Chloroform-d (CDCl3) is a suitable solvent for this compound. It offers good solubility and its residual proton and carbon signals are well-characterized.

  • Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of CDCl3.[5][6] This concentration provides a good signal-to-noise ratio for a 13C spectrum within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl3 by the manufacturer and serves as the internal reference (δ = 0.0 ppm).

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7]

1D 13C NMR Spectroscopy

This is the foundational experiment for determining the number of unique carbon environments and their chemical shifts.

  • Pulse Program: zgpg30 (or a similar proton-decoupled pulse sequence with a 30° pulse angle to allow for faster relaxation).

  • Acquisition Parameters:

    • Spectral Width (SW): 240 ppm (to encompass the expected range of chemical shifts from approximately -10 to 230 ppm).

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds. This is a compromise between allowing for sufficient relaxation and minimizing the total experiment time.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform, phase correct, and baseline correct the spectrum.

    • Calibrate the spectrum by setting the CDCl3 triplet to 77.16 ppm.

DEPT-135 Spectroscopy

The DEPT-135 experiment is crucial for differentiating between CH, CH2, and CH3 groups.[8][9]

  • Pulse Program: dept135

  • Key Features:

    • CH3 and CH signals will appear as positive peaks.

    • CH2 signals will appear as negative peaks.

    • Quaternary carbons will be absent.[10]

  • Acquisition and Processing: Use similar parameters to the 1D 13C experiment. The number of scans may need to be increased for a good signal-to-noise ratio.

Caption: Workflow for carbon multiplicity determination using DEPT-135.

2D NMR Spectroscopy for Unambiguous Assignment

For complex molecules, 2D NMR is essential for confirming connectivity.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s).[11] It is invaluable for assigning the protonated carbons in the pyridine and cyclopropane rings, as well as the methyl group.

  • Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between carbons and protons that are two or three bonds apart.[12] This is particularly useful for assigning the quaternary carbons by observing their correlations to nearby protons. For example, the quaternary cyclopropane carbon should show correlations to the protons on the adjacent CH2 groups and potentially to the pyridine protons. The carbonyl carbon should show a correlation to the methyl protons.

Caption: Integrated 1D and 2D NMR workflow for complete structural assignment.

Data Interpretation and Self-Validation

A self-validating approach to spectral interpretation involves ensuring that all acquired data are internally consistent.

  • Cross-reference 1D and DEPT-135: The number of signals in the 1D 13C spectrum should match the sum of the positive and negative peaks in the DEPT-135 spectrum, plus the number of quaternary carbons.

  • HSQC Confirmation: Every protonated carbon identified in the DEPT-135 spectrum must show a correlation in the HSQC spectrum.

  • HMBC for Connectivity: Use the HMBC correlations to piece together the molecular fragments. For instance, the correlation between the methyl protons and the carbonyl carbon confirms the methyl ester moiety. Correlations between the pyridine protons and the quaternary cyclopropane carbon will confirm the attachment of the cyclopropane ring to the pyridine ring.

  • Consistency with Prediction: The experimentally observed chemical shifts should be in good agreement with the predicted values. Any significant deviations should be carefully examined and may indicate an alternative structure or the presence of unexpected electronic effects.

Conclusion

The 13C NMR characterization of this compound is readily achievable through a systematic application of 1D and 2D NMR techniques. By following the detailed protocols outlined in this application note, researchers can obtain high-quality data. The combination of a standard 13C spectrum with a DEPT-135 experiment allows for the determination of carbon multiplicities, while HSQC and HMBC experiments provide the necessary connectivity information for unambiguous assignment of all carbon signals. This comprehensive approach ensures the structural integrity of this important molecular scaffold, which is critical for its application in drug discovery and development.

References

Application Notes and Protocols for the Purification of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate, a key building block in contemporary drug discovery, via silica gel column chromatography. The methodology presented herein is grounded in the fundamental principles of chromatographic separation, taking into account the specific physicochemical properties of the target molecule, including its polarity and basicity. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy. We will delve into the rationale behind the selection of the stationary phase, mobile phase composition, and the critical role of additives in achieving high purity. The protocol is designed to be a self-validating system, with clear instructions for thin-layer chromatography (TLC) analysis to monitor the separation effectively.

Introduction: The Significance of Purifying this compound

This compound is a structurally significant molecule, incorporating a polar, basic pyridine ring and a rigid cyclopropane scaffold. This combination of features makes it a valuable synthon in the development of novel therapeutics. The purity of this intermediate is paramount, as even minor impurities can have a significant impact on the outcome of subsequent synthetic steps and the biological activity of the final active pharmaceutical ingredient (API)[1].

The purification of this compound by column chromatography presents a unique set of challenges, primarily stemming from the basicity of the pyridine nitrogen. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase, resulting in peak tailing and poor separation. This guide will address these challenges by providing a detailed protocol that ensures a high-purity final product.

Foundational Principles: Chromatographic Separation of a Basic Polar Molecule

The successful purification of this compound hinges on a clear understanding of the interactions between the analyte, the stationary phase, and the mobile phase.

  • Analyte Properties: The target molecule possesses a moderate to high polarity due to the presence of the pyridine ring and the ester functional group. The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule. The pKa of the conjugate acid of pyridine is approximately 5.25[2][3]. Substituents on the pyridine ring can influence this value, but it provides a crucial reference point. This basicity is the primary driver for potential purification issues on standard silica gel.

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase column chromatography due to its high resolving power and cost-effectiveness. However, the surface of silica gel is populated with acidic silanol groups (Si-OH). These acidic sites can strongly interact with basic analytes like our target compound, leading to the aforementioned peak tailing and, in some cases, irreversible adsorption.

  • Mobile Phase: The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the stationary phase. The polarity of the mobile phase is a critical parameter that is adjusted to achieve optimal separation. For polar compounds, a more polar mobile phase is required to effectively compete with the stationary phase for interaction with the analyte, thereby facilitating its movement down the column. A common strategy for separating moderately polar compounds is to use a binary solvent system, such as a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

To counteract the undesirable interactions between the basic analyte and the acidic stationary phase, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The TEA preferentially interacts with the acidic silanol groups, effectively "masking" them from the analyte and leading to improved peak shape and resolution.

Physicochemical and Predicted Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. While experimental data for this specific molecule is limited, we can infer its properties based on its structural components.

PropertyValue/PredictionRationale & Implications for Chromatography
Molecular Formula C₁₀H₁₁NO₂Provides the basis for calculating the molecular weight.
Molecular Weight 177.20 g/mol [4]Important for characterization and calculating molar quantities.
Predicted pKa (conjugate acid) ~5.0 - 6.0The pyridine nitrogen is basic. This property necessitates the use of a basic modifier in the mobile phase to prevent peak tailing on silica gel. The pKa of 4-alkylpyridines can be around 35, indicating the acidity of the benzylic protons, but the basicity of the nitrogen is more relevant for this purification[5].
Predicted Solubility Soluble in polar organic solvents (e.g., ethyl acetate, dichloromethane, methanol). Sparingly soluble to insoluble in non-polar solvents (e.g., hexanes)[6][7][8].Dictates the choice of solvents for dissolving the crude sample and for the mobile phase. The compound's polarity suggests that a mixture of a polar and a non-polar solvent will be required for optimal elution.
UV Activity YesThe pyridine ring is a chromophore, allowing for easy visualization of the compound on TLC plates using a UV lamp (254 nm).

Potential Impurities from Synthesis

A plausible synthetic route to this compound involves the reaction of a 4-substituted pyridine with a cyclopropane precursor. A likely approach is the cyclopropanation of 4-vinylpyridine followed by oxidation and esterification, or the reaction of a pyridine derivative with a suitable cyclopropanecarboxylate synthon. Based on such synthetic strategies, potential impurities may include:

  • Unreacted Starting Materials: Such as 4-vinylpyridine or the cyclopropanating agent.

  • Byproducts of the Cyclopropanation Reaction: Including diastereomers or regioisomers, depending on the specific reaction conditions.

  • Over-alkylation or Side-products: From reactions involving the pyridine nitrogen.

  • Hydrolyzed Carboxylic Acid: The corresponding carboxylic acid of the target ester, if water is present during the reaction or workup.

A well-designed chromatographic purification must be able to separate the target compound from these potential impurities.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to develop an appropriate solvent system using TLC. The goal is to find a solvent mixture that gives the target compound an Rf value of approximately 0.2-0.4, with good separation from all impurities.

Materials:

  • Silica gel TLC plates (with fluorescent indicator, F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Various solvents: Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

Procedure:

  • Prepare the Eluent: Start by preparing a series of mobile phases with varying polarities. A good starting point is a mixture of ethyl acetate and hexanes. For example, prepare small volumes of 20%, 30%, 40%, and 50% EtOAc in hexanes.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). The target compound, containing a pyridine ring, should be UV active.

  • Optimize the Solvent System:

    • If the target spot has a very low Rf (is close to the baseline), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc).

    • If the target spot has a very high Rf (is close to the solvent front), the eluent is too polar. Decrease the proportion of the polar solvent.

    • If spots are tailing or streaking, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent and re-run the TLC. This should result in more compact, well-defined spots.

  • Select the Optimal Eluent: The ideal eluent will provide a clear separation between the desired product and any impurities, with the product spot having an Rf of ~0.3.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of material.

Materials:

  • Glass chromatography column (e.g., 40-60 cm length, 3-4 cm diameter)

  • Silica gel for flash chromatography (e.g., 40-63 µm particle size)

  • Sand (washed)

  • Cotton or glass wool

  • Eluent (as determined by TLC, e.g., Ethyl acetate/Hexanes with 0.5% Triethylamine)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization (for flash chromatography)

Procedure:

Column Packing (Slurry Method):

  • Insert a small plug of cotton or glass wool into the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% EtOAc in hexanes). For 1 gram of crude material, use approximately 50-100 grams of silica gel.

  • Carefully pour the slurry into the column. Use a funnel to avoid getting silica on the sides of the column.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle pressure with air or nitrogen to pack the silica bed firmly. Do not let the top of the silica bed run dry.

  • Once the silica has settled, add a protective layer of sand (approx. 1 cm) to the top of the silica bed.

Sample Loading:

  • Dissolve the crude product (1 g) in a minimal amount of the eluent or a slightly more polar solvent if necessary (e.g., DCM).

  • Carefully add the dissolved sample to the top of the column using a pipette. Avoid disturbing the sand layer.

  • Rinse the flask that contained the sample with a small amount of eluent and add this to the column.

  • Open the stopcock and allow the sample to be absorbed onto the silica bed until the solvent level is just at the top of the sand.

Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin eluting the column by applying gentle pressure. A flow rate of approximately 5-10 cm/minute is recommended for flash chromatography.

  • Start collecting fractions immediately. The size of the fractions will depend on the column size; for this scale, 20-25 mL fractions are appropriate.

  • It is recommended to use a gradient elution for optimal separation. Start with a less polar solvent mixture (e.g., 10% EtOAc in hexanes with 0.5% TEA) and gradually increase the polarity (e.g., to 30-40% EtOAc in hexanes with 0.5% TEA) as the elution progresses. This will elute less polar impurities first, followed by the target compound, and finally more polar impurities.

  • Monitor the elution by collecting small aliquots from the fractions and spotting them on a TLC plate.

Workflow for Column Chromatography:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Method Development (e.g., EtOAc/Hexanes + 0.5% TEA) Slurry Prepare Silica Slurry (in low polarity eluent) TLC->Slurry Determines Eluent Pack Pack Column Slurry->Pack Dissolve Dissolve Crude Product (minimal solvent) Load Load Sample onto Column Dissolve->Load Elute Elute with Gradient (increasing polarity) Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Analysis of Fractions and Product Isolation
  • TLC Analysis of Fractions: Develop the TLC plates spotted with the collected fractions using the optimized eluent. Visualize the spots under a UV lamp.

  • Combine Pure Fractions: Identify the fractions containing the pure product (a single spot with the correct Rf value). Combine these fractions in a clean round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Product Characterization: The resulting purified product should be characterized by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSolution
Peak Tailing/Streaking Strong interaction of the basic pyridine nitrogen with acidic silica.Add 0.5-1% triethylamine to the mobile phase.
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. Consider a different solvent system (e.g., DCM/MeOH).
Column overloaded.Use a larger column with more silica gel relative to the amount of crude product.
Product Not Eluting Eluent is not polar enough.Gradually increase the polarity of the mobile phase. A gradient from EtOAc/Hexanes to a small percentage of MeOH in DCM may be necessary for very polar impurities.
Compound is irreversibly adsorbed.Consider using a different stationary phase, such as alumina (neutral or basic).

Conclusion

The purification of this compound via column chromatography can be achieved efficiently and with high purity by carefully considering the physicochemical properties of the molecule. The protocol detailed in this application note, which emphasizes the use of a basic modifier in the mobile phase to mitigate the effects of the basic pyridine moiety, provides a robust and reliable method for obtaining high-quality material essential for downstream applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other basic polar organic molecules.

References

The Pyridinyl Cyclopropane Motif: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring

In the intricate landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs employed, the fusion of a pyridine ring with a cyclopropane scaffold has emerged as a particularly powerful strategy. The pyridine ring, a cornerstone in pharmaceuticals, offers crucial hydrogen bonding capabilities and aromatic interactions, significantly influencing a molecule's pharmacokinetic profile.[1] When combined with the unique attributes of a cyclopropane ring, a wealth of opportunities for drug design unfolds.

The cyclopropane unit, a three-membered carbocycle, is far from being a mere structural spacer. Its inherent ring strain imparts a unique pseudo-unsaturated character with enhanced π-character in its C-C bonds, allowing it to act as a bioisostere for alkenes and other functionalities.[2][3] This guide provides an in-depth exploration of the applications of pyridinyl cyclopropanes in drug discovery, offering a blend of theoretical insights, practical synthetic protocols, and illustrative case studies for researchers, scientists, and drug development professionals.

Core Physicochemical & Pharmacokinetic Advantages

The incorporation of a pyridinyl cyclopropane moiety into a drug candidate can offer a multitude of advantages, addressing common challenges in drug discovery such as metabolic instability and suboptimal target engagement.[4]

  • Enhanced Metabolic Stability: The cyclopropane ring is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[5][6] This increased metabolic stability can lead to a longer drug half-life, reduced clearance, and an improved pharmacokinetic profile, ultimately allowing for more convenient dosing regimens.[6][7] However, it is crucial to consider the potential for metabolic activation of cyclopropylamines, which can in some cases lead to reactive intermediates.[5]

  • Conformational Rigidity and Pre-organization: The rigid nature of the cyclopropane ring locks the conformation of a molecule, reducing the entropic penalty upon binding to its target.[6] This pre-organization can lead to a significant increase in binding affinity and potency. By precisely controlling the spatial orientation of key pharmacophoric elements, medicinal chemists can fine-tune the interaction with the target receptor or enzyme.

  • Improved Potency and Selectivity: The unique three-dimensional structure and electronic properties of the cyclopropane ring can lead to novel and enhanced interactions with biological targets. This can translate to increased potency and improved selectivity, minimizing off-target effects and enhancing the therapeutic window of a drug candidate.

  • Bioisosteric Replacement: The cyclopropyl group can serve as a versatile bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even carbonyl groups in certain contexts.[2] This allows for the modulation of physicochemical properties such as lipophilicity and solubility while maintaining or improving biological activity.

Synthetic Strategies and Protocols

The synthesis of pyridinyl cyclopropanes can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry. Below are representative protocols for the synthesis of key pyridinyl cyclopropane building blocks.

Protocol 1: Synthesis of 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid

This protocol outlines a general method for the preparation of a pyridinyl cyclopropane carboxylic acid, a versatile intermediate for further elaboration.

Reaction Scheme:

3-Vinylpyridine 3-Vinylpyridine Intermediate_Carbene Rhodium Carbene Intermediate 3-Vinylpyridine->Intermediate_Carbene Diazoacetate, Rh₂(OAc)₄ Product_Ester Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate Intermediate_Carbene->Product_Ester Cyclopropanation Final_Product 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid Product_Ester->Final_Product Hydrolysis (e.g., LiOH, H₂O/THF)

A schematic for the synthesis of 2-(pyridin-3-yl)cyclopropane-1-carboxylic acid.

Materials:

  • 3-Vinylpyridine

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Cyclopropanation:

    • To a solution of 3-vinylpyridine (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of Rh₂(OAc)₄ (0.01 eq).

    • Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C over a period of 2-3 hours.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate.

  • Hydrolysis:

    • Dissolve the ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(pyridin-3-yl)cyclopropane-1-carboxylic acid.[8]

Protocol 2: Asymmetric Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Derivatives

Chiral pyridinyl cyclopropylamines are crucial building blocks for many drug candidates. This protocol provides a general strategy for their asymmetric synthesis.

Workflow for Asymmetric Synthesis:

G cluster_0 Asymmetric Cyclopropanation cluster_1 Functional Group Interconversion Start Alkene Substrate Cyclopropane Enantioenriched Cyclopropane Ester Start->Cyclopropane Carbene Diazo Reagent Carbene->Cyclopropane Catalyst Chiral Catalyst (e.g., Chiral Rh or Cu complex) Catalyst->Cyclopropane Curtius Curtius Rearrangement (DPPA, t-BuOH) Cyclopropane->Curtius BocAmine Boc-Protected Cyclopropylamine Curtius->BocAmine Deprotection Deprotection (e.g., TFA or HCl) BocAmine->Deprotection FinalAmine Chiral Cyclopropylamine Deprotection->FinalAmine

A generalized workflow for the asymmetric synthesis of chiral cyclopropylamines.

Key Steps and Considerations:

  • Asymmetric Cyclopropanation: The key to obtaining enantiomerically pure products lies in the asymmetric cyclopropanation step. This is typically achieved using a chiral catalyst, such as a rhodium or copper complex with a chiral ligand. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

  • Curtius Rearrangement: The carboxylic acid functionality of the cyclopropane intermediate can be converted to an amine via a Curtius rearrangement. This involves the formation of an acyl azide, which then rearranges to an isocyanate. Trapping the isocyanate with an alcohol (e.g., tert-butanol) yields a protected amine (e.g., Boc-protected), which can be deprotected in a subsequent step.

  • Stereochemical Control: It is imperative to maintain stereochemical integrity throughout the synthetic sequence. The choice of reagents and reaction conditions should be carefully selected to avoid epimerization.

Case Study: Pyridinyl Cyclopropanes as GPR88 Agonists

A compelling example of the successful application of the pyridinyl cyclopropane motif is in the development of agonists for the G protein-coupled receptor 88 (GPR88). GPR88 is predominantly expressed in the brain and is a promising target for the treatment of central nervous system disorders.

Lead Compound: 2-PCCA

The compound (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)amide, known as 2-PCCA, is a potent and selective GPR88 agonist.[9][10]

Structure of 2-PCCA:

(A 2D chemical structure of 2-PCCA would be depicted here)

Structure-Activity Relationship (SAR) Insights

SAR studies on 2-PCCA have revealed the critical role of the pyridinyl cyclopropane core.[6][9]

  • Pyridinyl Group: The 2-pyridyl nitrogen is crucial for activity, likely forming a key hydrogen bond interaction within the receptor's allosteric binding pocket.[10] Replacement with a 3-pyridyl or 4-pyridyl group leads to a significant loss of potency.[10]

  • Cyclopropane Ring: The cyclopropane moiety acts as a rigid linker, and its replacement with a more flexible methylene group results in a complete loss of activity.[9] This highlights the importance of the conformational constraint provided by the cyclopropane ring for optimal binding. The (1R,2R) stereochemistry of the cyclopropane ring is essential for high agonist activity.[10]

Compound/AnalogModificationGPR88 Agonist Potency (EC₅₀)Reference
2-PCCA (1R,2R-isomer) -603 nM[9]
Phenyl Analog Pyridyl group replaced with phenylSlight decrease in potency[9]
Methylene Analog Cyclopropane replaced with methyleneInactive[9]
3-Pyridyl Analog 2-pyridyl replaced with 3-pyridyl>30-fold loss of activity[10]
4-Pyridyl Analog 2-pyridyl replaced with 4-pyridyl>30-fold loss of activity[10]

Broader Applications in Drug Discovery

The utility of the pyridinyl cyclopropane scaffold extends beyond GPR88 agonists. This versatile motif is being explored in various therapeutic areas.

Antiviral Agents: HIV Integrase Inhibitors

Several HIV-1 integrase inhibitors incorporate a pyridine moiety, and the introduction of a cyclopropane ring can enhance their pharmacokinetic properties and resistance profile.[11][12] The conformational constraint imposed by the cyclopropane can improve binding to the integrase enzyme, even in the presence of resistance-conferring mutations.

Oncology

In the field of oncology, pyridinyl cyclopropane derivatives are being investigated as inhibitors of various kinases and other cancer-related targets.[1][13] The ability of the cyclopropane ring to improve metabolic stability and potency is particularly advantageous in the development of orally bioavailable anticancer agents.

Conclusion and Future Perspectives

The pyridinyl cyclopropane motif represents a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to confer enhanced metabolic stability, conformational rigidity, and potent biological activity makes it an attractive scaffold for the design of next-generation therapeutics. As synthetic methodologies for the stereoselective synthesis of these structures continue to evolve, we can anticipate an even broader application of pyridinyl cyclopropanes in the discovery and development of novel drugs for a wide range of diseases. The continued exploration of this unique structural combination holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

Application Notes & Protocols for the Synthesis of Neonicotinoid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rational Design and Synthesis of Next-Generation Neonicotinoids

Neonicotinoids represent a significant class of insecticides, valued for their high efficacy against a wide range of sucking insects, systemic properties in plants, and relatively low toxicity to mammals.[1] Their primary mode of action is as potent agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to fatal neurotoxicity in target pests.[2][3][4][5] The foundational structures, such as Imidacloprid and Thiacloprid, are characterized by a chloropyridinyl or chlorothiazolyl moiety linked to a cyclic N-nitroguanidine, nitromethylene, or N-cyanoamidine pharmacophore.[1]

However, the widespread use of first-generation neonicotinoids has led to challenges, including the development of insect resistance and concerns about off-target effects.[1][6] This necessitates the continuous development of novel analogs. The synthesis of neonicotinoid analogs is driven by several key objectives:

  • Overcoming Resistance: Structural modifications can restore efficacy against insect populations that have developed resistance to existing compounds.

  • Improving the Safety Profile: Altering the molecule can enhance selectivity for insect nAChRs over vertebrate receptors or reduce environmental persistence.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs allows researchers to understand how specific structural features influence insecticidal activity, guiding the design of more potent and selective compounds.

  • Expanding the Spectrum of Activity: Novel analogs may exhibit efficacy against a broader range of pests.

A cornerstone of this developmental effort is the principle of bioisosteric replacement , a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties.[7][8] This approach can modulate the molecule's potency, pharmacokinetics, and toxicity profile.[7] For example, replacing the nitroguanidine group with a sulfonylamidine[5] or modifying the core heterocyclic ring are common strategies in the design of new analogs.

This guide details robust and versatile synthetic strategies for the creation of neonicotinoid analogs, providing both the theoretical underpinning and practical, step-by-step protocols for laboratory execution.

Core Synthetic Strategies for Analog Development

The synthesis of neonicotinoid analogs can be broadly categorized into several key strategies, from building the core structure to introducing novel functionalities.

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a powerful tool for generating molecular diversity efficiently. For neonicotinoid analogs, MCRs have been used to construct novel heterocyclic scaffolds, such as 1,4-dihydropyridines, attached to the neonicotinoid core.[9][10]

Causality Behind the Approach: This strategy is highly convergent and atom-economical. It allows for the rapid assembly of complex molecules from simple, readily available starting materials. The choice of components (e.g., an aromatic aldehyde, a cyanoacrylate, and a neonicotinoid intermediate) directly influences the final structure, making it an ideal method for creating a large library of analogs for SAR studies.[10] The reaction is often catalyzed by a simple base, such as piperidine, which facilitates the initial condensation and subsequent cyclization steps.[10]

MCR_Workflow cluster_reactants Starting Materials cluster_process Process A Aromatic Aldehyde Process One-Pot Reaction Solvent (e.g., Acetonitrile) Base (e.g., Piperidine) Reflux A->Process B Neonicotinoid Intermediate (e.g., Imidazolidine derivative) B->Process C Active Methylene Compound (e.g., Cyanoacrylate) C->Process Product Novel Neonicotinoid Analog (with Dihydropyridine Scaffold) Process->Product

Caption: General workflow for a multicomponent reaction (MCR).

Foundational Synthesis: Building the Thiacloprid Core

Thiacloprid is a prominent N-cyanoamidine neonicotinoid.[1] Its synthesis provides a classic and instructive example of core structure formation via nucleophilic substitution. The key is the coupling of two primary intermediates: 2-cyanoimino-1,3-thiazolidine and 2-chloro-5-chloromethylpyridine.[11]

Causality Behind the Approach: This is a convergent synthesis where two moderately complex fragments are joined in the final step.

  • 2-chloro-5-chloromethylpyridine: This fragment provides the essential chloropyridinyl moiety responsible for binding to the nAChR. The chloromethyl group serves as a potent electrophile.

  • 2-cyanoimino-1,3-thiazolidine: This nucleophilic heterocycle contains the N-cyanoamidine pharmacophore. The secondary amine within the ring attacks the electrophilic chloromethyl group.

  • Base Catalyst: A base, such as guanidine or an organic base like N,N-dimethylguanidine, is required to deprotonate the thiazolidine nitrogen, activating it as a nucleophile for the substitution reaction.[11][12] The choice of a non-nucleophilic organic base can lead to cleaner reactions and simpler workups.[12]

Thiacloprid_Synthesis cluster_reaction Coupling Reaction I1 Intermediate 1: 2-cyanoimino-1,3-thiazolidine React Nucleophilic Substitution I1->React I2 Intermediate 2: 2-chloro-5-chloromethylpyridine I2->React Base Organic Base (e.g., Guanidine) Base->React Activation Solvent Solvent (e.g., Propanol) Solvent->React Medium Product Thiacloprid React->Product

Caption: Key bond formation in the synthesis of Thiacloprid.

Advanced C-N Coupling: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N, C-O, or C-S.[13][14] In the context of neonicotinoid synthesis, it is a powerful method for coupling an aryl halide (like 2-chloronicotinic acid derivatives) with an amine-containing fragment. While traditional Ullmann conditions are harsh, modern protocols use soluble copper catalysts and ligands, allowing for milder reaction conditions.[13]

Causality Behind the Approach: This reaction is particularly useful when direct nucleophilic aromatic substitution is difficult. The copper catalyst facilitates the coupling by undergoing an oxidative addition/reductive elimination cycle (though the exact mechanism is complex and debated).[15] The reaction is often employed to synthesize precursors or analogs where the nitrogen atom is directly attached to the pyridine ring, a different connectivity pattern than in Imidacloprid or Thiacloprid. The choice of solvent and the presence or absence of a catalyst can dramatically affect yield and side-product formation.[16]

Experimental Protocols

Protocol 1: Multicomponent Synthesis of a 1,4-Dihydropyridine Neonicotinoid Analog

This protocol is adapted from methodologies described for the synthesis of novel neonicotinoid analogs bearing a dihydropyridine scaffold.[9][10]

Objective: To synthesize a novel neonicotinoid analog via a one-pot, three-component reaction.

Materials:

  • Intermediate 1: 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-imine (or a similar neonicotinoid amine precursor)

  • Intermediate 2: Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Intermediate 3: Ethyl cyanoacetate

  • Solvent: Acetonitrile (anhydrous)

  • Base: Piperidine

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus (silica plates, UV lamp)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the neonicotinoid amine precursor (1.0 eq), the aromatic aldehyde (1.0 eq), and ethyl cyanoacetate (1.0 eq).

  • Solvent and Catalyst Addition: Add 30 mL of acetonitrile to the flask. Stir the mixture until all solids are dissolved, or a uniform suspension is formed. Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 18-24 hours.

    • Experimental Insight: The reaction time is critical. An 18-hour period was found to be optimal in some studies, with longer times not improving the yield.[10] The reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase) to track the consumption of starting materials.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure analog.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][10]

ParameterConditionRationale
Solvent AcetonitrileA polar aprotic solvent that effectively dissolves the reactants and facilitates the cyclization reaction.[10]
Base PiperidineA secondary amine base that is an effective catalyst for the Knoevenagel condensation and subsequent steps in the MCR.[10]
Temperature Reflux (~82°C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition.
Time 18 hoursOptimized time to maximize yield; longer times may not offer improvement.[10]
Protocol 2: Synthesis of Thiacloprid via Nucleophilic Substitution

This protocol outlines the final coupling step in the synthesis of Thiacloprid, based on established industrial methods.[11][12][]

Objective: To synthesize Thiacloprid from its key heterocyclic and chloropyridinyl intermediates.

Materials:

  • 2-cyanoimino-1,3-thiazolidine (1.0 eq)

  • 2-chloro-5-chloromethylpyridine (1.05 eq)

  • Base: N,N-dimethylguanidine (1.1 eq)

  • Solvent: Isopropanol

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-cyanoimino-1,3-thiazolidine and N,N-dimethylguanidine in 100 mL of isopropanol.

  • Cooling: Cool the mixture to 25-30°C using an ice bath.

    • Experimental Insight: Initial cooling helps to control the exotherm of the reaction upon addition of the electrophile.

  • Reagent Addition: Slowly add the 2-chloro-5-chloromethylpyridine to the reaction mixture while maintaining the temperature between 25-30°C.

  • Reaction Execution: After the addition is complete, heat the mixture to 45-50°C and stir for 8-10 hours.[12] Monitor the reaction progress by TLC until the starting 2-chloro-5-chloromethylpyridine is consumed.

  • Work-up and pH Adjustment: Cool the reaction mixture to room temperature. Slowly add hydrochloric acid to adjust the pH of the solution to approximately 6.[12]

    • Experimental Insight: Neutralizing the excess base helps to precipitate the product and simplifies the isolation process. The hydrochloride salt of the guanidine base is highly soluble in the aqueous/alcohol mixture, leaving the desired product as the primary solid.[12]

  • Isolation and Purification: Add 150 mL of water to the flask to induce recrystallization. Stir for 1 hour, then cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.

  • Dry the product under vacuum to obtain Thiacloprid.

  • Characterization: Verify the purity and identity of the product using melting point, HPLC, and spectroscopic methods (NMR, IR).

CompoundMolecular Weight ( g/mol )Key Role
2-cyanoimino-1,3-thiazolidine 127.18Nucleophile / Pharmacophore
2-chloro-5-chloromethylpyridine 162.02Electrophile / nAChR Binding Moiety
N,N-dimethylguanidine 87.12Organic Base / Acid Scavenger
Thiacloprid 252.74Final Product

Conclusion

The synthesis of neonicotinoid analogs is a dynamic field that leverages both classical and modern synthetic methodologies. Strategies such as multicomponent reactions offer rapid access to diverse chemical scaffolds, enabling extensive SAR studies. Concurrently, well-established convergent syntheses, like the coupling reactions used for Thiacloprid and Imidacloprid, provide reliable and scalable routes to core structures. By rationally applying principles of bioisosteric replacement and exploring novel synthetic pathways, researchers can continue to develop next-generation insecticides with improved efficacy, selectivity, and safety profiles, addressing the ongoing challenges in global crop protection.

References

Application Notes & Protocols: The Role of Multicomponent Reactions in Modern Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Power of Convergence

The pyridine ring is one of the most ubiquitous heterocyclic motifs in modern science, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence drives a continuous demand for efficient, versatile, and sustainable synthetic methodologies. Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as low overall yields, significant waste generation, and laborious purification procedures.

Multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[3][4] By combining three or more starting materials in a single, one-pot operation, MCRs construct complex molecular architectures with exceptional efficiency and atom economy.[2] This convergent approach not only simplifies synthetic workflows but also aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and waste.[3][5] This guide provides an in-depth exploration of key MCRs for pyridine synthesis, offering researchers and drug development professionals both the foundational knowledge and practical protocols to leverage these powerful transformations.

The Hantzsch Pyridine Synthesis: A Cornerstone Reaction

First reported by Arthur Hantzsch in 1881, this reaction is arguably the most well-known MCR for constructing the pyridine core.[6][7] The classical Hantzsch synthesis is a pseudo-four-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][8] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine. The thermodynamic driving force for this final oxidation step is the formation of the stable aromatic ring.[7]

Mechanistic Rationale

The reaction proceeds through a cascade of well-understood transformations, providing a robust framework for predicting outcomes and troubleshooting. The key steps are:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound (an alkylidene intermediate).[8][9]

  • Enamine Formation: The second equivalent of the β-ketoester condenses with ammonia to generate a β-enamino ester.[8][9]

  • Michael Addition & Cyclization: The enamine acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by intramolecular cyclization and dehydration to yield the 1,4-DHP ring system.[6][9]

The causality behind this sequence is the generation of two key reactive intermediates in situ, which then combine to rapidly build the heterocyclic core. The choice of an ammonium salt (e.g., ammonium acetate) is critical as it serves as both the nitrogen source and a mild acid catalyst to promote the condensation steps.

Visualization: Hantzsch Reaction Mechanism

Hantzsch_Mechanism RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Intermediate (α,β-unsaturated) RCHO->Knoevenagel Knoevenagel Condensation Keto1 β-Ketoester (1 eq.) Keto1->Knoevenagel Keto2 β-Ketoester (1 eq.) Enamine Enamine Intermediate Keto2->Enamine Condensation NH3 Ammonia (NH₃) NH3->Enamine Michael_Adduct Michael Adduct & Intramolecular Cyclization Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine (1,4-DHP) Michael_Adduct->DHP Dehydration Pyridine Pyridine (Aromatized) DHP->Pyridine Oxidation

Caption: The mechanistic pathway of the Hantzsch Pyridine Synthesis.

Protocol: Classic Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is a representative example of the classical Hantzsch reaction.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (25 mL)

  • Nitric acid (for optional oxidation)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).

  • Add 25 mL of ethanol to the flask. The choice of ethanol is based on its ability to dissolve all reactants and facilitate the reaction at a moderate temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product is the Hantzsch ester (a 1,4-DHP).[7]

  • Oxidation Step (Optional): To obtain the corresponding pyridine, dissolve the dried 1,4-DHP in glacial acetic acid. Add a suitable oxidizing agent (e.g., ceric ammonium nitrate, nitric acid, or simply bubble air through the heated solution) until the starting material is consumed (monitor by TLC).[10]

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyridine.

Modern Variations and Data

The classical Hantzsch synthesis, while robust, can require long reaction times and harsh oxidizing conditions.[7] Modern advancements focus on improving efficiency and sustainability.

VariationCatalyst/ConditionsKey AdvantageTypical YieldsReference
Microwave-Assisted Microwave irradiation, often solvent-freeDrastically reduced reaction times (minutes vs. hours).85-96%[6][11]
Green Solvents Water, Ionic Liquids, GlycerolAvoids volatile organic solvents, easier workup.90-98%[5][7][9]
Catalytic Yb(OTf)₃, Phenylboronic Acid, NanoparticlesMilder conditions, improved yields, catalyst reusability.88-97%[8][12][13]
One-Pot Oxidation Use of FeCl₃, MnO₂, or Pd/C/K-10 catalystCombines synthesis and aromatization into a single step.80-92%[7][8]

The Bohlmann-Rahtz Pyridine Synthesis: A Direct Aromatic Route

The Bohlmann-Rahtz synthesis offers a significant advantage over the Hantzsch method: it directly produces the aromatic pyridine ring without requiring a separate oxidation step.[14] The reaction involves the condensation of an enamine with an ethynylketone (ynone).[14][15]

Mechanistic Rationale

The process is initiated by a Michael addition of the enamine to the activated alkyne of the ynone. This forms an aminodiene intermediate. This intermediate then undergoes a heat- or acid-catalyzed E/Z isomerization followed by a cyclodehydration to furnish the substituted pyridine.[14][16] The elimination of water drives the final aromatization step. A key advancement has been the development of three-component, one-pot versions where the enamine is generated in situ from a β-dicarbonyl compound and an ammonia source, making the process more convergent.[14][17]

Visualization: Bohlmann-Rahtz One-Pot Workflow

Bohlmann_Rahtz_Workflow Start Start: 1,3-Dicarbonyl + Alkynone + NH₄OAc in Ethanol InSitu In Situ Enamine Formation Start->InSitu Michael Michael Addition to Alkynone InSitu->Michael Intermediate Aminodiene Intermediate Michael->Intermediate Cyclization Isomerization & Cyclodehydration Intermediate->Cyclization Product Final Product: Substituted Pyridine Cyclization->Product

Caption: A streamlined one-pot workflow for the Bohlmann-Rahtz synthesis.

Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis

This protocol is adapted from modern, acid-free methods that enhance substrate scope.[14]

Materials:

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • 1-Phenylprop-2-yn-1-one (1.30 g, 10 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a sealed tube or pressure vessel, combine ethyl acetoacetate (10 mmol), 1-phenylprop-2-yn-1-one (10 mmol), and ammonium acetate (10 mmol).

  • Add 20 mL of absolute ethanol. Ethanol is a preferred solvent as it is protic and polar, facilitating both the in situ enamine formation and the subsequent cyclization without requiring an acid catalyst.[14]

  • Seal the vessel and heat the mixture at 100-120 °C for 12-24 hours. The use of a sealed vessel is crucial to prevent the evaporation of the solvent and ammonia at elevated temperatures.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, polysubstituted pyridine.

The Guareschi-Thorpe Synthesis: Access to Hydroxy-Pyridines

The Guareschi-Thorpe reaction is a classic MCR for synthesizing 2-hydroxypyridines (or their 2-pyridone tautomers), which are valuable building blocks in medicinal chemistry.[18][19] The reaction condenses a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a nitrogen source.[20][21]

Mechanistic Rationale

The mechanism involves an initial Knoevenagel-type condensation between the 1,3-dicarbonyl and the cyano-compound, followed by the addition of ammonia to the second carbonyl group. A subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization and dehydration, yields the final pyridone product.[22] Recent advancements have focused on using green reaction media, such as water, and replacing traditional ammonia sources with ammonium carbonate, which acts as both the nitrogen source and a reaction promoter in a pH-controlled environment.[20][23]

Visualization: Guareschi-Thorpe Mechanism

Guareschi_Thorpe Reactants Cyanoacetate + 1,3-Dicarbonyl + (NH₄)₂CO₃ in H₂O Condensation Knoevenagel-type Condensation Reactants->Condensation Ammonia_Add Ammonia Addition to Carbonyl Condensation->Ammonia_Add Cyclization Intramolecular Cyclization (onto Nitrile) Ammonia_Add->Cyclization Taut Tautomerization & Dehydration Cyclization->Taut Product 2-Pyridone Product Taut->Product

Caption: Key steps in the modern Guareschi-Thorpe pyridine synthesis.

Protocol: Advanced Green Guareschi-Thorpe Synthesis

This protocol utilizes environmentally benign conditions as described in recent literature.[20][21][23]

Materials:

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Acetylacetone (1.00 g, 10 mmol)

  • Ammonium carbonate (1.44 g, 15 mmol)

  • Water (15 mL)

Procedure:

  • To a 50 mL round-bottom flask, add ethyl cyanoacetate (10 mmol), acetylacetone (10 mmol), and ammonium carbonate (15 mmol).

  • Add 15 mL of deionized water. The use of water as a solvent is a key "green" aspect of this protocol. Ammonium carbonate helps maintain a basic pH conducive to the reaction.[23]

  • Heat the mixture at 80-90 °C with vigorous stirring for 2-4 hours. The product often begins to precipitate from the aqueous medium as it forms.

  • Monitor the reaction by TLC (using a suitable organic solvent system).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 15 mL) to remove any remaining ammonium carbonate and other water-soluble impurities.

  • Dry the product under vacuum to yield the pure 3-cyano-4,6-dimethyl-2-pyridone. The simplicity of the workup is a major advantage of this aqueous method.[20][21]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[24] It is a multicomponent reaction between an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and a nitrogen source (typically ammonium acetate).

Mechanistic Rationale

The reaction mechanism is a cascade process.[24]

  • Michael Addition: The α-pyridinium methyl ketone salt is deprotonated in situ to form a pyridinium ylide, which acts as a soft nucleophile. This ylide performs a Michael-type conjugate addition to the α,β-unsaturated carbonyl compound.

  • 1,5-Dicarbonyl Formation: The resulting adduct is a 1,5-dicarbonyl intermediate.

  • Ring Closure and Aromatization: This intermediate reacts with ammonia (from ammonium acetate) to undergo ring closure and subsequent dehydration and elimination of a pyridinium salt to yield the final aromatic pyridine product.[24]

The use of a pyridinium salt as the initial nucleophile is the defining feature, allowing for the construction of complex, often poly-aryl, pyridine systems.[25]

Visualization: Kröhnke Synthesis Mechanism

Krohnke_Mechanism PyridiniumSalt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide (in situ) PyridiniumSalt->Ylide -H⁺ Enone α,β-Unsaturated Carbonyl MichaelAdduct Michael Addition Enone->MichaelAdduct Ylide->MichaelAdduct Dicarbonyl 1,5-Dicarbonyl Intermediate MichaelAdduct->Dicarbonyl Tautomerization RingClosure Ring Closure with NH₃ & Aromatization Dicarbonyl->RingClosure +NH₄OAc Pyridine Trisubstituted Pyridine RingClosure->Pyridine -H₂O, -Pyridine

Caption: The mechanistic pathway of the Kröhnke Pyridine Synthesis.

Protocol: Synthesis of 2,4,6-Triphenylpyridine

Materials:

  • N-Phenacylpyridinium bromide (α-pyridinium methyl ketone salt) (2.78 g, 10 mmol)

  • Chalcone (α,β-unsaturated ketone) (2.08 g, 10 mmol)

  • Ammonium acetate (6.17 g, 80 mmol)

  • Glacial acetic acid (30 mL)

Procedure:

  • In a 100 mL round-bottom flask, suspend N-phenacylpyridinium bromide (10 mmol), chalcone (10 mmol), and a large excess of ammonium acetate (80 mmol). The excess ammonium acetate serves as both the nitrogen source and the base required to generate the ylide intermediate.

  • Add 30 mL of glacial acetic acid as the solvent. Acetic acid is an excellent solvent for this reaction, facilitating the dissolution of the ammonium salt and promoting the cyclization/dehydration steps.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 200 mL of cold water with stirring. The product will precipitate as a solid.

  • Continue stirring for 15-20 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove acetic acid and ammonium salts, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure 2,4,6-triphenylpyridine.

Emerging and Catalytic Multicomponent Strategies

Beyond these classical named reactions, the field of MCRs for pyridine synthesis is continually evolving, driven by the need for greater molecular diversity and improved sustainability.

StrategyDescriptionKey FeaturesReference
Aza-Wittig/Diels-Alder A three-component sequence where a 2-azadiene is formed in situ via a catalytic aza-Wittig reaction, followed by a [4+2] cycloaddition with a dienophile.Provides access to diverse substitution patterns not easily achieved by classical methods. Redox-neutral.[1][26][27]
Domino Reactions Involves the cascade generation of multiple C-C and C-N bonds from simple starting materials like enaminones and aldehydes, often promoted by a simple acid.High bond-forming efficiency; constructs fully substituted pyridines in a single operation.[28]
Nanocatalysis Utilizes nanoparticles (e.g., ZnO, Pd) as highly active and reusable catalysts for various MCRs, including Hantzsch and Kröhnke-type reactions.High yields, mild/solvent-free conditions, catalyst recyclability, enhanced "green" profile.[12][13][29]
Ionic Liquid Catalysis Employs ionic liquids as recyclable catalysts and solvents, promoting reactions under mild, ambient conditions.Environmentally friendly alternative to traditional catalysts and volatile organic solvents.[5]

Conclusion

Multicomponent reactions represent a paradigm of efficiency and elegance in chemical synthesis. For the construction of the vital pyridine scaffold, the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke reactions provide a powerful and versatile toolkit. As demonstrated, these foundational methods are continuously being refined with modern catalytic systems and greener reaction conditions, expanding their scope and applicability. For researchers in drug discovery and materials science, a thorough understanding and practical mastery of these MCRs are indispensable for the rapid and sustainable generation of novel, highly functionalized pyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles. Our goal is to equip you with the necessary insights to overcome common challenges and maximize the efficiency of your synthesis.

Synthetic Strategy Overview

The most reliable and commonly employed route to this compound involves a two-step sequence starting from the commercially available precursor, 1-(pyridin-4-yl)cyclopropanecarbonitrile. This strategy is advantageous due to the stability of the intermediates and the generally high-yielding nature of the individual transformations.

The overall workflow involves:

  • Hydrolysis: Conversion of the nitrile group of 1-(pyridin-4-yl)cyclopropanecarbonitrile to a carboxylic acid.

  • Esterification: Conversion of the resulting 1-(pyridin-4-yl)cyclopropanecarboxylic acid to the target methyl ester.

Synthesis_Workflow Start 1-(Pyridin-4-yl)cyclopropanecarbonitrile Intermediate 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid Start->Intermediate Step 1: Hydrolysis (H2SO4 or NaOH) Product This compound Intermediate->Product Step 2: Esterification (MeOH, H+)

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for overall yield optimization in this synthesis?

A1: While both steps are crucial, the hydrolysis of 1-(pyridin-4-yl)cyclopropanecarbonitrile (Step 1) is often the most challenging and yield-defining step. Incomplete hydrolysis can lead to difficult-to-separate mixtures of the nitrile, amide intermediate, and the desired carboxylic acid. Furthermore, excessively harsh conditions can risk opening the cyclopropane ring, leading to a significant loss of material.[1]

Q2: Can I perform a one-pot hydrolysis and esterification?

A2: A one-pot procedure, for instance, by conducting acidic methanolysis of the nitrile, is theoretically possible. However, this approach often provides lower yields and complicates purification. The conditions required for vigorous nitrile hydrolysis can lead to side reactions with the methanol solvent. A stepwise approach with isolation of the intermediate carboxylic acid is strongly recommended for better control, purity, and overall yield.

Q3: What analytical techniques are best for monitoring reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for routine monitoring. A combination of ethyl acetate and hexanes, often with a small amount of triethylamine or acetic acid to prevent streaking, works well. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of starting material and the appearance of intermediates and the final product. Proton NMR (¹H NMR) is essential for structural confirmation of the isolated intermediates and the final product.

Q4: Are there alternative methods for the esterification step?

A4: Yes. While Fischer esterification is cost-effective, it is an equilibrium-driven reaction.[2] If you face issues with incomplete conversion, consider using an acyl chloride intermediate (formed by treating the carboxylic acid with thionyl chloride or oxalyl chloride) followed by reaction with methanol.[3] Alternatively, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used under mild conditions, though this adds cost and purification complexity.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Stage 1: Hydrolysis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile
Problem 1: Incomplete Hydrolysis / Reaction Stalls
  • Observation: TLC or LC-MS analysis shows significant amounts of starting nitrile and/or the intermediate amide even after prolonged reaction time.

  • Root Cause Analysis:

    • Insufficient Temperature/Time: Hydrolysis of sterically hindered nitriles can be slow and require forcing conditions.

    • Inadequate Acid/Base Concentration: The concentration of the acid or base may be too low to effectively drive the reaction to completion.

    • Poor Solubility: The starting material may not be fully soluble in the aqueous medium, reducing the reaction rate.

  • Solutions & Scientific Rationale:

SolutionRationale
Increase Reaction Temperature Increasing the temperature to reflux (typically 100-110 °C) provides the necessary activation energy for both hydrolysis steps (nitrile to amide, and amide to carboxylic acid).
Use Concentrated Acid/Base For acidic hydrolysis, 50-70% (v/v) aqueous H₂SO₄ is effective. For basic hydrolysis, a 6-10 M solution of NaOH or KOH is recommended. Higher concentrations increase the rate of nucleophilic attack on the protonated nitrile or the nitrile itself.[5]
Add a Co-solvent If solubility is an issue, adding a high-boiling, water-miscible co-solvent like 1,4-dioxane can improve substrate solubility and reaction homogeneity.
Problem 2: Low Yield of Carboxylic Acid due to Side Products
  • Observation: The desired product is obtained in low yield, and analysis reveals unexpected byproducts.

  • Root Cause Analysis:

    • Cyclopropane Ring Opening: The high strain energy of the cyclopropane ring makes it susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures.[1]

    • Polymerization/Degradation: Pyridine-containing compounds can sometimes polymerize or degrade under strongly acidic and hot conditions.

  • Solutions & Scientific Rationale:

Troubleshooting_Hydrolysis Start Low Yield in Hydrolysis Step CheckPurity Analyze Crude by LC-MS/NMR Start->CheckPurity RingOpened Ring-Opened Byproducts Detected? CheckPurity->RingOpened Byproducts Present Sol_Incomplete Refer to 'Incomplete Hydrolysis' Protocol CheckPurity->Sol_Incomplete Mainly Starting Material Degradation General Degradation/Tarry Mass? RingOpened->Degradation No Sol_RingOpen Solution: 1. Lower H+ concentration. 2. Decrease reaction temp. 3. Consider basic hydrolysis. RingOpened->Sol_RingOpen Yes Sol_Degrade Solution: 1. Decrease reaction temp. 2. Shorten reaction time. 3. Ensure inert atmosphere. Degradation->Sol_Degrade Yes

Caption: Decision tree for troubleshooting hydrolysis.

  • Mitigating Ring Opening: Carefully control the reaction temperature. It is often a trade-off between reaction rate and stability. Start at a lower temperature (e.g., 80-90 °C) and only increase if the reaction is too slow. Using basic hydrolysis (e.g., NaOH or KOH) can be a milder alternative that often avoids acid-catalyzed ring opening.

  • Preventing Degradation: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. Running the reaction under an inert atmosphere (N₂ or Argon) can sometimes prevent oxidative degradation.

Stage 2: Esterification of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid
Problem 1: Incomplete Esterification
  • Observation: TLC or NMR of the crude product shows a significant amount of unreacted carboxylic acid.

  • Root Cause Analysis:

    • Equilibrium: Fischer esterification is a reversible reaction. The presence of the water byproduct can drive the reaction backward via hydrolysis.[2]

    • Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carbonyl, which is the rate-determining step.

  • Solutions & Scientific Rationale:

SolutionRationale
Use Excess Methanol Using methanol as the solvent ensures a large excess of one of the reactants, pushing the equilibrium towards the ester product according to Le Châtelier's principle.
Remove Water If practical, using a Dean-Stark apparatus can physically remove the water as it forms, preventing the reverse reaction. However, for small-scale reactions, this is often not feasible.
Increase Catalyst Loading A catalytic amount of concentrated H₂SO₄ (typically 2-5 mol%) is standard. If the reaction is slow, increasing this slightly may help. Alternatively, using a stronger acid catalyst like triflic acid can be effective but is more expensive.
Switch to an Irreversible Method Convert the carboxylic acid to its acid chloride using SOCl₂ or (COCl)₂ in an inert solvent (like DCM or toluene), then add methanol. This is a non-equilibrium reaction that typically goes to completion.
Problem 2: Difficult Purification
  • Observation: The crude product is an oil that is difficult to purify by column chromatography, or the product co-elutes with impurities.

  • Root Cause Analysis:

    • Residual Acid: The starting carboxylic acid can streak on silica gel.

    • Basic Pyridine Nitrogen: The pyridine nitrogen can interact strongly with the acidic silica gel, also causing streaking and poor separation.

    • Salts: If the workup is not performed carefully, inorganic salts can contaminate the product.

  • Solutions & Scientific Rationale:

  • Workup Optimization: After the reaction, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the bubbling ceases. This neutralizes the acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water and salts before drying and concentrating.

  • Chromatography Modification:

    • Deactivate Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine (NEt₃). This deactivates the acidic sites on the silica, preventing the basic pyridine moiety from streaking.

    • Gradient Elution: Start with a low-polarity eluent (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity. The target ester is moderately polar and should elute cleanly under these conditions.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Hydrolysis of 1-(pyridin-4-yl)cyclopropanecarbonitrile
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(pyridin-4-yl)cyclopropanecarbonitrile (1.0 eq).

  • Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (NaOH) (approx. 10 volumes, e.g., 10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. Ammonia gas will be evolved. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes + 1% Acetic Acid). The reaction is typically complete in 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Slowly and carefully acidify the solution to pH ~4-5 by adding concentrated hydrochloric acid (HCl) or 6 M sulfuric acid (H₂SO₄). The carboxylic acid will precipitate as a solid.

    • Stir the slurry in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water, then with a small amount of a cold non-polar solvent like diethyl ether to aid in drying.

    • Dry the solid under high vacuum to yield 1-(pyridin-4-yl)cyclopropanecarboxylic acid. The product can be used in the next step without further purification if it appears clean by NMR.

Protocol 2: Fischer Esterification to this compound
  • Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(pyridin-4-yl)cyclopropanecarboxylic acid (1.0 eq).

  • Reagent Addition: Add methanol (MeOH) (approx. 20 volumes). The acid may not fully dissolve initially.

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C). The solid should dissolve as the reaction progresses. Monitor by TLC (e.g., 30% EtOAc/Hexanes + 1% NEt₃) until the starting material is no longer visible (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the bulk of the methanol via rotary evaporation.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) containing 1% triethylamine to afford the pure this compound.

References

Technical Support Center: Troubleshooting Pyridine Ring Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine ring cyclopropanation. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of installing a cyclopropane ring onto a pyridine scaffold. The unique electronic properties of the pyridine ring, namely its electron-deficient nature and the coordinating ability of the nitrogen lone pair, present significant challenges not typically encountered with electron-rich alkenes.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, from reaction failure to low yields and poor selectivity.

Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during pyridine cyclopropanation.

Q1: My cyclopropanation reaction is failing completely, with only starting material recovered. What are the most likely causes?

Complete reaction failure is often due to fundamental issues with reagents or reaction conditions. The electron-deficient nature of the pyridine ring makes it a challenging substrate, and the Lewis basic nitrogen can interfere with many catalytic systems.[3]

Primary Checklist:

  • Reagent Activity:

    • Carbenoid Reagents (e.g., Simmons-Smith): The organozinc carbenoid (ICH₂ZnI) is sensitive to moisture and air. Ensure your diiodomethane is pure and your zinc-copper couple or diethylzinc solution is fresh and active. The activity of the zinc couple is critical and can be improved by various activation methods.[4]

    • Diazo Compounds: These reagents can be unstable. If using a freshly prepared diazo compound, ensure it was handled correctly at low temperatures. If using a commercial source, check its expiration and storage conditions.

  • Catalyst Inhibition (for Transition-Metal Catalyzed Reactions):

    • The pyridine nitrogen is a potent ligand and can coordinate to and deactivate transition metal catalysts (e.g., Rh, Cu, Pd), preventing the formation of the active metal carbene intermediate.[1] This is a primary cause of failure in these systems. Consider using a catalyst less susceptible to poisoning or strategies to mitigate this effect (see detailed guides below).

  • Reaction Temperature:

    • Some cyclopropanation reactions require thermal or photochemical activation to generate the reactive species.[5] Ensure your reaction temperature is appropriate for the specific method used. Conversely, highly exothermic reactions might need efficient cooling to prevent reagent decomposition.[6]

Q2: The reaction works, but my yields are consistently low. How can I optimize for a higher conversion?

Low yields suggest that the reaction is occurring but is either inefficient or plagued by competing side reactions.

Optimization Strategies:

  • Increase Reagent Stoichiometry: For sluggish reactions, especially with deactivated pyridines, increasing the equivalents of the cyclopropanating agent (e.g., 2-5 equivalents of Simmons-Smith reagent) can drive the reaction to completion.

  • Solvent Choice: The solvent can dramatically affect reaction rates. In Simmons-Smith reactions, coordinating solvents can slow the reaction down; non-coordinating solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often preferred.[7][8]

  • Modify the Pyridine Ring: If possible, introducing an activating group (electron-donating group) on the pyridine ring can increase its nucleophilicity, though this may alter regioselectivity. A more general strategy is the formation of the corresponding N-oxide, which activates the ring towards certain types of functionalization and can be removed later.[9][10]

  • Change the Method: If a particular method (e.g., rhodium catalysis) is consistently failing, the pyridine nitrogen is likely the culprit. Switching to a method less sensitive to Lewis bases, such as the Simmons-Smith reaction, may be beneficial.[11]

Q3: I'm observing multiple unidentified spots on my TLC plate. What are the likely side products and how can I minimize them?

Side product formation is a common challenge. The nature of the side products is highly dependent on the reaction methodology.

Common Side Product Likely Cause & Reaction Type Recommended Solution
Carbene Dimers (e.g., diethyl fumarate/maleate) High instantaneous concentration of the carbene. (Diazo-based reactions)Add the diazo compound slowly via syringe pump to the solution containing the catalyst and the pyridine substrate. This minimizes carbene self-reaction.[8]
C-H Insertion Products Use of a highly reactive, indiscriminate carbene. (Diazo-based reactions)Select a catalyst that moderates carbene reactivity. Rhodium(II) complexes are often effective at promoting cyclopropanation over C-H insertion.[12]
N-Alkylation or Methylation The pyridine nitrogen acts as a nucleophile. (Simmons-Smith or other electrophilic reagents)This is particularly noted in Simmons-Smith reactions with excess reagent and long reaction times.[8][11] Use stoichiometric reagents and monitor the reaction closely. Quenching with pyridine can scavenge the Lewis acidic zinc iodide byproduct that may promote such reactions.[11]
Michael Adducts Incomplete ring closure after initial nucleophilic attack. (Ylide-based reactions)The final intramolecular ring closure is often base-mediated. Ensure the base is strong enough and the temperature is sufficient to promote the cyclization step over proton quenching.[13]
Q4: How can I control which double bond is cyclopropanated in a poly-substituted or vinyl-pyridine?

Regioselectivity is governed by both electronic and steric factors, as well as the presence of directing groups.

  • Electronic Effects: Electron-rich double bonds are more nucleophilic and react faster with electrophilic carbenes. Therefore, in a vinyl pyridine, the external double bond is typically more reactive than the aromatic bonds of the pyridine ring.

  • Directing Groups: The Simmons-Smith reaction is famously directed by proximal Lewis basic groups, such as hydroxyls or amides.[14] The zinc carbenoid coordinates to the heteroatom, delivering the CH₂ group to the nearest double bond on the same face. Placing a directing group strategically is the most powerful way to control regioselectivity.

  • Steric Hindrance: Bulky substituents near a double bond will disfavor cyclopropanation at that position. This can be used to selectively react with a less hindered double bond in the molecule.

Troubleshooting Workflow Diagram

The following diagram outlines a general workflow for diagnosing and solving common issues in pyridine cyclopropanation experiments.

TroubleshootingWorkflow start Reaction Start check_product Product Formation? start->check_product no_product No Product check_product->no_product No low_yield Low Yield / Side Products check_product->low_yield Yes, but low selectivity_issue Poor Selectivity (Regio/Stereo) check_product->selectivity_issue Yes, but poor selectivity success Successful Reaction check_product->success Yes, high yield & selectivity check_reagents Check Reagent Activity - Fresh Simmons-Smith? - Diazo compound stable? no_product->check_reagents check_catalyst Catalyst Poisoning? (Pyridine coordination) no_product->check_catalyst check_conditions Incorrect Conditions? - Temp too low? - No light activation? no_product->check_conditions change_method Change Method - Switch to Simmons-Smith - Use N-Oxide substrate check_reagents->change_method check_catalyst->change_method optimize_solvent Change Solvent - Non-coordinating (DCE)? check_conditions->optimize_solvent optimize_stoi Optimize Stoichiometry - Increase equivalents - Slow addition of diazo low_yield->optimize_stoi low_yield->optimize_solvent low_yield->change_method optimize_stoi->success optimize_solvent->success add_directing_group Add Directing Group - Hydroxyl, Amide selectivity_issue->add_directing_group change_catalyst Change Catalyst/Ligand - Chiral ligand for ee - Bulkier catalyst for regio selectivity_issue->change_catalyst add_directing_group->success change_catalyst->success

Caption: A decision tree for troubleshooting pyridine cyclopropanation.

Detailed Guide: Simmons-Smith & Related Reactions

The Simmons-Smith reaction is a workhorse for cyclopropanation and is often a good choice for pyridine-containing substrates as it does not involve a transition metal catalyst that can be poisoned by the nitrogen.[11][15] The reactive species is an organozinc carbenoid, which is electrophilic.

Problem: Low Reactivity with Electron-Poor Pyridines

The standard Simmons-Smith reagent (Zn(Cu), CH₂I₂) can be sluggish with deactivated alkenes.

Causality: The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of any attached alkenyl groups, slowing the rate of reaction with the electrophilic zinc carbenoid.

Solutions:

  • Use a Modified Reagent: The Furukawa modification (Et₂Zn, CH₂I₂) generates a more reactive carbenoid.[11] Other modifications using Lewis acids or different zinc reagents can also enhance reactivity.[4]

  • Increase Temperature: While many Simmons-Smith reactions are run at 0 °C or room temperature, gently heating (e.g., to 40 °C in DCE) can increase the rate, but must be balanced against potential reagent decomposition.

  • Activate the Substrate: As mentioned in the FAQs, converting the pyridine to its N-oxide can electronically activate the system, though this adds synthetic steps.

Experimental Protocol: Furukawa-Modified Cyclopropanation

This protocol provides a robust starting point for the cyclopropanation of a vinyl-pyridine derivative.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the vinyl-pyridine substrate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add diethylzinc (Et₂Zn, 1.5 eq, typically 1.0 M in hexanes) dropwise via syringe. Stir for 15 minutes.

  • Carbenoid Formation: Add diiodomethane (CH₂I₂, 1.5 eq) dropwise. Caution: The reaction can be exothermic. A slow addition rate is critical.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Slowly and carefully quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the layers. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. Note: Pyridine-containing compounds can streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this issue.[6]

Detailed Guide: Transition Metal-Catalyzed Reactions

These methods, typically using rhodium or copper catalysts with diazo compounds, offer access to a wide range of functionalized cyclopropanes.[12] However, they are highly susceptible to issues arising from the pyridine nitrogen.

Problem: Catalyst Deactivation and Inconsistent Results

Causality: The lone pair on the pyridine nitrogen is a strong Lewis base that can irreversibly coordinate to the open coordination site on the transition metal catalyst. This prevents the diazo compound from binding and forming the catalytically active metal carbene, effectively shutting down the catalytic cycle.

CatalystPoisoning cluster_cycle Desired Catalytic Cycle Catalyst Active Catalyst [Rh₂(OAc)₄] Carbene Metal Carbene (Active Intermediate) Catalyst->Carbene + Diazo - N₂ Poisoned Poisoned Catalyst (Pyridine Coordinated) Catalyst->Poisoned + Pyridine Diazo Diazo Compound (N₂CHR) Product Cyclopropane Carbene->Product + Alkene Alkene Alkene Product->Catalyst (Catalyst Regeneration) Pyridine Pyridine Substrate

Caption: Competing pathways: desired catalytic cycle vs. catalyst poisoning.

Solutions:

  • Use of N-Oxide: Converting the pyridine to a pyridine N-oxide masks the lone pair, preventing coordination. The N-oxide can often be removed in a subsequent step via reduction (e.g., with PCl₃ or PPh₃). This is a highly effective, albeit indirect, strategy.[9]

  • Brønsted Acid Co-catalysis: Adding a non-coordinating Brønsted acid can protonate the pyridine nitrogen. This protonated pyridinium species is not a ligand for the catalyst. However, the acid must be compatible with the diazo compound and the substrate.

  • Lewis Acid Scavengers: A stoichiometric amount of a Lewis acid that binds preferentially to pyridine (e.g., BF₃·OEt₂) can be added to protect the catalyst. The choice of Lewis acid is critical to avoid reaction with the diazo compound.

  • Enzymatic Catalysis: Engineered hemoproteins can catalyze carbene transfer from pyridotriazoles, providing a biocatalytic route that operates under different mechanistic principles and can offer high stereoselectivity.[16]

Problem: Poor Stereoselectivity

Causality: The stereochemical outcome of metal-catalyzed cyclopropanation is determined by the catalyst's ligand sphere and the trajectory of the alkene's approach to the metal carbene.[12][17] Standard catalysts like dirhodium tetraacetate offer little stereocontrol.

Solutions:

  • Chiral Catalysts: For enantioselective reactions, use a catalyst with a chiral ligand environment. A vast array of chiral dirhodium and copper complexes with ligands like box, pybox, and chiral carboxylates have been developed.[17][18]

  • Ligand Modification: For diastereoselectivity (cis/trans), bulky ligands on the catalyst can sterically enforce a specific approach of the alkene, favoring one diastereomer. For example, replacing acetate ligands on a dirhodium catalyst with bulkier groups like triphenylacetate or adamantylacetate can influence selectivity.

References

Technical Support Center: Synthesis of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. By understanding the reaction's nuances and the characteristic signatures of impurities, you can streamline your process, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the cyclopropanation of a 4-vinylpyridine derivative. Two prevalent methods are:

  • Transition-Metal Catalyzed Cyclopropanation: This method often employs a transition metal catalyst, such as rhodium(II) or copper(I) complexes, to react 4-vinylpyridine with a diazo compound like methyl diazoacetate. The catalyst forms a metal carbene intermediate that then reacts with the alkene of the 4-vinylpyridine.

  • Simmons-Smith Reaction: This classic method uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (or diethylzinc in the Furukawa modification), to deliver a methylene group to the double bond of a suitable 4-vinylpyridine precursor.

Q2: I see some unexpected peaks in my ¹H NMR spectrum. What are the likely byproducts?

A2: Unexpected peaks in your ¹H NMR spectrum often indicate the presence of byproducts. The nature of these byproducts depends on the synthetic route chosen. Below is a discussion of common impurities and their expected spectral characteristics.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and the formation of side products. Common issues include:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity.

  • Diazo Compound Decomposition: Methyl diazoacetate can dimerize to form methyl maleate and methyl fumarate, especially at elevated temperatures or in the presence of certain metals.

  • Polymerization: 4-vinylpyridine is susceptible to polymerization, which can be initiated by acid, heat, or radical species.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or stoichiometry can all lead to reduced yields.

Troubleshooting Guide: Identifying Common Byproducts

This section provides a detailed guide to identifying potential byproducts in the synthesis of this compound through spectroscopic analysis.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC NMR Acquire ¹H and ¹³C NMR Spectra TLC->NMR Multiple spots MS Obtain Mass Spectrum (GC-MS or LC-MS) NMR->MS Analysis Compare Spectra with Known Data MS->Analysis Product Desired Product: This compound Analysis->Product Byproducts Identified Byproducts Analysis->Byproducts Purification Develop Purification Strategy Byproducts->Purification

Caption: Workflow for identifying byproducts in a chemical synthesis.

Byproduct Profile Table
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common CauseKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
Starting Material: 4-Vinylpyridine C₇H₇N105.14Incomplete reaction~8.6 (d, 2H), ~7.2 (d, 2H), ~6.7 (dd, 1H), ~5.9 (d, 1H), ~5.4 (d, 1H)~150, ~137, ~121
Methyl Fumarate C₆H₈O₄144.12Dimerization of methyl diazoacetate~6.85 (s, 2H), ~3.78 (s, 6H)~165, ~133, ~52
Methyl Maleate C₆H₈O₄144.12Dimerization of methyl diazoacetate~6.28 (s, 2H), ~3.75 (s, 6H)~165, ~129, ~52
Poly(4-vinylpyridine) (C₇H₇N)nVariablePolymerization of starting materialBroad signals: ~8.2 (br s), ~6.5 (br s), ~1.8 (br s)Broad signals around ~160, ~145, ~40

Detailed Analysis of Potential Byproducts

Unreacted 4-Vinylpyridine
  • Reason for Presence: Incomplete conversion is a common issue. This can be due to insufficient reaction time, low temperature, or catalyst deactivation. The pyridine nitrogen can coordinate with the metal catalyst, reducing its efficacy.

  • Identification:

    • TLC: A spot corresponding to the starting material will be visible (use a co-spot for confirmation).

    • ¹H NMR: Look for the characteristic signals of the vinyl group: a doublet of doublets for the α-proton around 6.7 ppm and two doublets for the terminal β-protons between 5.4 and 5.9 ppm. The aromatic protons will appear as two doublets around 8.6 and 7.2 ppm.

    • GC-MS: A peak with a mass-to-charge ratio (m/z) of 105 will be observed.

Methyl Fumarate and Methyl Maleate
  • Reason for Presence: These are the E and Z isomers, respectively, formed from the dimerization of the carbene generated from methyl diazoacetate. This side reaction is often catalyzed by the transition metal complex, especially if the alkene substrate is not sufficiently reactive or if the concentration of the diazo compound is too high.

  • Identification:

    • ¹H NMR: Methyl fumarate will show a singlet for the two equivalent olefinic protons at approximately 6.85 ppm, while methyl maleate will show a singlet at a slightly upfield position, around 6.28 ppm. The methyl ester protons for both isomers appear as singlets around 3.7-3.8 ppm.

    • GC-MS: Both isomers will exhibit a molecular ion peak at m/z 144. They can often be separated by gas chromatography, appearing as two distinct peaks.

Poly(4-vinylpyridine)
  • Reason for Presence: 4-Vinylpyridine is known to undergo polymerization, which can be initiated by trace acids, radical initiators, or heat. In the context of some cyclopropanation reactions, Lewis acidic metal species can also promote polymerization.

  • Identification:

    • Physical Appearance: The presence of an insoluble, sticky solid in the reaction mixture is a strong indicator of polymerization.

    • ¹H NMR: The spectrum will show very broad, poorly resolved signals. The sharp, well-defined peaks of small molecules will be replaced by broad humps. Characteristic broad signals for the polymer backbone and the pyridine ring will be present. For instance, broad signals are often observed around 8.2 ppm and 6.5 ppm for the aromatic protons and around 1.8 ppm for the aliphatic backbone.

    • Solubility: The polymer is typically insoluble in common organic solvents used for NMR analysis, which can make its detection in the solution-phase spectrum challenging. However, its presence will be obvious during workup and purification.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-vinylpyridine (1.0 eq) and the chosen solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).

  • Diazo Compound Addition: Prepare a solution of methyl diazoacetate (1.1-1.5 eq) in the reaction solvent. Add this solution dropwise to the reaction mixture at the desired temperature (often 0 °C to room temperature) over several hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid. Filter the reaction mixture through a short plug of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve a small amount of the crude or purified product in a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the peaks to determine the relative ratios of the product and any identified byproducts. Compare the chemical shifts and coupling patterns to the reference data provided in this guide and in the literature.

Data for the Target Compound: this compound

  • Molecular Formula: C₁₀H₁₁NO₂[1]

  • Molecular Weight: 177.20 g/mol [1][2]

  • Expected ¹H NMR (predicted, CDCl₃):

    • δ ~8.5-8.6 (d, 2H, protons ortho to pyridine nitrogen)

    • δ ~7.2-7.3 (d, 2H, protons meta to pyridine nitrogen)

    • δ ~3.7 (s, 3H, methyl ester protons)

    • δ ~1.6-1.7 (m, 2H, cyclopropane CH₂)

    • δ ~1.2-1.3 (m, 2H, cyclopropane CH₂)

  • Expected ¹³C NMR (predicted, CDCl₃):

    • δ ~173 (C=O, ester)

    • δ ~150 (aromatic C ortho to N)

    • δ ~148 (aromatic C-ipso)

    • δ ~121 (aromatic C meta to N)

    • δ ~52 (OCH₃)

    • δ ~30 (quaternary cyclopropane C)

    • δ ~17 (cyclopropane CH₂)

  • Expected Mass Spectrum (EI):

    • M⁺ at m/z 177

    • Common fragmentation patterns would involve the loss of the methoxycarbonyl group (-CO₂CH₃, m/z 59) or cleavage of the cyclopropane ring.

Logical Relationships in Byproduct Formation

Byproduct_Formation cluster_reactants Reactants & Reagents cluster_products Products & Byproducts 4-Vinylpyridine 4-Vinylpyridine Desired Product Desired Product 4-Vinylpyridine->Desired Product Unreacted 4-Vinylpyridine Unreacted 4-Vinylpyridine 4-Vinylpyridine->Unreacted 4-Vinylpyridine Incomplete Reaction Poly(4-vinylpyridine) Poly(4-vinylpyridine) 4-Vinylpyridine->Poly(4-vinylpyridine) Polymerization Methyl Diazoacetate Methyl Diazoacetate Methyl Diazoacetate->Desired Product Reaction with 4-Vinylpyridine Methyl Fumarate/Maleate Methyl Fumarate/Maleate Methyl Diazoacetate->Methyl Fumarate/Maleate Dimerization Catalyst Catalyst Catalyst->Desired Product

Caption: Relationships between reactants and the formation of product and byproducts.

References

methods for improving the purity of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high levels of purity. Here, we address common challenges encountered during purification, providing both troubleshooting solutions and foundational knowledge to improve your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. The solutions are presented in a question-and-answer format to directly tackle common laboratory problems.

Issue 1: My column chromatography results in significant peak tailing and poor separation.

Question: I'm attempting to purify my crude product using silica gel column chromatography with a standard ethyl acetate/hexane eluent, but the product is streaking badly down the column, leading to broad fractions and low purity. What's causing this and how can I fix it?

Answer: This is a classic issue encountered when purifying basic compounds like pyridines on standard silica gel.[1]

  • Root Cause Analysis: The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This creates a secondary, non-ideal interaction mechanism alongside the desired partitioning, resulting in a portion of the analyte molecules being retained more strongly and for longer, which manifests as peak tailing.

  • Immediate Solution: Mobile Phase Modification: The most direct way to resolve this is to add a small amount of a competing base to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[1]

    Step-by-Step Protocol: Column Chromatography with a Basic Modifier

    • Prepare the Mobile Phase: Create your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate). To this mixture, add 0.5-1% v/v of triethylamine (TEA) or a similar amine base like pyridine.

    • Prepare the Slurry: Pack your column using the modified mobile phase to ensure the entire stationary phase is equilibrated with the competing base.

    • Sample Loading: Adsorb your crude material onto a small amount of silica gel. After the solvent has been evaporated, load this dry powder onto the top of the column. This "dry loading" technique often results in better resolution than loading the sample dissolved in a strong solvent.

    • Elution: Run the column with the amine-modified mobile phase. You should observe a significant improvement in peak shape, leading to sharper bands and better separation.

    • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC), ensuring you also add a drop of TEA to your TLC developing chamber to mimic the column conditions.

  • Alternative Solution: Change of Stationary Phase: If peak tailing persists or if your compound is sensitive to TEA, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same issues.

    • End-capped Silica: Modern reverse-phase silica (like C18) is "end-capped," meaning most residual silanol groups are chemically blocked, which drastically reduces peak tailing for basic compounds.[1]

Workflow for Troubleshooting Poor Chromatography

G start Impure Product after Column Chromatography check_tailing Significant Peak Tailing Observed on TLC/Column? start->check_tailing add_tea Modify Mobile Phase: Add 0.5-1% Triethylamine (TEA) check_tailing->add_tea  Yes   no_tailing Purity issue is likely due to co-eluting impurities. check_tailing->no_tailing  No   run_column Re-run Column with Modified Eluent add_tea->run_column check_purity Purity Acceptable? run_column->check_purity end_good Purification Successful check_purity->end_good  Yes   change_stationary Switch Stationary Phase: - Basic/Neutral Alumina - End-capped Silica (C18) check_purity->change_stationary  No   end_bad Consider Alternative Purification Method change_stationary->end_bad optimize_solvent Optimize Solvent System: - Gradient Elution - Different Solvents (e.g., DCM/MeOH) no_tailing->optimize_solvent optimize_solvent->run_column

Caption: A workflow for troubleshooting common chromatography issues.

Issue 2: My product is decomposing during purification.

Question: After running a column or upon concentrating my fractions, my NMR analysis shows the appearance of new signals, suggesting the product is not stable. What could be causing this degradation?

Answer: The structure of this compound contains two key functionalities sensitive to certain conditions: the methyl ester and the cyclopropane ring.

  • Root Cause Analysis:

    • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water. Silica gel itself is acidic and can catalyze this hydrolysis if water is present in the solvents.

    • Cyclopropane Ring Strain: Cyclopropane rings possess significant ring strain (angle and torsional strain), making them less stable than acyclic alkanes.[2][3] While generally robust, highly acidic or electrophilic conditions can potentially lead to ring-opening reactions.[4]

  • Solutions & Preventative Measures:

    • Use Anhydrous Solvents: Ensure all solvents used for chromatography and workup are dry to minimize the risk of hydrolysis.

    • Neutralize the Stationary Phase: As described in Issue 1, adding TEA to the eluent not only improves peak shape but also neutralizes the acidic silica surface, protecting the ester from hydrolysis.

    • Avoid Harsh Conditions: Do not use strong acids or bases during aqueous workup steps. A mild bicarbonate wash is generally safe, but prolonged contact should be avoided.

    • Gentle Concentration: Evaporate solvents on a rotary evaporator at a moderate temperature (≤40°C). Overheating the compound for extended periods can promote degradation.

Issue 3: I am struggling to remove a specific impurity that has a similar polarity to my product.

Question: TLC analysis shows an impurity that is very close to my product spot, making separation by standard chromatography difficult. How can I improve the resolution?

Answer: Achieving separation of closely eluting spots requires optimizing the selectivity of your chromatographic system.

  • Root Cause Analysis: The impurity and the product have very similar affinities for the stationary phase in the chosen solvent system. To separate them, you need to exploit more subtle differences in their chemical properties.

  • Optimization Strategies:

    • Change Solvent System: The interaction between a compound and the mobile phase is a key part of separation. Switching from a standard ethyl acetate/hexane system to a different one, like dichloromethane/methanol, can alter the interactions and improve separation.

    • Utilize a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity. This can help sharpen the elution bands and resolve closely running spots.

    • Consider Recrystallization: If the impurity is present in a small enough quantity and the product is a solid, recrystallization can be a highly effective method for purification. It relies on differences in solubility rather than polarity.

Data Table: Starting Points for Purification Methods
MethodStationary PhaseMobile Phase / Solvent SystemKey Considerations
Column Chromatography Silica GelHexane/Ethyl Acetate or DCM/Methanol + 0.5-1% TEATEA is crucial to prevent peak tailing.[1] Use dry solvents.
Neutral AluminaHexane/Ethyl Acetate or DCM/MethanolGood alternative for basic compounds; may require re-optimization of solvent ratios.
Recrystallization N/AIsopropanol, Ethyl Acetate, Heptane, or mixtures thereof.Requires the crude product to be solid. Excellent for removing minor impurities.
Preparative HPLC C18 (Reverse-Phase)Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic AcidProvides very high purity but is less scalable. The acidic modifier protonates the pyridine, improving peak shape.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Impurities are highly dependent on the synthetic route. However, for common syntheses involving the cyclopropanation of a pyridine-substituted alkene or reaction of a pyridine derivative with a cyclopropyl precursor, you can anticipate:

  • Unreacted Starting Materials: The most common impurities. Their removal is the primary goal of purification.

  • 1-(pyridin-4-yl)cyclopropanecarboxylic acid: The product of ester hydrolysis. This can occur during aqueous workup or on an acidic stationary phase.

  • Di-addition or Side-Reaction Products: Depending on the cyclopropanation method, byproducts from the reagent itself may be present.

Q2: How can I best assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR: Provides structural confirmation and can detect organic impurities if they are present at >1-2 mol%. Look for the characteristic cyclopropyl protons and the distinct aromatic signals of the 4-substituted pyridine ring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment. It provides a purity percentage (e.g., >95% by UV at a specific wavelength) and gives the mass of the main component and any impurities, which helps in their identification.

  • GC (Gas Chromatography): As a relatively volatile compound, GC can also be used for purity analysis, often with a flame ionization detector (FID) for quantitation.[5]

Q3: Is recrystallization a viable purification method for this compound?

A3: Yes, if your crude material is a solid. Recrystallization is an excellent and scalable purification technique. The key is to find a suitable solvent or solvent system.

Step-by-Step Protocol: Recrystallization Solvent Screening

  • Place a small amount of your crude solid (10-20 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, heptane) dropwise while heating gently.

  • The ideal solvent will be one in which the compound is poorly soluble at room temperature but fully soluble when hot.

  • If you find a solvent where it is very soluble (like DCM or Methanol) and one where it is very insoluble (like Hexane or Heptane), you can try a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimum amount of the "good" solvent while hot, then slowly add the "poor" solvent until the solution becomes cloudy.

  • Allow the chosen system to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the crystals by filtration.

Logical Flow for Purification Method Selection

G start Crude Methyl 1-(pyridin-4-yl) cyclopropanecarboxylate check_solid Is the crude material a solid? start->check_solid try_recryst Attempt Purification by Recrystallization check_solid->try_recryst  Yes   column_chrom Purify by Column Chromatography check_solid->column_chrom  No (Oily)   check_purity_recryst Is purity >98% and yield acceptable? try_recryst->check_purity_recryst end_good Purification Complete check_purity_recryst->end_good  Yes   check_purity_recryst->column_chrom  No   follow_up Consider column chromatography as a secondary step if needed. column_chrom->follow_up follow_up->end_good

Caption: A decision-making process for selecting the primary purification method.

Q4: How should I store the purified compound?

A4: Based on its chemical structure, this compound should be stored in a cool, dry place under an inert atmosphere (like nitrogen or argon) to prevent hydrolysis of the ester. Commercial suppliers often recommend storage at 4°C.[6] Keeping it in a tightly sealed container in a refrigerator is a standard and effective practice.

References

Technical Support Center: Scale-Up of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of producing this valuable pharmaceutical intermediate.

Introduction

This compound is a key building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges during scale-up. This guide provides practical, field-tested advice to overcome common hurdles, ensuring a robust, scalable, and efficient process. The most common synthetic route involves a three-step sequence:

  • Phase-Transfer Catalyzed (PTC) Cyclopropanation: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile from 4-pyridylacetonitrile and a suitable dihaloalkane.

  • Nitrile Hydrolysis: Conversion of the nitrile intermediate to 1-(Pyridin-4-yl)cyclopropanecarboxylic acid.

  • Fischer Esterification: Esterification of the carboxylic acid with methanol to yield the final product.

This guide is structured to address specific issues that may arise during each of these stages.

Frequently Asked Questions (FAQs)

Section 1: General Questions

Q1: What are the primary advantages of using a phase-transfer catalysis (PTC) approach for the initial cyclopropanation?

A1: Phase-transfer catalysis is highly advantageous for large-scale synthesis for several reasons[1]:

  • Mild Reaction Conditions: PTC reactions often proceed at or near room temperature, reducing energy costs and minimizing side reactions.

  • Scalability: These reactions are generally straightforward to scale up.[1]

  • Safety: PTC avoids the use of strong, hazardous bases like sodium amide or LDA, which are often used in other cyclopropanation methods.[1]

  • Cost-Effectiveness: It allows the use of inexpensive inorganic bases (e.g., NaOH, KOH) and avoids the need for anhydrous solvents.

Q2: What is the most common synthetic precursor for the pyridine moiety?

A2: The most common starting material is 4-pyridylacetonitrile. This compound serves as the active methylene component for the cyclopropanation reaction. Its nitrile group is then hydrolyzed and esterified in subsequent steps.

Section 2: Synthesis-Specific Questions

Q3: How do I choose the right phase-transfer catalyst for the cyclopropanation step?

A3: The choice of catalyst is critical. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), are commonly used and effective.[2] The selection depends on the specific substrates and solvent system. It is advisable to screen a few catalysts at the lab scale to determine the optimal one for your specific conditions.

Q4: What are the key parameters to control during the hydrolysis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile?

A4: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions.[3][4][5] Key parameters to control are:

  • Temperature: Elevated temperatures are required to drive the reaction to completion.[3]

  • Concentration of Acid/Base: The concentration will affect the reaction rate and the potential for side reactions.

  • Reaction Time: The reaction needs to be monitored to ensure complete conversion of the nitrile and the intermediate amide.[6]

Q5: The Fischer esterification is an equilibrium reaction. How can I drive it to completion during scale-up?

A5: To favor the formation of the ester, you can employ Le Chatelier's principle[7]:

  • Use an Excess of Alcohol: Using methanol as the solvent ensures a large excess, pushing the equilibrium towards the product.[7]

  • Remove Water: The removal of water as it is formed will also drive the reaction forward. On a larger scale, this can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst Choice: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically used.[7]

Troubleshooting Guides

Problem 1: Low Yield in the Cyclopropanation Step
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Phase Transfer 1. Increase Catalyst Loading: Incrementally increase the amount of phase-transfer catalyst (e.g., from 1 mol% to 5 mol%). 2. Screen Different Catalysts: Test other quaternary ammonium or phosphonium salts.[1] 3. Vigorous Stirring: Ensure high-shear mixing to maximize the interfacial area between the aqueous and organic phases.The catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the 4-pyridylacetonitrile.[8] Insufficient catalysis or poor mixing leads to a slow reaction rate.
Side Reactions 1. Control Temperature: Maintain the reaction temperature, as exothermic reactions can lead to side products. 2. Slow Addition of Base: Add the aqueous base solution slowly to control the reaction rate and temperature.Uncontrolled reaction conditions can lead to polymerization or other side reactions of the starting materials and product.
Decomposition of Reactants 1. Use Fresh Reagents: Ensure the purity of 4-pyridylacetonitrile and the dihaloalkane. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.Impurities or degradation of starting materials will directly impact the yield of the desired product.
Problem 2: Incomplete Nitrile Hydrolysis
Potential Cause Troubleshooting Steps Scientific Rationale
Stable Amide Intermediate 1. Increase Reaction Temperature and Time: Prolonged heating under reflux is often necessary.[3] 2. Increase Acid/Base Concentration: Use a more concentrated acid or base solution.The hydrolysis of a nitrile proceeds through an amide intermediate.[6] This second hydrolysis step can be slower than the first. More forcing conditions are often required to drive the reaction to the carboxylic acid.
Poor Solubility 1. Add a Co-solvent: If the nitrile or intermediate amide has low solubility in the aqueous medium, adding a water-miscible co-solvent (e.g., ethanol, dioxane) can improve the reaction rate.For a reaction to occur, the reactants must be in the same phase. Improving solubility increases the effective concentration of the substrate.
Precipitation of Product 1. Maintain pH: In alkaline hydrolysis, the carboxylate salt is soluble. Ensure the pH remains high. 2. Monitor for Precipitation: If the carboxylic acid precipitates upon acidification during workup, ensure complete precipitation by cooling the mixture.[3]The carboxylic acid product may be insoluble in the reaction mixture at certain pH values, potentially halting the reaction.
Problem 3: Difficult Purification of the Final Ester Product
Potential Cause Troubleshooting Steps Scientific Rationale
Residual Carboxylic Acid 1. Aqueous Wash: Wash the organic layer containing the crude ester with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.The carboxylic acid will be deprotonated by the base to form a water-soluble carboxylate salt, which will be extracted into the aqueous phase.
Emulsion Formation during Workup 1. Brine Wash: Add a saturated sodium chloride solution (brine) to help break the emulsion. 2. Mechanical Separation: For persistent emulsions, centrifugation may be necessary on a larger scale. 3. Avoid Vigorous Shaking: Use gentle mixing or stirring during extractions.[9]Emulsions are common when dealing with pyridine-containing compounds due to their surfactant-like properties. Brine increases the ionic strength of the aqueous phase, helping to separate the layers.
Co-distillation with Solvent 1. High-Vacuum Distillation: Purify the final ester by distillation under high vacuum to separate it from high-boiling impurities. 2. Crystallization: If the ester is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10]These are standard techniques for purifying organic compounds. The choice between distillation and crystallization depends on the physical properties of the product and impurities.

Experimental Workflow & Diagrams

Overall Synthetic Pathway

Synthetic_Pathway A 4-Pyridylacetonitrile B 1-(Pyridin-4-yl)cyclopropanecarbonitrile A->B 1. Dihaloalkane, PTC 2. Aqueous Base C 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid B->C Acid or Base Hydrolysis D This compound C->D Methanol, Acid Catalyst

Caption: Overall synthetic route to this compound.

Troubleshooting Logic for Low Cyclopropanation Yield

Troubleshooting_Cyclopropanation Start Low Yield in Cyclopropanation Q1 Is the reaction sluggish or stalled? Start->Q1 A1_Yes Increase Catalyst Loading or Change Catalyst Q1->A1_Yes Yes A1_No Check for Side Products Q1->A1_No No A2_Yes Optimize Temperature Control and Addition Rate A1_No->A2_Yes Yes A2_No Verify Starting Material Purity A1_No->A2_No No A3_Yes Use Fresh, Pure Reagents and Inert Atmosphere A2_No->A3_Yes Yes A3_No Re-evaluate Reaction Conditions A2_No->A3_No No

Caption: Decision tree for troubleshooting low yields in the cyclopropanation step.

References

stability and storage conditions for Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals using Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (CAS: 1354940-74-1). Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). It is crucial to keep the container tightly sealed in a dry, cool, and well-ventilated area to prevent degradation.[1][2]

Q2: I received the compound as a solid/liquid at ambient temperature. Is this a cause for concern?

This compound can exist as either a solid or a liquid at room temperature. Shipping at ambient temperature for short durations is generally acceptable and should not compromise the material's quality. Upon receipt, it is imperative to transfer the compound to the recommended storage conditions (2-8°C, under inert gas) for long-term preservation.

Q3: What are the potential degradation pathways for this compound?

While specific degradation studies on this molecule are not extensively published, based on its structure—a methyl ester and a pyridine ring—two primary degradation pathways are of concern:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which would yield 1-(pyridin-4-yl)cyclopropanecarboxylic acid and methanol.

  • Oxidation: The pyridine ring can be susceptible to oxidation, particularly if exposed to strong oxidizing agents or prolonged exposure to air and light. This can lead to the formation of N-oxides or other oxidized byproducts.

Q4: My compound has developed a slight yellow or brown tint. Can I still use it?

A change in color often indicates some level of degradation or the presence of impurities. While a slight discoloration may not significantly impact the outcome of all experiments, it is a warning sign. For sensitive applications, such as in vitro biological assays or GMP-regulated processes, it is highly recommended to perform a quality control check (see Troubleshooting Guide below) before use. For less sensitive applications, the material might still be usable, but the potential for altered reactivity or the presence of artifacts should be considered.

Q5: The compound was left at room temperature over the weekend. Is it still viable?

Short-term exposure to room temperature is unlikely to cause significant degradation, provided the container remained sealed and protected from light and moisture. However, for long-term storage, it is crucial to return it to the recommended 2-8°C conditions. If the material will be used in a highly sensitive assay, a purity check via LC-MS or ¹H NMR is advisable to ensure its integrity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., NMR, LC-MS) Sample degradation due to improper storage (moisture, air exposure).1. Confirm storage conditions. 2. If degradation is suspected, acquire a new, unopened lot of the compound for comparison. 3. Perform a simple purity check as outlined in the QC protocol below.
Poor solubility in aprotic organic solvents Possible hydrolysis to the more polar carboxylic acid form.1. Attempt to dissolve a small amount in a protic solvent like methanol to check for solubility differences. 2. Analyze the sample by LC-MS to look for a peak corresponding to the mass of the carboxylic acid.
Variable reaction yields Inconsistent purity of the starting material.1. Always use a fresh, properly stored sample for critical reactions. 2. If using an older sample, purify it by an appropriate method (e.g., column chromatography) before use.

Experimental Workflow & Protocols

Logical Flow for Assessing Compound Stability

The following diagram outlines a decision-making process when the storage history of this compound is uncertain.

G start Compound Stability Questioned check_storage Were storage conditions ideal? (2-8°C, inert, dry) start->check_storage visual_inspect Visually inspect for color change or physical state alteration check_storage->visual_inspect No proceed Proceed with Experiment check_storage->proceed Yes sensitive_app Is the intended application highly sensitive? visual_inspect->sensitive_app No significant change qc_check Perform QC Check (e.g., LC-MS or ¹H NMR) visual_inspect->qc_check Change observed sensitive_app->qc_check Yes sensitive_app->proceed No qc_check->proceed Purity Confirmed new_lot Consider using a new lot of the compound qc_check->new_lot Degradation Detected

Caption: Decision tree for stability assessment of the compound.

Protocol: Rapid Quality Control via LC-MS

This protocol allows for a quick assessment of the purity and identity of this compound.

Objective: To verify the molecular weight and approximate purity of the compound.

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Formic acid (optional, for mobile phase)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of approximately 10 µg/mL using a 50:50 mixture of methanol and deionized water.

  • LC-MS Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • MS Detector: Electrospray Ionization (ESI), Positive Mode

    • Scan Range: m/z 100-500

  • Data Analysis:

    • The expected molecular weight of this compound is 177.2 g/mol .[3]

    • Look for the protonated molecular ion [M+H]⁺ at m/z 178.2.

    • Assess the purity by integrating the area of the main peak relative to any impurity peaks in the chromatogram. A pure sample should exhibit a single major peak.

    • The presence of a significant peak at m/z 164.2 could indicate hydrolysis to the carboxylic acid [M(acid)+H]⁺.

References

alternative solvents for pyridine cyclopropanation reaction optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting

Welcome to the technical support center for reaction optimization. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyridyl cyclopropanes. The unique electronic properties of the pyridine ring present specific challenges in cyclopropanation reactions, most notably the Simmons-Smith reaction, where the Lewis basicity of the nitrogen atom can interfere with the electrophilic zinc carbenoid.

This document provides in-depth, experience-driven answers to common experimental issues, focusing on the critical role of solvent selection. We will explore both traditional and alternative solvent systems to help you enhance yield, minimize side reactions, and improve the overall efficiency and sustainability of your synthesis.

Troubleshooting Guide: Frequently Asked Questions
Q1: My Simmons-Smith reaction on a pyridine substrate is giving consistently low yields or failing completely. What are the first parameters I should investigate?

A1: This is a classic issue when working with N-heterocycles. The primary suspect is the unproductive sequestration of the zinc reagent by the pyridine nitrogen. Here is a systematic approach to troubleshooting:

  • Re-evaluate Your Solvent Choice: The rate of the Simmons-Smith reaction is highly dependent on the solvent's basicity.[1] Basic or strongly coordinating solvents can compete with the alkene for the zinc carbenoid, drastically reducing the reaction rate.

    • The Standard Approach: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the conventional choice because they are polar enough to dissolve the reagents but are not basic.[1][2]

    • Causality: The zinc carbenoid (e.g., ICH₂ZnI) is an electrophilic species and a Lewis acid. The lone pair on the pyridine nitrogen acts as a Lewis base, forming a stable, unreactive complex with the zinc reagent. This equilibrium effectively lowers the concentration of the active cyclopropanating agent available to react with the alkene.

  • Confirm Reagent Activity: The zinc used in the Simmons-Smith reaction must be activated to form the reactive organozinc carbenoid.

    • Protocol: Ensure your zinc-copper couple is freshly prepared and active, or consider using the Furukawa modification (Et₂Zn and CH₂I₂), which often shows higher reactivity.[3][4]

  • Increase Reagent Stoichiometry: To overcome the Lewis base sequestration, a simple (though less atom-economical) approach is to use a significant excess of the Simmons-Smith reagent (e.g., 3-5 equivalents). This ensures that even after complexation with the pyridine, sufficient carbenoid remains to react with the alkene.

  • Temperature Control: These reactions are often run at 0 °C or room temperature.[2] If you observe decomposition, consider running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a modest increase in temperature might be beneficial, provided the substrate is stable.

Q2: I'm observing significant side reactions and the formation of complex mixtures. What is the likely cause and how can it be mitigated?

A2: Complex mixtures often arise from the inherent reactivity of the pyridine ring beyond simple Lewis base complexation. The choice of cyclopropanation method and solvent system is key to minimizing these pathways.

  • Primary Cause: The interaction between the pyridine nitrogen and the zinc reagent is the most probable cause. This can lead to downstream reactions or degradation, especially with highly activated or sensitive pyridine derivatives.[5]

  • Mitigation Strategies:

    • Solvent Inertness: Move beyond just "non-coordinating." Consider solvents with minimal reactivity under the reaction conditions. Cyclopentyl methyl ether (CPME) is an excellent alternative to DCM/DCE, being non-basic and stable.[1][6]

    • Alternative Methodologies: If the Simmons-Smith reaction proves intractable, consider methods that do not rely on strong Lewis acidic reagents.

      • Phase-Transfer Catalysis (PTC): This technique can be highly effective for generating carbenes under basic conditions in a biphasic system.[7] The reaction occurs at the interface, potentially avoiding the deactivation seen in a homogeneous solution.

      • Metal-Catalyzed Diazo Reactions: Using precursors like ethyl diazoacetate with a copper, rhodium, or ruthenium catalyst is a powerful alternative.[3][8] The choice of solvent here is also critical, but the mechanism avoids the direct use of a stoichiometric Lewis acidic metal carbenoid.

The diagram below illustrates the competition between the desired reaction and the deactivating side-equilibrium.

G cluster_desired Desired Pathway cluster_undesired Undesired Equilibrium Alkene Pyridine-Alkene TS_desired Butterfly Transition State [1, 5] Alkene->TS_desired + [CH₂ZnI]₂ Product Pyridyl-Cyclopropane TS_desired->Product Py_N Pyridine Nitrogen (Lewis Base) Deactivated Unreactive Zn-Pyridine Complex Py_N->Deactivated + [CH₂ZnI]₂ Reagent ICH₂ZnI (Active Reagent) Reagent->Alkene Reagent->Py_N caption Competition for the Zinc Reagent

Caption: Desired vs. Undesired Pathways in Pyridine Cyclopropanation.

Q3: Traditional chlorinated solvents are a concern in our lab. What are the most promising "green" alternatives for pyridine cyclopropanation?

A3: The push for sustainable chemistry has led to the exploration of several greener solvent classes that can be applied to cyclopropanation.[9] The key is to find a solvent that is non-basic, provides good solubility, and does not interfere with the reaction mechanism.

  • Ethereal Solvents: As mentioned, Cyclopentyl Methyl Ether (CPME) is a leading green alternative to halogenated solvents.[1] It has a higher boiling point, lower peroxide formation tendency than THF, and is hydrophobic, which can simplify workups.

  • Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature.[10] They are non-volatile and can be designed to have specific polarities.[11] For cyclopropanation, an IL with a non-coordinating anion would be required. Their high polarity may stabilize the transition state, but their viscosity and cost can be drawbacks. Empirical screening is essential.

  • Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea or glycerol).[12][13] They are biodegradable, inexpensive, and easy to prepare.[14] A DES could create a unique reaction environment, potentially shielding the pyridine nitrogen through hydrogen bonding while still allowing the less polar alkene moiety to react.

The table below provides a comparative overview of these solvent options.

Solvent ClassExample(s)Key AdvantagesKey Disadvantages
Halogenated DCM, DCEWell-established, non-coordinating, good solubility.[2]Environmental concerns, volatility, potential toxicity.
Ethereal (Green) CPMEGreener profile, stable, hydrophobic for easy workup.[6]Can still form peroxides (less than THF), higher cost than DCM.
Ionic Liquids [BMIM][BF₄]Non-volatile, tunable, can enhance reaction rates.[10]High cost, viscosity, potential difficulty in product isolation.
Deep Eutectic Choline Chloride:UreaVery low cost, biodegradable, non-toxic, easy to prepare.[12]Can be hygroscopic, high viscosity, requires screening for compatibility.[14]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening

This protocol outlines a parallel screening experiment to efficiently test the viability of alternative solvents against a standard condition.

1. Preparation:

  • In separate, oven-dried vials equipped with stir bars, add your pyridine-containing alkene (0.1 mmol, 1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add the solvent to be tested (1.0 mL) to each respective vial. Solvents to test: DCE (control), CPME, a selected Ionic Liquid, and a prepared DES.

  • In a separate flask, prepare a stock solution of the cyclopropanating agent (e.g., diethylzinc, 1.0 M in hexanes, followed by diiodomethane).

2. Reaction Execution:

  • Cool all reaction vials to 0 °C in an ice bath.

  • Add the Simmons-Smith reagent (e.g., 0.3 mmol, 3.0 eq) dropwise to each stirring vial.

  • Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

3. Monitoring and Workup:

  • Monitor the reactions by TLC or LC-MS by taking small aliquots.

  • Quench the reactions by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • For DCE/CPME: Extract the aqueous layer with the same solvent (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate.

  • For IL/DES: This is more complex. Attempt to extract the product with a less polar, immiscible solvent like ethyl acetate or diethyl ether. This may require multiple extractions.

4. Analysis:

  • Analyze the crude product by ¹H NMR to determine the conversion rate and identify any major byproducts. This will provide a direct comparison of solvent performance.

Protocol 2: Preparation of a Choline Chloride:Urea (1:2) DES

This protocol is adapted from established literature for preparing a common Type III DES.[12]

1. Materials:

  • Choline chloride (dried under vacuum)

  • Urea

  • Round-bottom flask with a stir bar

2. Procedure:

  • Combine choline chloride (1 part molar equivalent) and urea (2 parts molar equivalent) in the round-bottom flask.

  • Gently heat the mixture in a water or oil bath to 80 °C while stirring.

  • Continue stirring until a clear, homogeneous, colorless liquid forms (typically 30-60 minutes).

  • Cool the resulting DES to room temperature. It is now ready to be used as a reaction solvent. Store under an inert atmosphere to minimize water absorption.

Decision-Making Workflow for Optimization

When faced with a challenging pyridine cyclopropanation, a structured decision-making process is crucial. The following workflow can guide your optimization efforts.

Workflow start Start: Low Yield / Side Reactions in Pyridine Cyclopropanation q1 Is the reaction failing in a standard solvent (DCM/DCE)? start->q1 opt_stoich Increase Simmons-Smith reagent stoichiometry (3-5 eq.) q1->opt_stoich Yes check_reagents Verify activity of Zn(Cu) couple or use Et₂Zn/CH₂I₂ [9, 28] q1->check_reagents Yes q2 Is the problem persisting? opt_stoich->q2 check_reagents->q2 screen_solvents Screen Alternative Solvents: 1. CPME (Green Ethereal) [1] 2. Ionic Liquid (Polar, Non-coordinating) 3. Deep Eutectic Solvent (DES) [7] q2->screen_solvents Yes success Optimized Reaction q2->success No q3 Are green solvents ineffective? screen_solvents->q3 change_method Consider Alternative Methods: - Phase-Transfer Catalysis [14] - Metal-Catalyzed Diazo Reaction - Solvent-Free (Mechanochemistry) [11] q3->change_method Yes q3->success No change_method->success

Caption: Troubleshooting workflow for pyridine cyclopropanation.

References

effective workup procedures for Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure successful and efficient synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into novel therapeutic agents due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring fused to a pyridine moiety. The synthesis of this compound, while achievable through established methodologies, can present specific challenges. This guide offers practical, field-proven insights to navigate these potential hurdles.

Recommended Synthetic Approach: Modified Simmons-Smith Cyclopropanation

A reliable method for the synthesis of this compound involves the cyclopropanation of a suitable precursor, methyl 2-(pyridin-4-yl)acrylate, using a modified Simmons-Smith reaction. This approach offers good functional group tolerance and generally proceeds with predictable stereochemistry.

Experimental Workflow

Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Cyclopropanation (Simmons-Smith) cluster_3 Step 4: Workup & Purification Pyridin-4-ylacetic acid Pyridin-4-ylacetic acid Esterification Esterification Pyridin-4-ylacetic acid->Esterification Methanol Methanol Methanol->Esterification Acid catalyst Acid catalyst Acid catalyst->Esterification Methyl 2-(pyridin-4-yl)acetate Methyl 2-(pyridin-4-yl)acetate Esterification->Methyl 2-(pyridin-4-yl)acetate Methyl 2-(pyridin-4-yl)acetate_ref Methyl 2-(pyridin-4-yl)acetate Condensation Condensation Methyl 2-(pyridin-4-yl)acetate_ref->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Base Base Base->Condensation Methyl 2-(pyridin-4-yl)acrylate Methyl 2-(pyridin-4-yl)acrylate Condensation->Methyl 2-(pyridin-4-yl)acrylate Methyl 2-(pyridin-4-yl)acrylate_ref Methyl 2-(pyridin-4-yl)acrylate Cyclopropanation Cyclopropanation Methyl 2-(pyridin-4-yl)acrylate_ref->Cyclopropanation Diiodomethane Diiodomethane Diiodomethane->Cyclopropanation Diethylzinc Diethylzinc Diethylzinc->Cyclopropanation Crude Product Crude Product Cyclopropanation->Crude Product Crude Product_ref Crude Product Aqueous Workup Aqueous Workup Crude Product_ref->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Final Product Methyl 1-(pyridin-4-yl) cyclopropanecarboxylate Column Chromatography->Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Yield in Cyclopropanation 1. Inactive Zinc ReagentThe Simmons-Smith reaction is highly sensitive to the quality of the zinc reagent. Ensure the diethylzinc is fresh and handled under strictly anhydrous and inert conditions. The formation of the active zinc carbenoid is critical for the reaction to proceed.[1]
2. Impure DiiodomethaneUse freshly distilled or high-purity diiodomethane. Impurities can quench the reactive intermediates.[1]
3. Presence of MoistureThe reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).[1]
Incomplete Reaction 1. Insufficient ReagentEnsure the correct stoichiometry of the Simmons-Smith reagents (diethylzinc and diiodomethane) is used. A slight excess (1.2-1.5 equivalents) is often beneficial.
2. Low Reaction TemperatureWhile the reaction is typically initiated at low temperatures (0 °C), allowing it to slowly warm to room temperature can drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of Side Products 1. Polymerization of AcrylateThe starting material, methyl 2-(pyridin-4-yl)acrylate, can be prone to polymerization, especially in the presence of trace impurities or at elevated temperatures. Ensure the starting material is pure and use it promptly after preparation.
2. Ring Opening of CyclopropaneThe cyclopropane ring can be susceptible to opening under acidic conditions. During workup, avoid strong acids. A mild aqueous workup with a saturated solution of ammonium chloride is recommended.
Difficult Purification 1. Co-elution of Product and Starting MaterialThe polarities of the starting acrylate and the cyclopropanated product can be similar. Optimize the solvent system for column chromatography. A gradient elution using a mixture of hexanes and ethyl acetate, with the addition of a small amount of triethylamine (0.1-1%) to the eluent, can improve separation and reduce peak tailing on silica gel.[2][3]
2. Product Adsorption on Silica GelThe basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups of silica gel, leading to poor recovery and streaking. Deactivating the silica gel with triethylamine or using neutral alumina as the stationary phase can mitigate this issue.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use a different cyclopropanation method?

A1: Yes, other methods like the Kulinkovich reaction could potentially be employed. The Kulinkovich reaction utilizes a titanium-based reagent generated in situ from a Grignard reagent and a titanium(IV) alkoxide to convert esters into cyclopropanols, which can then be further functionalized.[4][5] However, for this specific target, the Simmons-Smith reaction on the corresponding acrylate is often more direct.

Q2: How do I handle the pyrophoric diethylzinc safely?

A2: Diethylzinc is highly pyrophoric and reacts violently with water and air. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques. All glassware must be thoroughly dried. It is crucial to have appropriate personal protective equipment (PPE), including fire-resistant lab coat, safety glasses, and gloves. A quenching station with an appropriate material (e.g., dry sand) should be readily available.

Q3: What is the best way to monitor the reaction progress?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 50:50 hexanes:ethyl acetate) and visualize the spots under UV light. The disappearance of the starting acrylate spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the starting material and product.

Q4: My final product is a yellow oil, but the literature reports a solid. What should I do?

A4: The physical state of the final product can depend on its purity. A yellow or brown oil often indicates the presence of impurities. Thorough purification by column chromatography is essential.[6] If the purified product is still an oil, it may be due to residual solvent. Drying under high vacuum for an extended period can help. It's also possible that the compound exists as a low-melting solid or a viscous oil at room temperature. Characterization by NMR and mass spectrometry will be crucial to confirm the identity and purity of the product.

Q5: How do I manage the workup of a reaction containing a basic pyridine compound?

A5: The basicity of the pyridine ring requires careful consideration during the aqueous workup.

  • Quenching: Quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride. This is a mildly acidic salt that will protonate the pyridine nitrogen, making it more water-soluble and facilitating the removal of certain impurities.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

It is important to avoid strong acids during the workup to prevent potential side reactions or product loss.[7]

Detailed Experimental Protocols

Protocol 1: Modified Simmons-Smith Cyclopropanation of Methyl 2-(pyridin-4-yl)acrylate
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of methyl 2-(pyridin-4-yl)acrylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flame-dried flask under nitrogen, prepare a solution of diethylzinc (1.5 eq, 1.0 M in hexanes). To this, slowly add a solution of diiodomethane (1.5 eq) in anhydrous DCM.

  • Cyclopropanation: Add the freshly prepared Simmons-Smith reagent dropwise to the solution of the acrylate at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) containing 0.5% triethylamine.[8]

Protocol 2: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR (400 MHz, CDCl3): The expected spectrum would show signals for the pyridine protons (two doublets in the aromatic region), a singlet for the methyl ester protons, and characteristic multiplets for the cyclopropane protons.

    • 13C NMR (101 MHz, CDCl3): The spectrum should display signals for the pyridine carbons, the ester carbonyl carbon, the methyl ester carbon, and the carbons of the cyclopropane ring.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV at 254 nm.

    • The retention time and peak purity should be determined against a reference standard if available.

Data Presentation

Compound Molecular Formula Molecular Weight CAS Number Purity (Typical)
This compoundC10H11NO2177.201354940-74-1>95%

Data obtained from commercial suppliers.[9][10]

Logical Relationships and Causality

Troubleshooting Logic Start Start Low Yield Low Yield Start->Low Yield Check Reagents Check Reagent Quality (Zinc, CH2I2) Low Yield->Check Reagents No Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Inert Atmosphere Ensure Anhydrous/ Inert Conditions Check Reagents->Inert Atmosphere Increase Reagent Stoichiometry Increase Reagent Stoichiometry Incomplete Reaction->Increase Reagent Stoichiometry No Purification Issues Purification Issues Incomplete Reaction->Purification Issues Yes Optimize Temp/Time Optimize Temperature and Reaction Time Increase Reagent Stoichiometry->Optimize Temp/Time Modify Chromatography Use Amine Additive or Alumina Purification Issues->Modify Chromatography Yes Successful Synthesis Successful Synthesis Purification Issues->Successful Synthesis No Modify Chromatography->Successful Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

avoiding side reactions in Chichibabin-type pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Side Reactions

Welcome to the technical support center for Chichibabin-type pyridine functionalization. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this classic yet challenging reaction. As Senior Application Scientists, we aim to equip you with the expertise to minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during a Chichibabin-type reaction. We delve into the root causes and provide actionable, step-by-step solutions.

Issue 1: Low Yield of the Desired 2-Aminopyridine Product

Symptoms:

  • After workup, the isolated yield of the target 2-aminopyridine is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Reagent Activity Sodium amide (NaNH₂) is notoriously sensitive to moisture and can decompose upon improper storage or handling. The purest sodium amide may not be the most reactive; trace impurities can sometimes be catalytic.[1]Protocol: Use freshly opened or properly stored sodium amide. Consider a brief activation (e.g., heating under vacuum) if decomposition is suspected. Alternatively, prepare fresh sodium amide in situ.
Inappropriate Reaction Temperature The formation of the σ-adduct (Meisenheimer adduct) is often the rate-determining step in aprotic solvents.[2] Insufficient temperature can lead to a sluggish reaction. Conversely, excessively high temperatures can promote decomposition and side reactions.[2][3]Protocol: Monitor the reaction for hydrogen gas evolution, which indicates product formation.[2] The optimal temperature is the lowest at which a steady evolution of gas is observed.
Poor Solvent Choice The reaction involves a polar anionic intermediate, the formation of which is influenced by the solvent's solvating capacity and dielectric constant.[2][3]Protocol: While toluene and xylene are common, consider exploring other high-boiling aprotic solvents. For temperature-sensitive substrates, using liquid ammonia as a solvent with potassium amide (KNH₂) can be a milder alternative.[4]
Electron-Withdrawing or -Donating Substituents Electron-withdrawing groups can decrease the basicity of the pyridine nitrogen, hindering the initial complexation with the sodium ion.[2][3] Electron-donating groups can deactivate the ring towards nucleophilic attack.[2][3]Protocol: For pyridines with such substituents, a modification of the reaction conditions may be necessary. Consider using harsher conditions (higher temperature, longer reaction time) for deactivated systems or milder, modern protocols for sensitive substrates.[5][6]
Issue 2: Formation of a Dark, Insoluble Precipitate (Tarring)

Symptoms:

  • The reaction mixture turns dark brown or black, and a significant amount of insoluble material is formed.

  • Difficult and low-yielding workup and purification.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
High Reaction Temperature Elevated temperatures can lead to polymerization and decomposition of the starting material, intermediates, and products.[2]Protocol: As a rule of thumb, run the reaction at the lowest temperature that allows for a reasonable rate of hydrogen evolution.[2][3] Precise temperature control is crucial.
Presence of Oxygen The reaction intermediates can be sensitive to oxidation, which can lead to the formation of colored, polymeric byproducts.Protocol: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Degas the solvent prior to use.
Issue 3: Significant Formation of Byproducts

Symptoms:

  • TLC or LC-MS analysis reveals the presence of multiple spots/peaks in addition to the desired product and starting material.

  • Common byproducts include di-aminated pyridines, 4-aminopyridine isomers, and dimers.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Over-amination (Di-amination) An excess of sodium amide can lead to a second amination, typically at the 6-position.[1]Protocol: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of sodium amide. Slow, portion-wise addition of the amide can also help to control the local concentration.
Formation of 4-Aminopyridine While amination at the 2-position is generally favored, substitution at the 4-position can occur, especially if the 2- and 6-positions are blocked.[1] The formation of the sodium-pyridine complex favors 1,2-addition over 1,4-addition.[2][3]Protocol: If the 4-amino isomer is a major byproduct, re-evaluate the substrate's substitution pattern. In some cases, separation by chromatography may be the only solution.
Dimerization Under certain conditions, particularly with specific substitution patterns (e.g., 4-tert-butylpyridine), dimerization to form bipyridines can be a significant side reaction.[2][3]Protocol: Adjusting the reaction temperature and solvent may help to minimize dimerization. If this side reaction is predominant, alternative synthetic routes to the desired aminopyridine should be considered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the regioselectivity of the Chichibabin reaction (i.e., why is the 2-position favored)?

The regioselectivity is primarily driven by the initial coordination of the pyridine nitrogen to the sodium cation of sodium amide.[2][3] This coordination increases the electrophilicity of the adjacent α-carbons (C2 and C6), making them more susceptible to nucleophilic attack by the amide anion.[4] The proximity of the coordinated amide to the 2-position further favors this attack over the more distant 4-position.[2][3]

Q2: How can I monitor the progress of my Chichibabin reaction?

The reaction's progress can be monitored by observing two key indicators:

  • Hydrogen Gas Evolution: The elimination of a hydride ion, which then deprotonates ammonia or the product to form hydrogen gas, is a sign that the reaction is proceeding.[2] This can be visualized by bubbling the evolved gas through an oil bubbler.

  • Color Change: The formation of the anionic σ-adduct (Meisenheimer adduct) often results in a distinct red color in the reaction mixture.[2] The appearance and persistence of this color indicate the presence of the key intermediate.

Q3: Are there milder, more modern alternatives to the traditional Chichibabin reaction?

Yes, the harsh conditions (high temperatures, strong base) of the classic Chichibabin reaction have led to the development of milder protocols. One notable example involves the use of a sodium hydride-iodide composite (NaH-LiI or NaH-NaI) which can mediate the amination of pyridines with primary alkylamines at lower temperatures (65-85 °C).[5][6][7] These methods offer a more user-friendly and potentially higher-yielding approach for certain substrates.

Q4: What is the role of the acidic workup step?

The immediate product of the Chichibabin reaction is the sodium salt of the aminopyridine.[2][4] The acidic workup (e.g., with water or a dilute acid) is essential to protonate this salt and furnish the neutral 2-aminopyridine product.[2][8]

Q5: Can I use primary or secondary alkylamines instead of sodium amide?

While the classic Chichibabin reaction uses sodium amide to install a primary amino (-NH₂) group, modifications have been developed to incorporate primary alkylamines.[5][6] These reactions often require different conditions, such as the use of a NaH-iodide composite.[5][6] The use of secondary amines is less common and generally more challenging.

Experimental Protocols & Visualizations

Protocol: Minimizing Di-amination by Slow Addition of Sodium Amide
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a solid addition funnel.

  • Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

  • Reagents: Dissolve the pyridine substrate (1.0 eq.) in anhydrous toluene.

  • Heating: Heat the solution to the desired reaction temperature (e.g., 110 °C).

  • Slow Addition: Add sodium amide (1.2 eq.) to the solid addition funnel. Slowly add the sodium amide in small portions over a period of 1-2 hours.

  • Monitoring: Monitor the reaction by TLC and by observing hydrogen evolution.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with a suitable protic solvent (e.g., isopropanol), followed by an aqueous workup.

Diagrams

Chichibabin_Mechanism Pyridine Pyridine Complex Coordination Complex Pyridine->Complex NaNH2 NaNH₂ NaNH2->Complex Sigma_Adduct σ-Adduct (Meisenheimer) (Red Colored) Complex->Sigma_Adduct + NH₂⁻ Product_Salt Sodium 2-Aminopyridinate Sigma_Adduct->Product_Salt - H⁻ Side_Reaction Side Reactions (Dimerization, Over-amination) Sigma_Adduct->Side_Reaction High Temp. Excess NaNH₂ Product 2-Aminopyridine Product_Salt->Product H₂O Workup H2 H₂ Gas Product_Salt->H2 + H⁺ (from NH₃ or product)

Caption: Mechanism of the Chichibabin reaction and points of side reaction intervention.

Troubleshooting_Tree Start Low Yield or Byproduct Formation Check_Reagent Check NaNH₂ Activity & Stoichiometry Start->Check_Reagent Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Purity Analyze Byproducts (TLC, LC-MS) Start->Check_Purity Action_Reagent Use fresh NaNH₂ (1.1-1.5 eq.) Check_Reagent->Action_Reagent Suspect decomposition or excess used Action_Temp_Low Increase Temp Gradually Check_Temp->Action_Temp_Low No H₂ evolution Action_Temp_High Decrease Temp Check_Temp->Action_Temp_High Tarring observed Action_Diamination Use Stoichiometric NaNH₂ & Slow Addition Check_Purity->Action_Diamination Di-adduct detected Action_Dimer Modify Solvent/Temp Check_Purity->Action_Dimer Dimer detected Action_Tar Ensure Inert Atmosphere & Lower Temp Check_Purity->Action_Tar Polymeric material

Caption: A decision tree for troubleshooting common Chichibabin reaction issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Pyridinyl Cyclopropanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Stock of Pyridinyl Cyclopropanes in Drug Discovery

In the landscape of medicinal chemistry, the fusion of a pyridine ring with a cyclopropane moiety creates a molecular scaffold of significant interest. The pyridine ring, a common feature in numerous pharmaceuticals, offers a basic nitrogen atom for hydrogen bonding and salt formation, crucial for modulating pharmacokinetic properties.[1] The cyclopropane ring, with its unique conformational rigidity and electronic properties, acts as a versatile "bioisostere" for larger, more flexible groups, often leading to improved metabolic stability and binding affinity.[1][2][3] The combination of these two privileged fragments in pyridinyl cyclopropanes has given rise to a number of pharmacologically active compounds, including GPR88 agonists, demonstrating their potential in developing novel therapeutics.[1]

This guide provides an in-depth comparison of the primary synthetic routes to pyridinyl cyclopropanes, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy for their specific target molecules.

I. Transition-Metal-Catalyzed Cyclopropanations: Precision and Versatility

Transition-metal catalysis stands as a cornerstone for the stereoselective synthesis of cyclopropanes, and its application to pyridinyl derivatives is no exception. These methods typically involve the reaction of a vinylpyridine with a carbene precursor, mediated by a metal catalyst.

A. Diazo-Based Carbene Transfer: The Workhorse Approach

The most established transition-metal-catalyzed route utilizes diazo compounds as carbene precursors. Catalysts based on rhodium, copper, and cobalt are commonly employed to mediate the transfer of a carbene fragment to a vinylpyridine.

Mechanism: The reaction is initiated by the decomposition of the diazo compound by the metal catalyst to form a metal-carbene intermediate. This electrophilic species then reacts with the electron-rich double bond of the vinylpyridine in a concerted or stepwise fashion to furnish the cyclopropane ring.

Expert Insights: The choice of metal and ligand is critical in controlling the stereoselectivity of the reaction. Chiral ligands can be employed to achieve high levels of enantioselectivity, a crucial aspect for the synthesis of chiral drug candidates. However, a significant challenge associated with this method is the inherent instability and potential hazards of diazo compounds, particularly on a larger scale.[4][5][6][7]

Recent Advances: Metalloradical Catalysis: A notable advancement in this area is the development of cobalt(II)-based metalloradical catalysis.[4] This approach allows for the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes. By employing specifically designed chiral amidoporphyrin ligands, this method provides excellent diastereoselectivity and enantioselectivity for a broad range of vinylpyridines and other heteroaromatic alkenes.[4]

B. Biocatalytic Cyclopropanation: The Green Chemistry Frontier

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemocatalysis. Engineered hemoproteins, such as myoglobin and cytochrome P450s, have been shown to catalyze carbene transfer reactions with high efficiency and stereoselectivity.[1][8]

Mechanism: The iron-containing heme cofactor in these enzymes activates a carbene precursor, such as a pyridotriazole, to form a reactive iron-porphyrin carbene intermediate. This intermediate then undergoes a stereoselective cyclopropanation reaction with an olefin.

Expert Insights: A key advantage of biocatalysis is the ability to perform reactions under mild, aqueous conditions, avoiding the use of toxic reagents and solvents.[1] Furthermore, the stereoselectivity of these enzymatic reactions can be tuned through protein engineering, offering access to specific stereoisomers. The use of stable and readily accessible pyridotriazoles as carbene precursors represents a significant improvement over the use of hazardous diazo compounds.[1][8] This method has been successfully applied to a variety of olefins, including both electron-rich and electron-deficient ones, providing optically active pyridine-containing cyclopropanes with high yields and stereoselectivities.[1][8]

Visualizing the Pathways: Key Cyclopropanation Mechanisms

Transition_Metal_Catalyzed_Cyclopropanation cluster_0 Diazo-Based Carbene Transfer cluster_1 Biocatalytic Cyclopropanation Vinylpyridine_A Vinylpyridine Pyridinyl_Cyclopropane_A Pyridinyl Cyclopropane Vinylpyridine_A->Pyridinyl_Cyclopropane_A Diazo_Compound R₂CN₂ Metal_Carbene [M]=CR₂ Diazo_Compound->Metal_Carbene - N₂ Metal_Catalyst [M] Metal_Catalyst->Metal_Carbene Metal_Carbene->Pyridinyl_Cyclopropane_A Vinylpyridine_B Vinylpyridine Pyridinyl_Cyclopropane_B Pyridinyl Cyclopropane Vinylpyridine_B->Pyridinyl_Cyclopropane_B Pyridotriazole Pyridotriazole Fe_Carbene [Fe]=CR₂ Pyridotriazole->Fe_Carbene - N₂ Hemoprotein Hemoprotein (Fe) Hemoprotein->Fe_Carbene Fe_Carbene->Pyridinyl_Cyclopropane_B

Caption: Key mechanisms in transition-metal-catalyzed cyclopropanations.

II. Ylide-Mediated Cyclopropanations: A Classic and Adaptable Strategy

The reaction of ylides with electron-deficient alkenes is a well-established method for the synthesis of cyclopropanes, often referred to as the Michael-initiated ring closure (MIRC) strategy. Pyridinium ylides have proven to be particularly effective in this regard.

Mechanism: A pyridinium ylide, typically generated in situ from a pyridinium salt and a base, acts as a nucleophile and attacks an electron-deficient alkene (e.g., an α,β-unsaturated nitrile or ester). This Michael addition is followed by an intramolecular nucleophilic substitution, where the resulting carbanion displaces the pyridine leaving group to form the cyclopropane ring.

Pyridinium_Ylide_Cyclopropanation Pyridinium_Salt Pyridinium Salt Pyridinium_Ylide Pyridinium Ylide Pyridinium_Salt->Pyridinium_Ylide Base Base Base->Pyridinium_Ylide Intermediate Betaine Intermediate Pyridinium_Ylide->Intermediate Electron_Deficient_Alkene Electron-Deficient Alkene Electron_Deficient_Alkene->Intermediate Pyridinyl_Cyclopropane Pyridinyl Cyclopropane Intermediate->Pyridinyl_Cyclopropane Pyridine Pyridine Intermediate->Pyridine - Pyridine

Caption: Mechanism of pyridinium ylide-mediated cyclopropanation.

Expert Insights: This methodology is particularly attractive due to its operational simplicity and the use of readily available starting materials.[9][10] One-pot, three-component reactions have been developed where the pyridinium salt and the electron-deficient alkene are generated in situ, followed by the cyclopropanation step, leading to high yields of polysubstituted cyclopropanes.[9] The diastereoselectivity of the reaction can be influenced by the substituents on the pyridine ring and the choice of solvent.[11] Furthermore, the use of chiral pyridinium ylides has enabled the development of enantioselective variants of this reaction.[12][13]

III. Simmons-Smith Cyclopropanation: A Reliable Method for Unfunctionalized Alkenes

The Simmons-Smith reaction is a classic and highly reliable method for the cyclopropanation of alkenes. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.

Mechanism: The active reagent, (iodomethyl)zinc iodide (ICH₂ZnI), is believed to exist in equilibrium with bis(iodomethyl)zinc and zinc iodide. The carbenoid transfers a methylene group (CH₂) to the double bond of the vinylpyridine in a concerted, stereospecific manner. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product.

Expert Insights: The Simmons-Smith reaction is known for its broad functional group tolerance and its ability to cyclopropanate a wide range of alkenes, including those that are electron-rich or unactivated.[14][15][16][17][18] A significant advantage is that it avoids the use of highly hazardous diazomethane.[16] The Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the zinc-copper couple, often leads to improved reactivity and yields.[15][18] The presence of a hydroxyl group proximal to the double bond can direct the cyclopropanation to occur on the same face of the molecule, providing a powerful tool for stereocontrol.[17]

IV. Kulinkovich Reaction: A Unique Approach from Esters

The Kulinkovich reaction offers a distinct pathway to cyclopropanols through the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. While not a direct route to simple pyridinyl cyclopropanes, it can be a valuable tool for accessing functionalized derivatives.

Mechanism: The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[19][20][21] This intermediate then reacts with the ester carbonyl group, ultimately leading to the formation of a cyclopropanol after hydrolysis.[20][22]

Expert Insights: The Kulinkovich reaction is particularly useful for the synthesis of 1-substituted cyclopropanols.[20] A key feature of this reaction is that the titanacyclopropane acts as a 1,2-dicarbanion equivalent.[20] This methodology has been successfully applied in the synthesis of complex molecules, including spiro(cyclopropane)oxazepane pyridine carboxylic acids, which are important intermediates in the pharmaceutical industry.[23]

Comparative Performance of Synthetic Routes

Methodology Typical Yields Stereoselectivity Substrate Scope Advantages Disadvantages
Transition-Metal Catalysis (Diazo) Good to ExcellentHigh (tunable with ligands)Broad, especially for styrenesHigh efficiency, excellent stereocontrolUse of hazardous diazo compounds
Biocatalytic Cyclopropanation HighExcellent (enantiodivergent)Broad (electron-rich & -deficient olefins)Mild conditions, sustainable, avoids diazo compoundsRequires specialized enzymes and techniques
Pyridinium Ylide Cyclopropanation Good to HighModerate to High (diastereoselective)Electron-deficient alkenesOperationally simple, one-pot proceduresLimited to electron-deficient alkenes
Simmons-Smith Reaction Good to ExcellentStereospecificBroad (unfunctionalized alkenes)Broad functional group tolerance, avoids diazoStoichiometric use of zinc reagents
Kulinkovich Reaction GoodDiastereoselectiveEstersAccess to functionalized cyclopropanolsStoichiometric reagents, limited to esters

Experimental Protocols: Representative Procedures

Protocol 1: Biocatalytic Cyclopropanation of 4-Bromostyrene with a Pyridotriazole

This protocol is adapted from the work of Arnold and coworkers.[1]

  • Enzyme Preparation: An engineered myoglobin variant is expressed and purified according to standard protocols.

  • Reaction Setup: In an anaerobic glovebox, a solution of the engineered myoglobin (20 µM) in a suitable buffer is prepared.

  • Addition of Reagents: To this solution, 4-bromostyrene (15 mM) and the pyridotriazole carbene precursor (10 mM) are added.

  • Initiation: The reaction is initiated by the addition of sodium dithionite (10 mM).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 3 hours.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired pyridinyl cyclopropane.

Protocol 2: One-Pot Three-Component Synthesis of a Polysubstituted Pyridinyl Cyclopropane via Pyridinium Ylide

This protocol is based on the work of Shi and coworkers.[9]

  • Formation of Pyridinium Salt: In a round-bottom flask, α-bromoacetophenone (1 mmol) and pyridine (1 mmol) are dissolved in acetonitrile (5 mL) and stirred at room temperature for 1 hour.

  • Formation of Electron-Deficient Alkene: To the same flask, an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) are added.

  • Cyclopropanation: Triethylamine (1.2 mmol) is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for 6 hours.

  • Workup and Purification: The solvent is removed under reduced pressure. The residue is purified by recrystallization or flash column chromatography to yield the polysubstituted cyclopropane.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of pyridinyl cyclopropanes can be achieved through a variety of effective methodologies, each with its own set of advantages and limitations.

  • For high stereoselectivity and efficiency , particularly in an academic or small-scale setting, transition-metal-catalyzed methods using diazo compounds or, more preferably, biocatalytic approaches with safer carbene precursors are the methods of choice.

  • When operational simplicity and scalability for the synthesis of polysubstituted derivatives from readily available starting materials are paramount, pyridinium ylide-mediated cyclopropanations offer a compelling option.

  • For the reliable cyclopropanation of unfunctionalized vinylpyridines with broad functional group tolerance, the Simmons-Smith reaction remains a robust and dependable choice.

  • The Kulinkovich reaction provides a specialized route to functionalized cyclopropanols , which can serve as versatile intermediates for further elaboration.

The ultimate decision of which synthetic route to employ will depend on the specific structural features of the target molecule, the desired level of stereocontrol, the scale of the synthesis, and the available resources. This guide provides the foundational knowledge to navigate these choices and successfully access the valuable class of pyridinyl cyclopropane scaffolds for drug discovery and development.

References

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Spectrum—A Framework for Structural Certainty

In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data stand. Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (C₁₀H₁₁NO₂, MW: 177.20 g/mol )[1][2] is a compound of interest, featuring a unique combination of a rigid, strained cyclopropane ring directly attached to an aromatic pyridine heterocycle. This structural arrangement presents a distinct set of spectroscopic challenges and necessitates a rigorous, multi-technique approach to validation.

This guide moves beyond a simple checklist of expected peaks. As a senior application scientist, my objective is to provide a comprehensive framework for validating the structure of this compound. We will delve into the predicted spectroscopic signature of the molecule, establish a self-validating system of protocols, and compare the expected data against plausible isomers and impurities. This approach is designed to instill confidence in the identity and purity of the synthesized compound, adhering to the principles of scientific integrity and robust data interpretation. The validation process follows established guidelines for research data to ensure reproducibility and reliability[3].

Section 1: The Predicted Spectroscopic Profile of this compound

Due to the novelty of this specific molecule, readily available, peer-reviewed spectral data is scarce. Therefore, we will construct a predicted "gold standard" profile based on established principles of spectroscopy and data from analogous structures, such as methyl cyclopropanecarboxylate[4][5][6] and various 4-substituted pyridines[7][8][9].

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is arguably the most information-rich technique for confirming the proton framework of the molecule. The key is to understand the distinct electronic environments of the pyridine, cyclopropane, and methyl ester protons.

  • Pyridine Ring Protons (Predicted: ~δ 8.6 ppm and ~δ 7.3 ppm): The 4-substituted pyridine ring will exhibit a characteristic AA'BB' system, appearing as two distinct sets of doublets.

    • The protons at positions 2 and 6 (H-2, H-6), being ortho to the nitrogen, are significantly deshielded and will appear downfield, predicted around δ 8.6 ppm.

    • The protons at positions 3 and 5 (H-3, H-5), being meta to the nitrogen, will appear further upfield, predicted around δ 7.3 ppm.

    • The coupling constant between these adjacent protons should be in the range of J = 5-6 Hz.

  • Cyclopropane Ring Protons (Predicted: ~δ 1.3-1.8 ppm): The four protons on the cyclopropane ring are diastereotopic due to the chiral center at C1. They are expected to appear as two complex, overlapping multiplets in the high-field region of the spectrum. Their exact chemical shifts are influenced by the anisotropic effect of the pyridine ring.

  • Methyl Ester Protons (Predicted: ~δ 3.7 ppm): The three protons of the methyl group (–OCH₃) are in a magnetically equivalent environment and will appear as a sharp singlet, typically around δ 3.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-2, H-6 (Pyridine) ~8.6 Doublet (d) 2H ~5-6 Deshielding by adjacent electronegative nitrogen.
H-3, H-5 (Pyridine) ~7.3 Doublet (d) 2H ~5-6 Shielded relative to H-2/H-6.
-OCH₃ (Ester) ~3.7 Singlet (s) 3H N/A Typical range for a methyl ester.

| -CH₂CH₂- (Cyclopropane) | ~1.3 - 1.8 | Multiplet (m) | 4H | N/A | Diastereotopic protons in a strained ring system. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is essential for confirming the carbon skeleton of the molecule, including the quaternary carbons which are invisible in the ¹H NMR spectrum.

  • Carbonyl Carbon (Predicted: ~δ 173 ppm): The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Pyridine Carbons (Predicted: C2/C6 at ~δ 150 ppm, C3/C5 at ~δ 121 ppm, C4 at ~δ 148 ppm): The chemical shifts of the pyridine carbons are dictated by their position relative to the nitrogen atom. The carbons adjacent to the nitrogen (C2, C6) and the substituted carbon (C4) will be the most downfield.

  • Quaternary Cyclopropane Carbon (C1) (Predicted: ~δ 25 ppm): The sp³-hybridized quaternary carbon of the cyclopropane ring will be found in the aliphatic region.

  • Cyclopropane CH₂ Carbons (Predicted: ~δ 18 ppm): The two methylene carbons of the cyclopropane ring will appear at a high field, characteristic of strained ring systems.

  • Methyl Ester Carbon (Predicted: ~δ 52 ppm): The methyl carbon of the ester group will appear in the typical range for such functionalities.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ester) ~173 Deshielded carbonyl environment.
C-2, C-6 (Pyridine) ~150 Adjacent to electronegative nitrogen.
C-4 (Pyridine) ~148 Substituted carbon, deshielded.
C-3, C-5 (Pyridine) ~121 Shielded relative to C-2/C-6/C-4.
-OCH₃ (Ester) ~52 Typical range for a methyl ester carbon.
C-1 (Cyclopropane, Quaternary) ~25 Aliphatic quaternary carbon.

| -CH₂CH₂- (Cyclopropane) | ~18 | High-field shift due to ring strain. |

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule. The data is best acquired using an Attenuated Total Reflectance (ATR) accessory for a neat sample.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹. This is one of the most diagnostic peaks.

  • C=N and C=C Stretches (Pyridine Ring): A series of medium to strong bands are expected between 1600 cm⁻¹ and 1450 cm⁻¹ corresponding to the aromatic ring vibrations.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretches (from the cyclopropane and methyl groups) will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)[10].

  • C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch is expected in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Molecular Ion (M⁺): The primary goal is to observe the molecular ion peak. For C₁₀H₁₁NO₂, the expected exact mass is 177.0790 Da. Observing this mass with high accuracy (e.g., within 5 ppm) provides strong evidence for the correct molecular formula.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (•OCH₃) to give a fragment at m/z 146.

    • Loss of the carbomethoxy group (•COOCH₃) to give a fragment at m/z 118.

    • Cleavage of the cyclopropane ring.

Section 2: Comparative Analysis—Distinguishing Isomers and Impurities

A critical aspect of validation is ensuring the synthesized compound is not a structural isomer and is free from significant impurities. The most likely isomeric alternatives are Methyl 1-(pyridin-2-yl)- and Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate.

Isomeric Differentiation

The substitution pattern on the pyridine ring dramatically alters the NMR spectra, providing clear diagnostic handles to differentiate the isomers.

  • Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate: The ¹H NMR spectrum would be more complex, with four distinct aromatic protons, likely appearing as a doublet, a triplet, a triplet, and a doublet, spanning a wider chemical shift range.

  • Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate: This isomer would also show four distinct aromatic protons. The proton at the C2 position would be a singlet-like signal, highly deshielded by the adjacent nitrogen. The other three protons would show a more complex splitting pattern.

Table 3: Key Spectroscopic Differences Between Pyridine Isomers

Feature Target: 4-isomer Alternative: 3-isomer Alternative: 2-isomer
¹H NMR (Pyridine Region) Two doublets (AA'BB' system) Four distinct, complex signals Four distinct, complex signals
Symmetry High (C₂ᵥ symmetry) Low Low

| ¹³C NMR (Pyridine Carbons) | 3 unique signals | 5 unique signals | 5 unique signals |

Common Impurity Identification

Validation must also screen for common impurities arising from the synthesis.

  • Unreacted Starting Materials: For example, if the synthesis involves 4-bromopyridine, the characteristic aromatic signals of this starting material should be absent in the final product spectrum.

  • Ring-Opened Byproducts: The high-field multiplet signals (~δ 1.3-1.8 ppm) are a hallmark of the intact cyclopropane ring. The absence of these signals, coupled with the appearance of new olefinic or aliphatic signals further downfield, would suggest undesired ring-opening has occurred.

Section 3: Experimental and Validation Workflows

To ensure the generation of high-quality, trustworthy data, the following protocols and validation workflow should be implemented. This process is grounded in the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles to maximize its long-term value[11].

Detailed Experimental Protocols
  • NMR Sample Preparation and Acquisition (¹H and ¹³C):

    • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Rationale: CDCl₃ is a standard solvent for small organic molecules. TMS provides a 0 ppm reference for both ¹H and ¹³C spectra.

    • Acquisition: Acquire spectra on a ≥400 MHz spectrometer.

    • ¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of at least 5 seconds (to ensure quantitative integration), and a sufficient number of scans (e.g., 16) to achieve a high signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Data Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Use Electrospray Ionization (ESI) in positive ion mode, coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Rationale: ESI is a soft ionization technique that is likely to keep the molecular ion intact. TOF and Orbitrap analyzers provide the high mass accuracy required for formula confirmation.

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Data Analysis: Compare the measured mass of the [M+H]⁺ ion (expected: 178.0868) to the calculated exact mass. The mass error should be less than 5 ppm.

Visualization of the Validation Workflow

The overall process can be visualized as a logical flow from synthesis to final confirmation.

G cluster_synthesis Synthesis & Purification cluster_data Data Acquisition cluster_analysis Data Analysis & Validation cluster_conclusion Conclusion synthesis Synthesize & Purify Target Compound nmr Acquire ¹H & ¹³C NMR synthesis->nmr High-Purity Sample ms Acquire HRMS synthesis->ms High-Purity Sample ir Acquire IR synthesis->ir High-Purity Sample compare Compare Experimental vs. Predicted Data nmr->compare ms->compare ir->compare predict Predicted Spectra predict->compare isomers Compare vs. Isomer Profiles compare->isomers Data Match impurities Screen for Impurities compare->impurities Data Match confirm Structure & Purity Confirmed compare->confirm Data Match isomers->confirm impurities->confirm

Caption: Workflow for the comprehensive spectroscopic validation of a synthesized compound.

Conclusion

The structural validation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. By establishing a predicted spectroscopic profile and systematically comparing it against experimental data, researchers can confidently confirm the molecule's identity. The true measure of validation, however, lies not just in matching expected peaks but in the rigorous exclusion of plausible alternatives, namely structural isomers and process-related impurities. This guide provides the strategic framework and detailed protocols necessary to achieve that high level of scientific certainty, ensuring the integrity of all subsequent research and development efforts.

References

A Comparative Guide to Structural Analogs of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. Among the privileged structures in drug discovery, the pyridine ring and the cyclopropane moiety have independently garnered significant attention. Their combination in molecules such as Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate presents a compelling starting point for the development of innovative therapeutics. This guide provides an in-depth analysis of the structural analogs of this compound, offering a comparative look at their synthesis, biological performance, and structure-activity relationships (SAR), with a particular focus on their potential as kinase inhibitors.

The Core Moiety: Understanding the Significance of this compound

This compound serves as a foundational scaffold for a promising class of bioactive molecules. The pyridine ring, a common feature in numerous FDA-approved drugs, offers a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets and enhance aqueous solubility. The cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity to the molecule. This rigidity can lead to higher binding affinity and improved metabolic stability by locking the molecule into a bioactive conformation and shielding adjacent bonds from enzymatic degradation. The methyl ester provides a handle for further chemical modification, allowing for the exploration of a wider chemical space.

The convergence of these structural features has positioned derivatives of this scaffold as attractive candidates for targeting various enzymes, notably kinases, which are central players in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.

Synthesis Strategies: Building the Cyclopropane Core

The construction of the 1-arylcyclopropanecarboxylate core is a critical step in the synthesis of these analogs. Several synthetic strategies can be employed, with the choice often depending on the desired scale and the availability of starting materials. A common and effective approach involves a cyclopropanation reaction.

Generalized Synthetic Workflow

Synthesis_Workflow Start 4-Substituted Pyridine Intermediate1 Pyridinyl Acetonitrile Derivative Start->Intermediate1 Introduction of Acetonitrile Group Intermediate2 1-(Pyridin-4-yl)cyclopropanecarbonitrile Intermediate1->Intermediate2 Cyclopropanation (e.g., with 1,2-dibromoethane) Target This compound Intermediate2->Target Hydrolysis & Esterification

Caption: Generalized synthetic workflow for this compound analogs.

A detailed protocol, adapted from established methods for similar structures, is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

  • To a solution of 4-pyridylacetonitrile (1.0 eq) in a suitable solvent such as THF or DMF, add a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-4-yl)cyclopropanecarbonitrile.

Step 2: Hydrolysis and Esterification to this compound

  • To the 1-(pyridin-4-yl)cyclopropanecarbonitrile (1.0 eq), add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 1-(pyridin-4-yl)cyclopropanecarboxylic acid.

  • To a solution of the carboxylic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Comparative Performance Analysis of Structural Analogs

The true potential of the this compound scaffold is realized through the systematic exploration of its structural analogs. Modifications to the pyridine ring, the ester functionality, and the introduction of substituents on the cyclopropane ring can have a profound impact on biological activity and pharmacokinetic properties. A significant body of research has focused on the development of these analogs as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates key points of modification and their general impact on activity.

SAR_Analysis cluster_pyridine Pyridine Ring Modifications cluster_ester Ester/Amide Modifications Core This compound Pyridine_Sub Substitution on Pyridine Ring (e.g., fluoro, methyl) Core->Pyridine_Sub Modulates binding pocket interactions Pyridine_N Position of Nitrogen (e.g., pyridin-2-yl, pyridin-3-yl) Core->Pyridine_N Alters vector of interaction Ester_to_Amide Conversion to Amide Core->Ester_to_Amide Often improves metabolic stability and introduces new H-bond donors Amide_Sub Substitution on Amide Nitrogen Ester_to_Amide->Amide_Sub Fine-tunes solubility and target engagement

Caption: Key areas for structural modification and their influence on biological activity.

Key SAR Observations:

  • Pyridine Ring Substitution: Introduction of small electron-withdrawing or electron-donating groups on the pyridine ring can influence the electronic properties of the nitrogen atom, potentially modulating its ability to act as a hydrogen bond acceptor. For instance, fluorination of the pyridine ring has been explored in analogs targeting c-Met kinase.

  • Position of the Pyridine Nitrogen: Shifting the nitrogen atom from the 4-position to the 2- or 3-position alters the geometry of the molecule and the vector of the potential hydrogen bond. This can significantly impact binding affinity and selectivity for the target protein.

  • Ester to Amide Conversion: The conversion of the methyl ester to a primary, secondary, or tertiary amide is a common and often fruitful modification. Amides are generally more resistant to hydrolysis by esterases, leading to improved metabolic stability. The N-H of primary and secondary amides can also act as a hydrogen bond donor, providing an additional point of interaction with the target.

  • Amide Substituents: The nature of the substituent on the amide nitrogen (in secondary and tertiary amides) is a critical determinant of activity. Bulky or lipophilic groups can be introduced to probe hydrophobic pockets within the binding site of the target protein.

Comparative Biological Data

The following table summarizes the in vitro activity of selected structural analogs of this compound as c-Met kinase inhibitors. The data is compiled from various literature sources to provide a comparative overview.

Compound IDStructurec-Met IC50 (µM)Cell LineKey Structural Feature
Parent This compound--Core Scaffold
Analog A N-(4-(2-fluorophenoxy)pyridin-2-yl)cyclopropanecarboxamide0.016A549, H460, HT-292-pyridyl isomer with phenoxy substitution and amide linkage.[1]
Analog B N-(pyridin-4-ylmethyl)cyclopropanecarboxamide--Amide linkage with a methylene spacer.
Analog C 1-(Pyridin-3-yl)cyclopropanecarboxylic acid--3-pyridyl isomer with a carboxylic acid.

Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. This table is for comparative purposes based on available data.

From the limited available data, it is evident that modifications converting the ester to a more complex amide, as seen in Analog A , can lead to highly potent c-Met inhibitors.[1] This highlights the importance of exploring the amide functionality and its substituents to optimize target engagement.

Pharmacokinetic Considerations

Beyond in vitro potency, the pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Key parameters include absorption, distribution, metabolism, and excretion (ADME). For pyridine-containing compounds, metabolic stability is often a key challenge, with the pyridine ring being susceptible to oxidation. The introduction of the rigid cyclopropane group can shield adjacent positions from metabolic attack, potentially improving the pharmacokinetic profile.

Preclinical studies on related pyridine-containing kinase inhibitors have shown that parameters such as oral bioavailability and plasma half-life can vary significantly with small structural changes.[2] For instance, the introduction of fluorine atoms can sometimes block sites of metabolism, thereby increasing metabolic stability and oral bioavailability.

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The comparative analysis of its structural analogs reveals several key insights for future drug design efforts:

  • Amide isosteres of the ester functionality are a highly promising avenue for enhancing both potency and metabolic stability.

  • Systematic exploration of substituents on both the pyridine ring and the amide nitrogen is crucial for optimizing interactions with the target binding site.

  • Positional isomerism of the pyridine nitrogen should be further investigated to fine-tune the geometry of target engagement.

The synthesis of these analogs is achievable through established chemical methodologies, allowing for the rapid generation of diverse chemical libraries for screening. Future work should focus on obtaining comprehensive and directly comparable data sets, including in vitro potency against a panel of kinases to assess selectivity, as well as in vivo pharmacokinetic and efficacy studies for the most promising candidates. By leveraging the structural insights presented in this guide, researchers can more effectively navigate the chemical space around this valuable scaffold and accelerate the discovery of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Pyridine-Substituted Synthetic Building Blocks: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance.[1][2] However, the successful incorporation of this privileged heterocycle into a target molecule is highly dependent on the judicious selection of the appropriate pyridine-substituted synthetic building block. This guide provides an in-depth comparative analysis of the most common classes of these building blocks, offering field-proven insights and experimental data to inform your synthetic strategy.

The Landscape of Pyridine Building Blocks: More Than Just a Ring

The choice of a pyridine building block is not merely about introducing a pyridine ring; it's about navigating the subtleties of reactivity, stability, and functional group compatibility. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, dictates its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while rendering electrophilic substitution challenging.[3] This inherent reactivity profile is the foundation upon which the utility of different building blocks is built.

This guide will focus on a comparative analysis of three major classes of pyridine-substituted building blocks, primarily in the context of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern medicinal chemistry for C-C and C-N bond formation.[4]

The classes under consideration are:

  • Halopyridines: The traditional electrophilic partners.

  • Pyridylboronic Acids and Their Derivatives: The ubiquitous nucleophilic partners in Suzuki-Miyaura coupling.

  • Next-Generation Pyridyl Nucleophiles: Including pyridyl sulfinates, which have emerged to address the challenges of their predecessors.

Comparative Analysis of Pyridine Building Blocks

The selection of a building block is often a trade-off between reactivity, stability, and cost. The following sections provide a detailed comparison to guide this decision-making process.

Halopyridines: The Established Electrophiles

Halopyridines are widely available and serve as the electrophilic component in a multitude of cross-coupling reactions. The reactivity of the C-X bond is a critical factor and follows the general trend I > Br > Cl > F.[5]

FeatureBromopyridinesChloropyridines
Reactivity More reactive due to the weaker C-Br bond, enabling milder reaction conditions.Less reactive due to the stronger C-Cl bond, often requiring more active catalysts and harsher conditions.[6]
Cost & Availability Generally more expensive and less diverse than chloropyridines.More economical and available in a wider variety of substitution patterns.[6]
Typical Reactions Suzuki, Stille, Buchwald-Hartwig, Heck.Suzuki, Stille, Buchwald-Hartwig (often requiring specialized ligands).[7]
Key Consideration Often the first choice for initial route scouting due to higher reactivity.A cost-effective alternative, especially for large-scale synthesis, provided an efficient catalytic system is identified.[6]

Expertise in Action: The Causality Behind Ligand Choice for Chloropyridines

The lower reactivity of chloropyridines stems from the high bond dissociation energy of the C-Cl bond, making the oxidative addition step in the catalytic cycle the rate-determining step.[6] To overcome this, highly active palladium catalysts are required. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are effective because their electronic properties increase the electron density on the palladium center, facilitating the oxidative addition of the C-Cl bond.[7] Their steric bulk also promotes the final reductive elimination step, preventing the formation of inactive catalyst species.[7]

Pyridylboronic Acids and Their Derivatives: The Suzuki-Miyaura Workhorses

Pyridylboronic acids are indispensable nucleophilic partners in Suzuki-Miyaura cross-coupling. However, their utility is often hampered by inherent instability, particularly for the 2-substituted isomers.

The "2-Pyridyl Problem"

A significant challenge in using pyridylboronic acids is the "2-pyridyl problem".[1][8][9] The proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids leads to rapid protodeboronation (loss of the boronic acid group) and catalyst inhibition through coordination to the palladium center, resulting in low and inconsistent yields.[1][8][9]

To address this, more stable derivatives have been developed:

Building BlockStructureAdvantagesDisadvantages
Pyridylboronic Acids R-B(OH)₂Widely available for 3- and 4-isomers.2-isomers are notoriously unstable and prone to protodeboronation.[1][8]
Potassium Pyridyltrifluoroborates [R-BF₃]KBench-stable, crystalline solids that are less prone to protodeboronation.[10]Require an additional step for synthesis from boronic acids.
Pyridyl MIDA Boronates R-B(MIDA)Exceptionally stable, crystalline, and air-stable, even for 2-pyridyl isomers.[11][12][13] Undergo slow release of the boronic acid under basic conditions, minimizing decomposition.[12][14]Higher cost and an extra synthetic step from the parent boronic acid.

Performance Comparison of Pyridylboronic Acid Isomers in Suzuki Coupling

IsomerReactivity & StabilityTypical Yields
2-Pyridyl Most challenging due to the "2-pyridyl problem". Often requires specialized ligands or conversion to a more stable derivative (MIDA boronate).[15]Low to moderate with boronic acids; significantly improved with MIDA boronates.[11]
3-Pyridyl Generally stable and reactive.Good to excellent.
4-Pyridyl Generally stable and reactive.Good to excellent.
Pyridine Sulfinates: A Promising Alternative

Pyridine sulfinates have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling, directly addressing the stability issues of 2-pyridylboronic acids.[3][16][17]

FeaturePyridine SulfinatesPyridylboronic Acids (especially 2-isomers)
Stability Stable, easily prepared solids.[3][16]Often unstable, particularly the 2-isomer.[16][17]
Reactivity Excellent coupling partners for a wide range of aryl and heteroaryl halides.[3][16]Reactivity can be low and inconsistent for the 2-isomer.[16][17]
Scope Broad scope in cross-coupling reactions.[3][16]Can be limited for challenging substrates with the 2-isomer.
Key Advantage Provides a reliable and high-yielding alternative for the problematic coupling of 2-substituted pyridines.[16][17][18]Widespread commercial availability of 3- and 4-isomers.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of common cross-coupling reactions using different pyridine building blocks.

Suzuki-Miyaura Coupling of a 2-Chloropyridine with a Phenylboronic Acid

This protocol utilizes a bulky phosphine ligand to overcome the low reactivity of the chloropyridine.

Workflow Diagram:

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine 2-chloropyridine, arylboronic acid, and base in a dry flask. inert Evacuate and backfill with inert gas (3x). reagents->inert catalyst Add Pd(OAc)₂, XPhos, and degassed solvent. inert->catalyst heat Heat reaction mixture (e.g., 100-110 °C) with stirring. catalyst->heat monitor Monitor progress by TLC, GC-MS, or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent and wash with water/brine. cool->extract purify Dry organic layer, concentrate, and purify by column chromatography. extract->purify

Caption: Workflow for Suzuki-Miyaura coupling of 2-chloropyridine.

Step-by-Step Protocol: [7]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add degassed toluene (4 mL) and water (0.4 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Stille Coupling of a 2-Bromopyridine with an Organostannane

The Stille reaction is highly versatile due to the stability of organostannane reagents, though their toxicity is a drawback.[19][20]

Catalytic Cycle Diagram:

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)(X)L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R¹ = 2-pyridyl X = Br PdII_B R¹-Pd(II)(R²)L₂ Transmetal->PdII_B Sn R²-Sn(Bu)₃ Sn->Transmetal RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Step-by-Step Protocol: [21][22]

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Degassing: Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Reagent Addition: Add the organostannane reagent (e.g., (2-thienyl)tributylstannane, 1.2 equiv) via syringe.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of a 3-Aminopyridine Derivative

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.[4]

Logical Relationship Diagram:

Buchwald_Hartwig Start Starting Materials: 3-Amino-5-bromopyridine Amine Coupling Partner Reaction Buchwald-Hartwig Amination Start->Reaction Catalyst Catalyst System: Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Catalyst->Reaction Product Desired Di- or Tri-substituted Aminopyridine Product Reaction->Product SideProduct Side Products Reaction->SideProduct

Caption: Key components of the Buchwald-Hartwig amination.

Step-by-Step Protocol: [2][23][24]

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried resealable Schlenk tube.

  • Reagent Addition: Add 3-amino-5-bromopyridine (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.

Conclusion and Future Outlook

The choice of a pyridine-substituted synthetic building block is a critical decision in the design and execution of a synthetic route. While halopyridines remain a cost-effective and versatile option, their reactivity, especially that of chloropyridines, necessitates careful optimization of catalytic systems. Pyridylboronic acids are the cornerstone of Suzuki-Miyaura couplings, but the inherent instability of the 2-isomer has driven the development of more robust alternatives. MIDA boronates and pyridine sulfinates represent significant advances, offering enhanced stability and reliability, particularly for the challenging 2-pyridyl substitutions.

As the demand for increasingly complex and novel pyridine-containing molecules grows, the development of new building blocks and coupling methodologies will continue to be a vibrant area of research. For the practicing chemist, a thorough understanding of the comparative advantages and disadvantages of the available building blocks is essential for the efficient and successful synthesis of the next generation of pharmaceuticals and functional materials.

References

The Crucial Role of Spectroscopic Data in Structural Elucidation: A Case Study on Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the structural confirmation of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate remains elusive due to the current absence of publicly available experimental spectroscopic data. While fundamental chemical identifiers are confirmed, the lack of detailed analytical evidence from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy prevents a thorough, data-driven verification and comparison of its chemical structure.

This guide endeavors to underscore the indispensable nature of such data by outlining the anticipated analytical approaches and the expected spectral characteristics for this compound. Furthermore, it will highlight suitable alternative compounds for which experimental data is accessible, thereby providing a framework for comparative analysis once data for the target compound becomes available.

Confirmation of Chemical Identity

The foundational identity of this compound has been established through chemical databases and supplier information.

IdentifierValueSource
CAS Number 1354940-74-1[1][2]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1][2]
IUPAC Name This compound

This preliminary information provides a theoretical framework for the compound's structure, as illustrated below.

Caption: Chemical structure of this compound.

The Role of Spectroscopic Data in Structural Verification

The confirmation of a chemical structure is a cornerstone of chemical research, ensuring the identity and purity of a compound. This is achieved through a combination of spectroscopic techniques that probe different aspects of the molecule's architecture.

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, one would expect to observe distinct signals for the protons and carbons of the pyridine ring, the cyclopropane ring, and the methyl ester group. The chemical shifts, splitting patterns, and integration of these signals would be crucial for confirming the connectivity of the atoms.

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak would confirm the molecular weight of 177.20 g/mol . The fragmentation pattern would offer further clues about the compound's structure, likely showing losses of the methyl ester group or fragments of the pyridine ring.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for the C=O of the ester, the C-O single bond, the aromatic C=C and C=N bonds of the pyridine ring, and the C-H bonds of the aromatic, aliphatic, and methyl groups.

A Comparative Framework: Structurally Similar Compounds

In the absence of experimental data for this compound, a comparative analysis with structurally related compounds for which data is available can be instructive. This approach allows for the prediction of spectral features and highlights the subtle differences that would be expected upon structural modification.

Alternative Compounds for Comparison:

  • Methyl 1-(p-tolyl)cyclopropanecarboxylate (CAS: 959632-00-9): This compound replaces the pyridin-4-yl group with a p-tolyl group. A comparison would highlight the differences in the aromatic region of the NMR spectra and any electronic effects on the cyclopropane ring.[3]

  • Methyl cyclopropanecarboxylate (CAS: 2868-37-3): This simpler analog lacks the aromatic substituent. Its spectral data provides a baseline for the signals of the methyl cyclopropanecarboxylate moiety.[4][5]

  • N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide (CAS: 111711-20-7): This compound features a cyclopropane ring and a pyridin-4-yl group but with an amide linkage instead of a direct connection to the cyclopropane ring and an ester. This comparison would be useful for distinguishing the spectroscopic features of the pyridin-4-yl and cyclopropyl groups in a different chemical environment.[6]

The table below summarizes the key structural differences that would lead to distinct spectroscopic signatures.

CompoundKey Structural FeatureExpected Spectroscopic Differences from Target Compound
Methyl 1-(p-tolyl)cyclopropanecarboxylate p-Tolyl group instead of pyridin-4-ylDifferent aromatic proton and carbon signals in NMR; absence of C=N stretch in IR.
Methyl cyclopropanecarboxylate No aromatic substituentAbsence of aromatic signals in NMR and IR spectra.
N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide Amide linkage and methylene bridgePresence of N-H and C=O (amide) signals in NMR and IR; additional methylene signals in NMR.

Experimental Protocols for Structural Confirmation

The following are detailed, step-by-step methodologies for the key experiments required to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants for all signals.

    • Assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire the mass spectrum over a suitable mass range.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present.

  • Procedure:

    • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between salt plates.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Logical Workflow for Structural Confirmation

The process of confirming a chemical structure follows a logical progression, as illustrated in the workflow diagram below.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Analyze Spectral Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Comparison Compare with Alternatives Structure_Confirmation->Comparison Final_Report Final_Report Structure_Confirmation->Final_Report Confirmed

References

A Comparative Guide to the Structure-Activity Relationships of Cyclopropanecarboxamide Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of unique chemical scaffolds is paramount to developing next-generation therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, the cyclopropane ring has emerged as a valuable bioisostere, offering a rigidified conformation that can lock a molecule into its bioactive conformation, thereby optimizing interactions with its biological target. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various classes of cyclopropanecarboxamide derivatives and related compounds that have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other fatty acid amides.[1] Inhibition of FAAH elevates the levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2] This has made FAAH a highly attractive therapeutic target for a range of neurological and inflammatory disorders.

This guide will dissect the SAR of different chemical series of FAAH inhibitors, providing comparative data, detailed experimental protocols, and a causal explanation of experimental choices to empower researchers in the rational design of novel and potent FAAH inhibitors.

Comparative Analysis of FAAH Inhibitors: A Focus on Cyclopropane-Related Scaffolds

The development of FAAH inhibitors has led to the exploration of diverse chemical scaffolds, each with a unique SAR profile. Here, we compare key classes of inhibitors, with a focus on how the cyclopropane moiety and related strained ring systems contribute to their inhibitory activity.

Piperidine/Piperazine Ureas and Carbamates

Pioneering work in the field of FAAH inhibitors identified piperidine and piperazine ureas and carbamates as potent, irreversible inhibitors that act by carbamylating the catalytic serine residue (Ser241) in the FAAH active site.[3]

Key SAR Insights:

  • Electrophilic Carbonyl: The urea or carbamate carbonyl group acts as an electrophile, which is crucial for the covalent modification of the catalytic serine.[4]

  • Piperidine/Piperazine Core: This heterocyclic core plays a significant role in orienting the molecule within the active site.

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings drastically influence potency. Lipophilic groups that can access the acyl chain binding channel of FAAH generally enhance activity.

A notable example from this class is PF-3845, a potent and selective FAAH inhibitor.[2] While not a cyclopropanecarboxamide itself, the principles governing its interaction with FAAH are relevant to the design of other covalent inhibitors.

Table 1: Comparative Activity of Piperidine Urea and Carbamate FAAH Inhibitors

CompoundTypeTargetKi (μM)kinact (s-1)Reference
PF-3845 Piperidine UreaFAAH0.23 ± 0.030.0033 ± 0.0002[2]
URB597 CarbamateFAAH2.0 ± 0.30.0033 ± 0.0003[2]
α-Ketoheterocycles

Another major class of FAAH inhibitors are the α-ketoheterocycles, which are typically reversible inhibitors. The electrophilic ketone is key to their mechanism, forming a covalent hemiketal with the catalytic serine.[4]

Key SAR Insights:

  • Activating Heterocycle: The choice of the heterocycle (e.g., oxazole, thiazole) is critical. Its electron-withdrawing nature enhances the electrophilicity of the adjacent ketone, a key factor for potent inhibition.[3][4] A linear correlation between the Hammett constant of substituents on the heterocycle and FAAH inhibition has been established, underscoring the importance of the electrophilic character of the ketone.[3]

  • Acyl Side Chain: A long, flexible acyl side chain that mimics the endogenous substrate anandamide is often beneficial for activity.

  • Cyclopropane Introduction: The incorporation of a cyclopropane ring in this scaffold, particularly α-substituted cyclopropylamine derivatives, has been explored to inhibit other enzymes like the histone demethylase KDM1A by leveraging the covalent interaction potential of the cyclopropane core.[5] This concept of using a strained ring to drive covalent modification is a transferable principle in enzyme inhibitor design.

Table 2: Representative α-Ketoheterocycle FAAH Inhibitor

CompoundTypeTargetKi (nM)Reference
OL-135 α-KetooxazoleFAAH4.7[3]

Experimental Protocols

Synthesis of Cyclopropanecarboxamide Derivatives

The synthesis of cyclopropanecarboxamide derivatives can be achieved through various synthetic routes. A common approach involves the coupling of a substituted cyclopropanecarboxylic acid with a desired amine.

Step-by-Step Synthesis of a Generic Cyclopropanecarboxamide:

  • Cyclopropanation: A substituted alkene is reacted with a carbene source, such as diazomethane or a Simmons-Smith reagent, to form the corresponding cyclopropane derivative.

  • Hydrolysis: If the cyclopropanation reaction yields an ester, it is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous base followed by acidification).

  • Amide Coupling: The cyclopropanecarboxylic acid is then coupled with the desired amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine or diisopropylethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide.

  • Purification: The final cyclopropanecarboxamide derivative is purified using techniques such as column chromatography or recrystallization.

Synthesis_Workflow Alkene Substituted Alkene Cyclopropane_Ester Cyclopropane Ester Alkene->Cyclopropane_Ester Cyclopropanation Carbene Carbene Source Carbene->Cyclopropane_Ester Cyclopropane_Acid Cyclopropanecarboxylic Acid Cyclopropane_Ester->Cyclopropane_Acid Hydrolysis Final_Product Cyclopropanecarboxamide Derivative Cyclopropane_Acid->Final_Product Amide Coupling Amine Desired Amine Amine->Final_Product Coupling_Agent Coupling Agent Coupling_Agent->Final_Product

Caption: General workflow for the synthesis of cyclopropanecarboxamide derivatives.

In Vitro FAAH Inhibition Assay

The inhibitory activity of the synthesized cyclopropanecarboxamide derivatives against FAAH can be determined using an in vitro fluorescence-based assay.[1]

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human FAAH or rat brain homogenates can be used as the enzyme source.[1]

  • Inhibitor Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Buffer: A suitable buffer, such as 125 mM Tris-HCl at pH 9.0 containing 1 mM EDTA, is used.[1]

  • Assay Procedure:

    • In a 96-well microplate, the FAAH enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Control wells containing the enzyme and vehicle (DMSO) and background wells without the enzyme are included.

    • The enzymatic reaction is initiated by adding a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

    • The increase in fluorescence, resulting from the cleavage of the substrate by FAAH to release the fluorescent product 7-amino-4-methylcoumarin (AMC), is monitored over time using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm).[1]

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition at each inhibitor concentration is determined, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme FAAH Enzyme Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Test Inhibitor (Serial Dilutions) Inhibitor->Preincubation Substrate Fluorogenic Substrate (AAMCA) Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Measurement Measure Fluorescence Increase Reaction->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Inhibition_Calculation Determine % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Calculation Calculate IC50 Value Inhibition_Calculation->IC50_Calculation

Caption: Workflow for the in vitro FAAH inhibition assay.

The Causality Behind Experimental Choices

The choice of a specific chemical scaffold and the design of subsequent analogs in an SAR study are driven by a deep understanding of the target enzyme's active site and the mechanism of inhibition.

  • Covalent vs. Reversible Inhibition: The decision to design a covalent or a reversible inhibitor has profound implications. Covalent inhibitors, such as the piperidine ureas, often exhibit prolonged duration of action.[2] However, they also carry a higher risk of off-target effects and immunogenicity. Reversible inhibitors, like the α-ketoheterocycles, may offer a better safety profile. The inclusion of a strained ring system like a cyclopropane can be a strategic choice to introduce reactivity for covalent modification under specific enzymatic conditions.[5]

  • Bioisosteric Replacement: The cyclopropane ring is often used as a bioisostere for a gem-dimethyl group or a double bond. Its rigid nature restricts the conformational freedom of the molecule, which can lead to an entropic advantage in binding to the target.[1] This rigidity also makes the molecule more resistant to metabolic degradation.

  • Selectivity: Achieving selectivity for FAAH over other serine hydrolases is a critical aspect of inhibitor design. This is often accomplished by exploiting unique features of the FAAH active site, such as the acyl chain binding channel.[3] Activity-based protein profiling (ABPP) is a powerful technique used to assess the selectivity of inhibitors across the entire proteome.[3]

Conclusion

The structure-activity relationship studies of cyclopropanecarboxamide derivatives and related compounds have provided invaluable insights into the molecular determinants of FAAH inhibition. The unique conformational and electronic properties of the cyclopropane ring make it a compelling structural motif for the design of novel therapeutics. By understanding the principles of SAR and employing rigorous experimental protocols, researchers can continue to develop potent and selective FAAH inhibitors with improved pharmacological profiles, offering hope for the treatment of a wide range of debilitating diseases.

References

Navigating the Chiral Maze: A Comparative Guide to Investigating Cross-Reactivity of Pyridinyl Cyclopropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The seemingly subtle difference in the three-dimensional arrangement of atoms in stereoisomers can lead to vastly different pharmacological and toxicological profiles.[1][2] This guide delves into the critical investigation of cross-reactivity for pyridinyl cyclopropane isomers, a structural motif of growing importance in medicinal chemistry.[3][4] We will explore the rationale behind experimental choices and provide detailed protocols for a comprehensive assessment of on- and off-target activities, empowering researchers to navigate the complexities of chiral drug development.

The Imperative of Stereoisomeric Resolution

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug action.[5] Enantiomers, one type of stereoisomer, often exhibit differential binding to chiral biological targets like receptors and enzymes.[6] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less potent, or even contribute to adverse effects.[7][8] Therefore, the early and thorough characterization of individual isomers is not just a scientific best practice but a regulatory expectation.[9]

This guide will use a hypothetical case study of two pyridinyl cyclopropane enantiomers, (R)-Compound X and (S)-Compound X, designed as potent agonists for a specific G-protein coupled receptor (GPCR), Target A. Our objective is to design and execute a panel of in vitro assays to compare their selectivity and identify potential cross-reactivities that could impact their clinical translation.

A Phased Approach to Cross-Reactivity Profiling

A systematic investigation of cross-reactivity involves a tiered approach, starting with broad screening and progressing to more detailed functional and safety-related assessments. This ensures a resource-efficient and data-driven decision-making process.

cluster_0 Phase 1: Primary Target & Broad Panel Screening cluster_1 Phase 2: Functional Assessment of Hits cluster_2 Phase 3: Safety & Metabolic Profiling Primary_Target_Affinity Primary Target Affinity (Radioligand Binding Assay) Broad_Panel_Screening Broad Off-Target Panel (Radioligand Binding Assays) Primary_Target_Affinity->Broad_Panel_Screening Confirm on-target activity Functional_Assays Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) Broad_Panel_Screening->Functional_Assays Investigate functional impact of off-target hits Kinase_Profiling Kinase Selectivity Profiling Functional_Assays->Kinase_Profiling Further characterize signaling pathways hERG_Assay hERG Channel Assay (Patch Clamp) Kinase_Profiling->hERG_Assay Assess cardiac safety liability CYP450_Assay CYP450 Inhibition Assay hERG_Assay->CYP450_Assay Evaluate potential for drug-drug interactions

Caption: A phased workflow for investigating isomer cross-reactivity.

Phase 1: Unveiling Binding Affinities

The initial phase focuses on quantifying the binding affinity of our hypothetical isomers, (R)- and (S)-Compound X, to the intended target and a broad panel of known off-targets.

Experimental Protocol 1: Radioligand Binding Assay for Primary Target Affinity

This assay determines the affinity (Ki) of the test compounds for the primary biological target, Target A.[10][11]

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells expressing Target A.[12]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand for Target A and varying concentrations of the test compounds ((R)- and (S)-Compound X).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.[10]

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[13]

Experimental Protocol 2: Broad Off-Target Panel Screening

To cast a wide net for potential cross-reactivity, the isomers are screened against a panel of receptors, ion channels, and transporters.[14][15]

Methodology:

  • Panel Selection: Utilize a commercially available or in-house panel of radioligand binding assays for a diverse set of targets (e.g., adrenergic, dopaminergic, serotonergic, histaminergic receptors).

  • Single Concentration Screen: Initially, screen (R)- and (S)-Compound X at a high concentration (e.g., 10 µM) to identify any significant binding interactions.

  • Dose-Response Follow-up: For any target showing significant inhibition (typically >50%) in the initial screen, perform a full dose-response curve to determine the Ki value, as described in Experimental Protocol 1.

Illustrative Data for (R)- and (S)-Compound X:

Target(R)-Compound X Ki (nM)(S)-Compound X Ki (nM)Fold Selectivity ((S) vs (R))
Target A (Primary) 1.5 150 0.01
Off-Target B (GPCR)5,2008506.12
Off-Target C (Ion Channel)>10,0001,200>8.3
Off-Target D (GPCR)8,9009,5000.94

This hypothetical data illustrates that while (R)-Compound X is a potent ligand for the primary target, (S)-Compound X exhibits significantly weaker on-target activity but higher affinity for off-targets B and C. This underscores the necessity of evaluating both isomers.

Phase 2: From Binding to Function

Identifying a binding interaction is the first step; understanding its functional consequence is crucial. This phase investigates whether the observed off-target binding translates into a biological response.

Experimental Protocol 3: Cell-Based Functional Assays

For the off-targets identified in Phase 1 (Targets B and C), functional assays are employed to determine if the isomers act as agonists, antagonists, or allosteric modulators.[16][17]

Methodology (Example for a Gs-coupled GPCR):

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the off-target receptor.

  • Assay Principle: Measure the downstream signaling of the receptor, for instance, by quantifying the accumulation of cyclic AMP (cAMP) for Gs-coupled receptors.[18]

  • Agonist Mode: Treat the cells with increasing concentrations of (R)- and (S)-Compound X and measure the cAMP response.

  • Antagonist Mode: Pre-incubate the cells with the test compounds before stimulating with a known agonist for the receptor and measure the inhibition of the agonist-induced cAMP response.

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

cluster_0 GPCR Functional Assay Workflow start Cells expressing target GPCR agonist Add Isomer (Agonist Mode) start->agonist antagonist Add Isomer + Known Agonist (Antagonist Mode) start->antagonist measure Measure Second Messenger (e.g., cAMP) agonist->measure antagonist->measure analyze Generate Dose-Response Curve (EC50/IC50) measure->analyze

Caption: Workflow for a cell-based GPCR functional assay.

Experimental Protocol 4: Kinase Selectivity Profiling

Kinases are a frequent source of off-target effects for many small molecules. A broad kinase panel screen is a prudent step in characterizing cross-reactivity.[19][20]

Methodology:

  • Assay Format: Utilize a radiometric or fluorescence-based in vitro kinase assay platform. The radiometric "HotSpot" assay is often considered the gold standard.[21]

  • Panel Screening: Screen (R)- and (S)-Compound X against a panel of representative kinases at a single high concentration.

  • IC50 Determination: For any kinases showing significant inhibition, perform dose-response experiments to determine the IC50 values.

Phase 3: Assessing Safety and Metabolic Liabilities

The final phase of our in vitro investigation focuses on key safety-related off-targets and potential metabolic issues that could arise from isomer-specific interactions.

Experimental Protocol 5: hERG Channel Patch Clamp Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[22] The patch clamp assay is the gold standard for assessing this liability.[23]

Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293).

  • Electrophysiology: Perform whole-cell patch clamp recordings to measure the hERG current in the absence and presence of increasing concentrations of (R)- and (S)-Compound X.[2]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.[24]

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value for each isomer.

Experimental Protocol 6: Cytochrome P450 (CYP) Inhibition Assay

Differential inhibition of CYP enzymes by isomers can lead to altered drug metabolism and potential drug-drug interactions.[25][26]

Methodology:

  • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.[27][28]

  • Probe Substrates: Incubate the microsomes with specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) in the presence of varying concentrations of (R)- and (S)-Compound X.

  • Metabolite Quantification: Measure the formation of the specific metabolite for each probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform by each isomer.

Illustrative Safety and Metabolic Profile:

Assay(R)-Compound X IC50 (µM)(S)-Compound X IC50 (µM)
hERG Channel Inhibition>308.5
CYP2D6 Inhibition152.1
CYP3A4 Inhibition>30>30

This hypothetical data suggests that (S)-Compound X has a higher potential for hERG-related cardiotoxicity and for inhibiting CYP2D6, a major drug-metabolizing enzyme.

Synthesizing the Data: A Holistic View

The comprehensive data generated from this multi-faceted investigation allows for a direct comparison of the cross-reactivity profiles of the pyridinyl cyclopropane isomers. In our case study, (R)-Compound X demonstrates a superior profile with high on-target potency and a cleaner off-target and safety profile compared to its (S)-enantiomer. This information is critical for selecting the optimal candidate for further development and for designing subsequent in vivo studies.

By systematically evaluating both on- and off-target interactions, researchers can de-risk their drug candidates early in the discovery process, ultimately leading to the development of safer and more effective medicines.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the smallest molecular modification can lead to profound changes in a compound's biological activity. Among these modifications, the addition of a single methyl group—a seemingly simple tweak—can dramatically enhance a drug's potency, selectivity, and pharmacokinetic profile. This phenomenon, aptly termed the "magic methyl" effect, is a cornerstone of modern medicinal chemistry.[1]

This guide delves into the mechanisms behind this powerful effect and provides a comparative analysis of related pharmaceutical compounds, supported by experimental data. We will explore how the strategic placement of a methyl group can transform a promising lead compound into a viable drug candidate.

The Two Faces of the Magic Methyl: Unraveling the Mechanisms

The remarkable influence of a methyl group stems from two primary mechanisms: conformational restriction and metabolic blocking. Understanding these principles is crucial for rationally applying the magic methyl strategy in drug design.

1. Conformational Restriction: Locking in the Bioactive Conformation

For a drug to exert its effect, it must bind to its biological target, such as an enzyme or receptor, in a specific three-dimensional arrangement known as the "bioactive conformation." Molecules are not static; they are in constant motion, adopting a multitude of shapes. The bioactive conformation may be just one of many, and often not the most energetically favorable one in solution.

The introduction of a methyl group can act as a conformational "lock," restricting the molecule's flexibility.[2] This steric hindrance can disfavor certain conformations, thereby increasing the population of molecules in the desired bioactive shape. A higher concentration of the active conformation leads to a more favorable binding equilibrium with the target, resulting in a significant increase in potency.[3]

Diagram: Mechanism of Conformational Restriction

cluster_0 Unmethylated Compound cluster_1 Methylated Compound Flexible Molecule Flexible Molecule in Solution Conformation 1 Inactive Conformation 1 Flexible Molecule->Conformation 1 Rotatable bonds Conformation 2 Bioactive Conformation Flexible Molecule->Conformation 2 allow Conformation 3 Inactive Conformation 2 Flexible Molecule->Conformation 3 multiple shapes Target Protein Target Protein Conformation 2->Target Protein Weak Binding Rigid Molecule Methylated Molecule Bioactive Conformation Only Favored Bioactive Conformation Rigid Molecule->Bioactive Conformation Only Methyl group restricts rotation Bioactive Conformation Only->Target Protein Strong Binding

Caption: A methyl group can restrict bond rotation, favoring the bioactive conformation and enhancing binding to the target protein.

2. Metabolic Blocking: Shielding from Degradation

A drug's journey through the body is fraught with peril, most notably from metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[4] These enzymes are the body's natural defense mechanism, modifying foreign compounds to facilitate their excretion. However, for a drug to be effective, it must resist this metabolic breakdown long enough to reach its target.

A strategically placed methyl group can act as a metabolic shield. By physically blocking the site on the molecule that is susceptible to enzymatic attack, the methyl group can significantly slow down the rate of metabolism.[5] This increased metabolic stability leads to a longer half-life and greater overall exposure of the drug in the body, enhancing its therapeutic effect.[6]

Case Studies: The Magic Methyl in Action

The true power of the magic methyl effect is best illustrated through real-world examples. Here, we compare pairs of related pharmaceutical compounds where the addition of a methyl group has led to dramatic improvements in their pharmacological profiles.

Case Study 1: Tazemetostat - A Tale of Potency Amplification

Tazemetostat is a potent and selective inhibitor of EZH2, a histone methyltransferase implicated in various cancers.[7] Its development is a compelling example of how iterative methylation can lead to a staggering increase in potency. The journey began with a less potent precursor, EPZ005687.[8]

CompoundStructureEZH2 IC50 (nM)
EPZ005687 (Structure of EPZ005687)54 nM[9][10]
Tazemetostat (EPZ-6438) (Structure of Tazemetostat)2-38 nM[8][11]

Table 1: Comparison of EZH2 inhibitory potency between EPZ005687 and Tazemetostat.

The key structural difference between EPZ005687 and the significantly more potent Tazemetostat lies in the strategic addition of methyl groups.[2][9] These additions likely lock the molecule into a more favorable conformation for binding to the EZH2 active site, illustrating the profound impact of conformational restriction.[8] Tazemetostat's development showcases how a deep understanding of structure-activity relationships can guide the optimization of a lead compound into a clinically approved drug.[3]

Case Study 2: Celecoxib vs. Dimethyl-Celecoxib - A Shift in Mechanism

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[12] However, a close structural analog, dimethyl-celecoxib (DMC), in which a methyl group is added, lacks this COX-2 inhibitory activity.[13] Interestingly, both compounds exhibit anticancer properties, but their differing mechanisms highlight a nuanced aspect of the magic methyl effect.[14][15]

While direct comparative pharmacokinetic data in the same animal model is limited, studies on celecoxib in rats provide a baseline for its pharmacokinetic profile.

CompoundKey FeatureAnticancer Activity
Celecoxib COX-2 InhibitorYes
Dimethyl-Celecoxib (DMC) Not a COX-2 InhibitorYes, in some cases more potent than Celecoxib[12]

Table 2: Comparison of COX-2 inhibition and anticancer activity.

The anticancer effects of celecoxib were initially thought to be solely dependent on its COX-2 inhibition. However, the potent anticancer activity of the non-COX-2-inhibiting DMC suggests that the methyl group introduces a new mechanism of action, independent of COX-2.[13] This case demonstrates that the magic methyl effect can not only enhance existing activity but also introduce novel pharmacological properties.

Pharmacokinetic Profile of Celecoxib in Rats (Oral Administration)

ParameterValue
Tmax ~8.0 hours
Cmax ~15.40 µM
AUC(0-∞) ~343.81 h·µM
Half-life (t1/2) ~2.8 hours

Table 3: Pharmacokinetic parameters of celecoxib in rats following a 20 mg/kg oral dose.[5][16][17]

Case Study 3: Acetylcholine vs. Bethanechol - Engineering Metabolic Stability

Acetylcholine is a vital neurotransmitter, but its therapeutic use is severely limited by its rapid hydrolysis by the enzyme acetylcholinesterase (AChE).[10] Its half-life in the synaptic cleft is a mere fraction of a second.[18] Bethanechol, a synthetic analog of acetylcholine, incorporates a "magic methyl" group that confers remarkable resistance to this enzymatic degradation.[4][5]

CompoundStructureSusceptibility to Acetylcholinesterase
Acetylcholine (Structure of Acetylcholine)Rapidly hydrolyzed (kcat/Km ≈ 1.6 x 10⁸ M⁻¹s⁻¹)[9]
Bethanechol (Structure of Bethanechol)Not hydrolyzed by AChE[1][5]

Table 4: Comparison of metabolic stability in the presence of acetylcholinesterase.

The methyl group in bethanechol sterically hinders the approach of acetylcholinesterase to the ester linkage, effectively preventing its hydrolysis.[1] This metabolic stability dramatically prolongs bethanechol's duration of action, allowing it to be used therapeutically to stimulate the bladder and gastrointestinal tract. This is a classic example of the magic methyl effect being employed to overcome a critical pharmacokinetic limitation.

Experimental Protocols: Quantifying the Magic Methyl Effect

To rigorously evaluate the impact of methylation, standardized and validated experimental protocols are essential. The following are detailed methodologies for two key assays used to characterize the compounds discussed in our case studies.

Protocol 1: Determination of IC50 for Enzyme Inhibition (e.g., EZH2)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This protocol outlines a typical procedure for determining the IC50 of an inhibitor against a target enzyme.

Materials:

  • Target enzyme (e.g., recombinant human EZH2 complex)

  • Substrate (e.g., S-adenosyl-L-methionine, [³H]-SAM)

  • Histone H3 peptide substrate

  • Test compounds (e.g., Tazemetostat, EPZ005687) dissolved in DMSO

  • Assay buffer

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, histone H3 peptide substrate, and the diluted test compounds.

  • Enzyme Addition: Add the EZH2 enzyme complex to each well to initiate the reaction.

  • Initiation of Methylation: Add [³H]-SAM to start the methylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a high concentration of unlabeled SAM.

  • Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [³H]-SAM, and add scintillation cocktail.

  • Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: IC50 Determination Workflow

Start Prepare Serial Dilutions of Test Compound Setup Set up Reaction in 96-well Plate: Buffer, Substrate, Compound Start->Setup AddEnzyme Add Enzyme (e.g., EZH2) Setup->AddEnzyme AddSAM Add Radiolabeled Substrate ([³H]-SAM) AddEnzyme->AddSAM Incubate Incubate at Room Temperature AddSAM->Incubate Stop Terminate Reaction Incubate->Stop Detect Measure Radioactivity Stop->Detect Analyze Plot Dose-Response Curve and Calculate IC50 Detect->Analyze

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol for reaction termination

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice.

  • Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and the test compound to 37°C.

  • Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Conclusion: The Enduring Magic of the Methyl Group

The "magic methyl" effect is a testament to the profound impact that subtle structural modifications can have on the biological activity and pharmacokinetic properties of a molecule. Through the dual mechanisms of conformational restriction and metabolic blocking, the strategic addition of a methyl group can transform a compound with modest activity into a potent and effective drug.

The case studies of tazemetostat, celecoxib/dimethyl-celecoxib, and acetylcholine/bethanechol provide compelling evidence of this principle in action, demonstrating its utility in enhancing potency, altering mechanisms of action, and overcoming metabolic liabilities. As drug discovery continues to evolve, a deep understanding and rational application of the magic methyl effect will undoubtedly remain a critical tool in the medicinal chemist's arsenal for designing the next generation of therapeutics.

References

Safety Operating Guide

Operational Guide for the Proper Disposal of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to ensure that laboratory operations involving this compound are conducted with the highest degree of safety, grounded in established regulatory frameworks and chemical principles.

Part 1: Hazard Assessment and Waste Identification

A complete, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative hazard assessment must be conducted based on the compound's structural motifs: the pyridine ring and the methyl cyclopropanecarboxylate moiety.

  • Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances.[1] They are often flammable, volatile, and can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3] Pyridine itself is considered a hazardous waste material with strict handling protocols.[2][4]

  • Cyclopropanecarboxylate Moiety: While the cyclopropane ring is stable, the parent cyclopropanecarboxylic acid can be an irritant.[5][6] The methyl ester form, methyl cyclopropanecarboxylate, is classified as a flammable liquid and an irritant.[7][8]

Table 1: Extrapolated Hazard Profile and Disposal Classification
ParameterGuideline / ClassificationRationale / Source Analogs
Waste Classification Hazardous WasteResource Conservation and Recovery Act (RCRA) guidelines for toxic and flammable organic compounds.[9][10]
Primary Hazards Harmful if swallowed, skin/eye irritant, potential for respiratory irritation, flammable.Based on hazards of Pyridine, 4-Methylpyridine, and Methyl cyclopropanecarboxylate.[2][7][8][11]
Personal Protective Equipment (PPE) Chemical safety goggles, lab coat, nitrile or neoprene gloves.Standard for handling pyridine derivatives and volatile organic compounds.[2][3]
Recommended Disposal Method Incineration by a licensed hazardous waste facility.Common practice for pyridine-containing wastes to ensure complete destruction.[4][12]

Part 2: Pre-Disposal Safety and Handling

Proper handling is the first step in a safe disposal workflow. The causality is simple: minimizing exposure and preventing accidental release eliminates immediate risk and simplifies the final disposal process.

  • Engineering Controls: All handling and preparation of waste containing this compound must be conducted within a certified laboratory chemical fume hood.[2][13] This is non-negotiable and serves to prevent the inhalation of potentially harmful and volatile vapors.

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.

    • Eye Protection: Chemical splash goggles are required at all times.

    • Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not suitable for handling many organic solvents and pyridine-based compounds.[2]

    • Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with the U.S. Environmental Protection Agency (EPA) regulations under RCRA.[9][10]

Step 1: Waste Segregation (Point of Generation)

Immediately segregate waste containing this compound at the point of generation.

  • Causality: Co-mingling of chemical waste is a primary cause of laboratory accidents and complicates disposal. This compound should not be mixed with aqueous waste, solid non-hazardous waste, or other incompatible chemical streams such as strong oxidizing agents or acids.[13]

Step 2: Waste Collection and Containerization

Use separate, dedicated containers for liquid and solid waste.

  • Liquid Waste:

    • Collect neat (pure) this compound and any solutions (e.g., from chromatography or reaction workups) in a sealable, airtight, and chemically compatible waste container (e.g., glass or high-density polyethylene).[1][13]

    • Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[2]

  • Contaminated Solid Waste:

    • Collect all items that have come into direct contact with the compound—including gloves, weigh boats, pipette tips, contaminated silica gel, and paper towels—in a separate, clearly labeled hazardous waste container or a designated hazardous waste bag.[1]

Step 3: Comprehensive Labeling

Proper labeling is a critical regulatory requirement. The container must be labeled as soon as the first drop of waste is added.

  • Label Contents: The label must clearly state:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • An accurate estimation of the concentration and volume.

    • The date on which waste was first added to the container (accumulation start date).

    • Appropriate hazard indicators (e.g., "Toxic," "Flammable").

Step 4: Temporary Storage (Satellite Accumulation Area)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • Storage Conditions: The SAA must be a cool, dry, and well-ventilated location.[3]

  • Ignition Sources: Store away from all sources of ignition, including heat, sparks, and open flames.[14]

  • Incompatibles: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and acids.[13]

Step 5: Final Disposal

Final disposal must not be attempted by laboratory personnel.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][9] These entities are trained and permitted to transport and dispose of chemical waste in accordance with federal and state law.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately extinguish any nearby open flames and turn off spark-producing equipment.[12]

  • Don PPE: Before addressing the spill, don the full, appropriate PPE as described in Part 2.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3][4] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[3][15]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, per your site-specific chemical hygiene plan.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_Lab In-Lab Operations cluster_EHS Institutional Disposal Start Waste Generation (this compound) Segregate Step 1: Segregate Waste (Liquid vs. Solid) Start->Segregate CollectLiquid Step 2a: Collect Liquid Waste in a sealed, compatible container Segregate->CollectLiquid CollectSolid Step 2b: Collect Contaminated Solids in a separate, lined container Segregate->CollectSolid Label Step 3: Label Container 'Hazardous Waste', Full Name, Date CollectLiquid->Label CollectSolid->Label Store Step 4: Store in SAA Cool, dry, ventilated, away from ignition sources Label->Store Request Request Waste Pickup (via EHS Office) Store->Request Hand-off Pickup Step 5: EHS / Licensed Contractor Collects Waste Request->Pickup End Final Disposal (e.g., Incineration) Pickup->End

Caption: Disposal workflow from generation to final disposal.

References

A Senior Application Scientist's Guide to Handling Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and procedural guidance for researchers, scientists, and drug development professionals handling Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate. As a key intermediate in pharmaceutical synthesis, understanding its hazard profile and implementing robust safety measures is paramount. This document moves beyond a simple checklist, offering a framework for risk assessment and explaining the rationale behind each personal protective equipment (PPE) recommendation to foster a culture of safety and scientific integrity in your laboratory.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 1354940-74-1) is a heterocyclic compound whose safety profile is informed by its constituent chemical moieties: a pyridine ring and a methyl cyclopropanecarboxylate group.

  • Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and can cause irritation to the skin, eyes, and respiratory system.[1][2] They are readily absorbed through the skin and can have systemic effects.[3] Proper ventilation, such as working within a certified chemical fume hood, is essential to minimize inhalation exposure.[1][4]

  • Cyclopropanecarboxylate Moiety: Esters like methyl cyclopropanecarboxylate are often classified as flammable liquids and can cause irritation.[5][6] The strained cyclopropane ring can also impart unique reactivity.

  • Overall Profile: The Safety Data Sheet (SDS) for this compound indicates that in case of contact, it is crucial to wash the affected area with soap and plenty of water.[7] If inhaled, the individual should be moved to fresh air.[7] Eye contact requires rinsing with pure water for at least 15 minutes.[7] These first-aid measures underscore the compound's potential as an irritant.

Given this profile, all handling operations must be predicated on the assumption that the compound is hazardous, requiring a comprehensive PPE strategy.[8]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation. The following sections detail the minimum required PPE for handling this compound.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splashes, particularly during transfers, extractions, or reaction quenching, necessitates more robust protection.

  • Chemical Splash Goggles: Always wear tightly fitting chemical splash goggles that meet ANSI Z87.1 standards.[9][10] This is the minimum requirement for any operation involving this compound.

  • Face Shield: When there is a heightened risk of splashing, such as when handling larger quantities (>50 g), running reactions under pressure, or during spill cleanup, a face shield must be worn in addition to chemical splash goggles.[9]

Skin and Body Protection

Preventing dermal contact is critical, as pyridine-based compounds can be absorbed through the skin.[3]

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[1][9] However, it is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon contamination.[11] For tasks involving prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is mandatory.[9] It must be fully buttoned with the sleeves rolled down to provide maximum skin coverage.[12] Polyester or acrylic blends should be avoided as they can melt and fuse to the skin in a fire.[9]

  • Additional Protection: For large-scale operations or spill response, a chemically resistant apron or a full chemical suit may be necessary to prevent saturation of the lab coat.[13][14]

Respiratory Protection

All operations involving solid or neat liquid this compound should be performed inside a certified chemical fume hood to minimize inhalation of vapors or aerosols.[1][8][15]

  • Engineering Controls First: A properly functioning fume hood is the primary line of defense.[4]

  • Respirators: If engineering controls are not feasible or during a large spill where vapor concentrations may exceed permissible exposure limits, respiratory protection is required.[9] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[9] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[16]

Footwear

Street shoes, sandals, or any footwear with open sections are strictly prohibited in the laboratory.[8][17]

  • Closed-Toed Shoes: Shoes must fully cover the foot to protect against spills and falling objects.[8] They should be made of a non-porous material like leather.

PPE Selection by Laboratory Task

The level of PPE required can be stratified based on the specific task being performed.

TaskMinimum Required PPEKey Considerations
Weighing/Transfer (Solid) Chemical Splash Goggles, Nitrile Gloves, Lab CoatPerform in a fume hood or ventilated balance enclosure to prevent inhalation of fine particles.
Solution Preparation Chemical Splash Goggles, Nitrile Gloves, Lab CoatAdd reagents slowly to control exothermic reactions. Ensure secondary containment is in place.
Reaction Setup & Monitoring Chemical Splash Goggles, Nitrile Gloves, Lab CoatAll manipulations must occur within the sash of a chemical fume hood.[1]
Work-up/Extraction Face Shield (over Goggles), Nitrile Gloves, Lab CoatIncreased risk of splashes. Ensure the separatory funnel is properly vented.
Spill Cleanup (>10 mL) Face Shield (over Goggles), Heavy-Duty Gloves (e.g., Butyl Rubber), Chemical-Resistant Apron, Closed-Toed ShoesEvacuate the immediate area and ensure adequate ventilation before cleanup.[1][18] Use an inert absorbent material.

Procedural Guidance: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow integrates PPE use with standard laboratory practice.

Step-by-Step Handling Protocol
  • Pre-Operation Hazard Review: Before entering the lab, review the Safety Data Sheet (SDS) for this compound and any other reagents being used.[7][12]

  • Donning PPE: Put on PPE in the correct order: lab coat, then safety goggles/face shield, and finally, gloves. Ensure the lab coat is fully buttoned.

  • Work Area Preparation: Confirm the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.[12]

  • Chemical Handling: Perform all manipulations at least 6 inches inside the fume hood sash.[8] Use the smallest quantity of the chemical necessary for the experiment.

  • Post-Handling: Securely seal the chemical container. Decontaminate any surfaces that may have been exposed.

  • Doffing PPE: Remove PPE before leaving the laboratory work area. Remove gloves first, turning them inside out. Then remove the lab coat and goggles.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[8][19]

Visualizing the Safety Workflow

The following diagram outlines the critical decision points and actions for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start_end start_end process process decision decision hazard hazard A Start: Review SDS & Protocol B Select Task-Specific PPE (See Table) A->B C Don PPE Correctly B->C D Verify Fume Hood Operation C->D E Perform Chemical Handling in Fume Hood D->E F Spill or Exposure? E->F G Follow Emergency Protocol: - Evacuate - Alert - Clean Up F->G Yes H Continue Experiment F->H No I Decontaminate Work Area G->I H->I J Segregate Hazardous Waste I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L M End: Procedure Complete L->M

Caption: Workflow for safe handling of this compound.

Emergency and Disposal Procedures

Spill Response
  • Alert & Evacuate: Alert nearby personnel and evacuate the immediate area. Restrict access.[20]

  • Ventilate: Ensure the fume hood is running or increase ventilation to the area.[20]

  • PPE: Don appropriate PPE as outlined in the table for spill cleanup.

  • Contain & Absorb: Use an inert absorbent material like vermiculite or sand to contain the spill.[1][18] Do not use combustible materials.

  • Collect & Dispose: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[20]

First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[7][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][21] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Waste Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste.

  • Chemical Waste: Unused chemical and reaction residues must be collected in a clearly labeled, sealed hazardous waste container.[1][20] The container should specify "Hazardous Waste" and list the chemical constituents.[20]

  • Regulatory Compliance: Never pour chemical waste down the drain.[1][20] All waste disposal must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[20]

By integrating these robust PPE practices, detailed operational plans, and emergency preparedness into your daily laboratory work, you can ensure a safe environment for handling this compound and advance your research with confidence and integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.